molecular formula C7H8INO B1590238 2-Amino-4-iodoanisole CAS No. 77770-09-3

2-Amino-4-iodoanisole

Cat. No.: B1590238
CAS No.: 77770-09-3
M. Wt: 249.05 g/mol
InChI Key: KCAGMESWEMVFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-iodoanisole is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAGMESWEMVFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512626
Record name 5-Iodo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77770-09-3
Record name 5-Iodo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-iodoanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (also known as 4-iodo-2-methoxyaniline), a valuable substituted aniline intermediate in organic synthesis and drug discovery. We present a detailed, field-proven protocol for its preparation via direct electrophilic iodination of 2-aminoanisole, discussing the mechanistic principles and rationale behind the chosen methodology. An alternative conceptual pathway utilizing the Sandmeyer reaction is also explored to provide a broader synthetic context. The guide culminates with a thorough section on the characterization of the target compound, featuring tabulated physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and detailed purification techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this compound.

Introduction: Significance and Synthetic Overview

This compound is a key aromatic building block widely employed in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a nucleophilic amino group, a methoxy group, and a versatile iodo group. The iodine atom is particularly valuable as it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a crucial intermediate in the development of novel active pharmaceutical ingredients (APIs) and functional materials.[1][3][4][5][6]

The primary challenge in synthesizing this molecule lies in achieving high regioselectivity. The starting material, 2-aminoanisole (o-anisidine), contains two activating, ortho-, para-directing groups. The synthetic strategy must therefore selectively introduce the iodine atom at the C4 position, which is para to the amino group and ortho to the methoxy group. This guide focuses on the most direct and efficient method: electrophilic aromatic substitution.

Synthetic Methodologies: A Tale of Two Routes

Two principal pathways can be envisioned for the synthesis of this compound: direct electrophilic iodination and the Sandmeyer reaction.

Route 1: Direct Electrophilic Iodination (Recommended)

Principle & Mechanistic Rationale: This approach involves the direct iodination of commercially available 2-aminoanisole. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that increase the electron density of the aromatic ring, making it highly susceptible to attack by an electrophile (an "I⁺" species).

The directing effects of these groups are crucial for regioselectivity. The amino group is a powerful ortho-, para-director, as is the methoxy group. The positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the methoxy group are C3 and C6. The C4 position is para to the amino group and meta to the methoxy group. However, the combined activating influence and the steric hindrance at other positions favor substitution at the C4 position, which is para to the highly activating amino group. Iodine is the least reactive halogen in SEAr reactions, but the highly activated nature of the 2-aminoanisole substrate allows the reaction to proceed efficiently.[7]

Various iodinating reagents can be employed, such as molecular iodine (I₂) in the presence of an oxidizing agent (to generate the I⁺ electrophile in situ), or N-Iodosuccinimide (NIS).[7][8] The use of an oxidant, such as hydrogen peroxide, prevents the buildup of hydrogen iodide (HI), a reducing agent that can reverse the reaction.[9][10][11]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Work-up & Purification 2-Aminoanisole 2-Aminoanisole Reaction_Vessel Solvent (e.g., Methanol, Acetic Acid) 2-Aminoanisole->Reaction_Vessel Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction_Vessel Intermediate Electrophilic Aromatic Substitution Reaction_Vessel->Intermediate Reaction Conditions (e.g., Room Temp) Crude_Product Crude this compound Intermediate->Crude_Product Workup Quench & Extraction Crude_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Fig 1. Workflow for Direct Electrophilic Iodination.
Route 2: Sandmeyer Reaction (Conceptual Pathway)

Principle & Mechanistic Rationale: The Sandmeyer reaction offers a powerful method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[12][13][14] This route is typically employed when direct substitution is difficult or yields poor selectivity. While less direct for this specific target, it is a valuable strategy in a chemist's toolkit.

A plausible, albeit multi-step, approach would begin with 2,4-diaminoanisole.[15] The more basic 4-amino group can be selectively diazotized under controlled acidic conditions using sodium nitrite (NaNO₂) to form an aryl diazonium salt.[16][17] This intermediate is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺), being an excellent leaving group (releasing N₂ gas), is displaced by the iodide ion (I⁻) in a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper(I) salts.[12]

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodide Substitution Start 2,4-Diaminoanisole Diazotization NaNO₂, HCl 0-5 °C Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Substitution KI, (CuI catalyst) Heat Diazonium_Salt->Substitution Displacement of N₂ Product This compound Substitution->Product

Fig 2. Conceptual Workflow for Sandmeyer Reaction.

Detailed Experimental Protocol: Direct Iodination

This protocol describes the synthesis of this compound from 2-aminoanisole using iodine and hydrogen peroxide.

Materials & Reagents:

  • 2-Aminoanisole (o-anisidine)

  • Iodine (I₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoanisole (1.0 equivalent) in methanol (approx. 10-15 mL per gram of starting material). To this solution, add powdered iodine (1.1 equivalents). Stir the mixture to form a dark solution.

  • Iodination: To the stirred solution, add 30% hydrogen peroxide (2.0 equivalents) dropwise via a dropping funnel at room temperature.[16] The addition may be slightly exothermic; maintain the temperature below 40 °C, using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears, resulting in a pale yellow or colorless mixture. This step reduces any unreacted iodine.[16]

  • Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The crude product, often an off-white or brown solid, can be purified by one of the following methods:

  • Recrystallization: A suitable solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a solvent system such as a gradient of ethyl acetate in hexanes.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.

  • Iodine is corrosive and can cause stains. Avoid inhalation of vapors.

Characterization and Data Presentation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical & Chemical Properties

PropertyValueReference(s)
IUPAC Name 4-Iodo-2-methoxyaniline[1]
CAS Number 77770-09-3[]
Molecular Formula C₇H₈INO[]
Molecular Weight 249.05 g/mol []
Appearance White to off-white crystalline solid
Melting Point 85-87 °C[]
Boiling Point 304.3 ± 32.0 °C at 760 mmHg[]
Density 1.807 ± 0.06 g/cm³[]

Spectroscopic Data Interpretation

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~7.3-7.5 ppm: A doublet, corresponding to the aromatic proton at C5.

    • δ ~6.8-7.0 ppm: A double-doublet, corresponding to the aromatic proton at C3.

    • δ ~6.6-6.7 ppm: A doublet, corresponding to the aromatic proton at C6.

    • δ ~3.8-4.2 ppm: A broad singlet, integrating to 2H, for the -NH₂ protons. The chemical shift can vary with concentration and solvent.

    • δ ~3.8 ppm: A sharp singlet, integrating to 3H, for the -OCH₃ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum should show 7 distinct signals corresponding to the seven carbon atoms in the molecule.

    • ~145-150 ppm: Two signals for the carbons attached to the nitrogen and oxygen (C2 and C1).

    • ~110-140 ppm: Four signals for the remaining aromatic carbons.

    • ~80-85 ppm: Signal for the carbon bearing the iodine atom (C4).

    • ~55 ppm: Signal for the methoxy (-OCH₃) carbon.

  • IR (Infrared) Spectroscopy:

    • 3350-3450 cm⁻¹: Two distinct sharp peaks (symmetric and asymmetric N-H stretching) characteristic of a primary amine.

    • 3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

    • 2850-2950 cm⁻¹: C-H stretching of the methoxy group.

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1500 & ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

    • ~1030 cm⁻¹: Symmetric C-O-C stretching.

    • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

  • MS (Mass Spectrometry):

    • M⁺ (Molecular Ion Peak): m/z ≈ 249.0, corresponding to the molecular weight of C₇H₈INO. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via direct electrophilic iodination of 2-aminoanisole. The described protocol is robust, utilizes readily available reagents, and provides the target compound in good yield and purity after standard purification procedures. The causality behind the high regioselectivity was explained through the combined directing effects of the amino and methoxy functional groups. Furthermore, a comprehensive characterization profile, including physical properties and expected spectroscopic data, has been provided to serve as a benchmark for validating the synthetic outcome. This document provides researchers with the necessary technical information to confidently synthesize and characterize this important chemical intermediate for applications in drug discovery and beyond.

References

  • Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64, 1022.
  • ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Request PDF.
  • Chemical Education Xchange. (n.d.). Iodination of Aniline.
  • Organic Chemistry Data. (n.d.). Iodination.
  • Crysdot LLC. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • OrganicChemGuide. (n.d.). Sandmeyer Reaction.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Org. Synth. 2006, 83, 103.
  • Supporting Information. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.
  • Holch, R., & Culbertson, J.B. (n.d.). Iodination of Anisole. UNI ScholarWorks.
  • PubChem. (n.d.). 2,4-Diaminoanisole. CID 11976.
  • MySkinRecipes. (n.d.). 4-Iodo-2-methoxyaniline.
  • PrepChem.com. (n.d.). Preparation of 4-iodoanisole.
  • SciSpace. (2018). Preparation method of 2-iodo-4-methoxyaniline. Yang Zhuhong.
  • UNI ScholarWorks. (n.d.). Iodination of Anisole.
  • Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
  • Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
  • PubChem. (n.d.). 4-Iodoanisole. CID 69676.
  • Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers.
  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete.
  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy.
  • PubMed. (n.d.). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl).
  • National Center for Biotechnology Information (PMC). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

Sources

Physical and chemical properties of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Amino-4-iodoanisole

Introduction

This compound, also systematically known as 5-iodo-2-methoxyaniline (CAS No. 77770-09-3), is a halogenated aromatic amine that serves as a pivotal structural motif in the landscape of modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, an activatable iodo substituent, and an electron-donating methoxy group—renders it a highly versatile building block. For researchers, scientists, and drug development professionals, understanding the nuanced physical and chemical properties of this intermediate is paramount for its effective utilization in the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.[1][2] This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into its synthesis, reactivity, analytical characterization, and safe handling, grounded in established chemical principles.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its intrinsic physical and structural characteristics. These properties dictate its behavior in various chemical environments, influencing solubility, reaction kinetics, and purification strategies.

Molecular Structure and Identifiers

The arrangement of functional groups on the benzene ring is key to the molecule's reactivity. The ortho-methoxy and para-iodo substituents relative to the amino group create a specific electronic and steric environment.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 77770-09-3[]
IUPAC Name 5-iodo-2-methoxyaniline[]
Molecular Formula C₇H₈INO[]
Molecular Weight 249.05 g/mol []
Synonyms 4-Iodo-2-methoxyaniline, Benzenamine, 5-iodo-2-methoxy-[1][]
SMILES COC1=C(N)C=C(I)C=C1
InChI Key KCAGMESWEMVFON-UHFFFAOYSA-N[]
Physical Properties

The physical state and solubility are critical for designing experimental setups, from dissolution for a reaction to choosing a solvent system for chromatography.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Solid[1]
Melting Point 85-87 °C[]
Boiling Point 304.3 ± 32.0 °C at 760 mmHg[]
Density 1.807 ± 0.06 g/cm³[]
Solubility Generally soluble in common organic solvents like ethanol, ether, and chloroform; insoluble in water.[4]

Section 2: Synthesis and Mechanistic Rationale

While various synthetic routes exist for substituted anilines, a common and effective method for introducing an iodine atom to an activated aromatic ring is through electrophilic iodination. The electron-donating nature of the amino and methoxy groups strongly activates the ring towards this type of substitution.

Proposed Synthetic Workflow: Electrophilic Iodination

A plausible and direct synthesis involves the iodination of 2-methoxyaniline. The choice of iodinating agent and conditions is crucial to control regioselectivity and prevent over-iodination or side reactions.

G start Start: 2-Methoxyaniline dissolve Dissolve in Solvent (e.g., Acetic Acid) start->dissolve reagents Add Iodinating Agent (e.g., I₂, KI, or NIS) dissolve->reagents reaction Stir at Controlled Temperature (e.g., Room Temperature) reagents->reaction workup Quench Reaction (e.g., aq. Na₂S₂O₃) reaction->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract purify Purify by Column Chromatography or Recrystallization extract->purify end_node End Product: This compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.

  • Iodination: To this stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The use of NIS is often preferred over I₂ as it provides a source of electrophilic iodine (I⁺) under milder conditions and minimizes the formation of acidic byproducts.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS or iodine.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices
  • Choice of Substrate: 2-methoxyaniline is chosen as the starting material because the amino and methoxy groups are ortho, para-directing activators. The para position relative to the amino group is sterically accessible and electronically enriched, making it the most likely site for electrophilic substitution.

  • Choice of Iodinating Agent: NIS is a mild and efficient source of electrophilic iodine. It avoids the harsh conditions or strong oxidizers that might be required with I₂ alone and leads to cleaner reactions with higher yields.

  • Quenching and Neutralization: Sodium thiosulfate is a reducing agent that safely neutralizes the excess iodinating agent. The subsequent neutralization with sodium bicarbonate is essential to remove acidic components and ensure the product, an amine, is in its free base form for efficient extraction into an organic solvent.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound in drug development stems from its capacity to undergo a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.

main This compound n_acylation N-Acylation / Sulfonylation (Amide/Sulfonamide Formation) main->n_acylation Amino Group Reactivity diazotization Diazotization (Sandmeyer Reactions) main->diazotization Amino Group Reactivity cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) main->cross_coupling Iodo Group Reactivity heterocycle Heterocycle Formation (e.g., Benzothiazoles) main->heterocycle Combined Reactivity

Caption: Key reaction pathways for this compound.

  • Amino Group Reactivity: The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, and alkylation. It can also be diazotized and subsequently replaced in Sandmeyer-type reactions, although the electronic nature of the ring can complicate this process.

  • Iodo Group Reactivity: The carbon-iodine bond is the most significant functional handle for building molecular complexity. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.[1]

  • Application in Heterocycle Synthesis: The molecule is a precursor for benzothiazole synthesis.[2] The amino group and the adjacent aromatic carbon can participate in cyclization reactions with appropriate reagents to form this important heterocyclic core, which is present in numerous biologically active compounds.

Section 4: Analytical Characterization

Rigorous structural confirmation is essential. While specific spectra should be acquired for each batch, the expected analytical data based on the molecule's structure provides a reliable reference for characterization.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR ~7.2 ppm (d, 1H): Aromatic proton ortho to iodine. ~6.8 ppm (dd, 1H): Aromatic proton between iodo and amino groups. ~6.6 ppm (d, 1H): Aromatic proton ortho to the amino group. ~4.0-5.0 ppm (br s, 2H): Amino (NH₂) protons; shift is solvent-dependent. ~3.8 ppm (s, 3H): Methoxy (OCH₃) protons.
¹³C NMR ~148-152 ppm: Carbon attached to the methoxy group. ~135-140 ppm: Carbon attached to the amino group. ~120-130 ppm: Aromatic carbons attached to hydrogen. ~80-85 ppm: Carbon attached to iodine. ~55 ppm: Methoxy carbon.
IR Spectroscopy 3300-3500 cm⁻¹: Two sharp bands for the N-H symmetric and asymmetric stretching of the primary amine.[5] 2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methyl group. ~1600 cm⁻¹: N-H scissoring (bending) vibration. ~1250 cm⁻¹: C-O stretching of the aryl ether.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z ≈ 249, corresponding to the molecular weight of C₇H₈INO.[] Key Fragments: Loss of a methyl radical (M-15) from the methoxy group; potential loss of CO or other fragments.

Section 5: Safety and Handling

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. Recommended storage temperature is between 2-8 °C. The instruction to "keep in dark place" suggests potential light sensitivity, which could lead to decomposition over time.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7]

Conclusion

This compound is more than a mere catalogue chemical; it is a strategic intermediate that offers a confluence of reactivity for the synthetic chemist. Its well-defined physical properties, predictable reactivity, and accessible synthesis make it an invaluable tool. By understanding the principles behind its synthesis, the versatility of its functional groups for cross-coupling and derivatization, and the necessary protocols for its safe handling and characterization, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate the discovery and development of next-generation molecules.

References

  • Crysdot LLC. This compound. [Link]
  • Yang, W., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]
  • CPAchem Ltd. (2023).
  • MySkinRecipes. 4-Iodo-2-methoxyaniline. [Link]
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. [Link]
  • PrepChem.com.
  • Filo. (2025). Study the NMR spectrum of 2-iodoanisole. [Link]
  • ChemBK. 2-iodo-4-methoxyaniline. [Link]
  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan (2021). Chapter 2.7: Examining Infrared Spectra. [Link]

Sources

An In-depth Technical Guide to 2-Amino-4-iodoanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-4-iodoanisole, also known as 5-iodo-2-methoxyaniline, is a halogenated aromatic amine that serves as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing an amine, an iodo group, and a methoxy ether on an aromatic scaffold—makes it a highly valuable intermediate for the construction of complex molecular architectures. The electron-donating effects of the amino and methoxy groups activate the benzene ring, while the iodo substituent provides a reactive handle for a wide array of cross-coupling reactions. This guide offers a comprehensive overview of this compound, detailing its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols for researchers, chemists, and professionals in drug development.

Compound Profile: Core Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.

  • CAS Number : 77770-09-3[1]

  • IUPAC Name : 5-iodo-2-methoxyaniline[][3]

  • Synonyms : 4-Iodo-2-methoxyaniline, 4-Methoxy-3-amino-1-iodobenzene

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and an amino group (-NH₂) at positions 1 and 2, respectively, and an iodine atom (I) at position 4.

Caption: Molecular structure of this compound (CAS 77770-09-3).

Physicochemical Properties

The quantitative data for this compound are summarized below, providing a clear reference for experimental design and analysis.

PropertyValueSource(s)
Molecular Formula C₇H₈INO[]
Molecular Weight 249.05 g/mol []
Appearance Solid[3]
Melting Point 85-87 °C[]
Boiling Point 304.3 °C at 760 mmHg[]
Density ~1.807 g/cm³[]
SMILES COC1=C(N)C=C(I)C=C1[]
InChI Key KCAGMESWEMVFON-UHFFFAOYSA-N[][3]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via electrophilic iodination of the aromatic ring of its precursor, 2-aminoanisole (o-anisidine). The amino and methoxy groups are ortho, para-directing, and strongly activating. Since the position para to the stronger activating group (the amino group) is blocked by the methoxy group, and the position para to the methoxy group is open, this site is highly favored for substitution.

Causality in Experimental Design
  • Choice of Iodinating Agent: Iodine monochloride (ICl) is a potent electrophile, ideal for the iodination of activated aromatic rings. It is more reactive than molecular iodine (I₂) because the I-Cl bond is polarized, making the iodine atom more electrophilic.

  • Solvent Selection: A polar aprotic solvent like dichloromethane (DCM) or a protic solvent like acetic acid is suitable. Acetic acid can help to solubilize the starting material and the iodine monochloride.

  • Temperature Control: Electrophilic aromatic substitution on a highly activated ring is typically a very fast reaction. Performing the addition of the iodinating agent at a low temperature (0 °C) is crucial to control the reaction rate, prevent over-iodination, and minimize the formation of byproducts.

  • Work-up and Purification: The work-up procedure is designed to neutralize any remaining acid, remove unreacted iodine species (using sodium thiosulfate), and isolate the crude product. The final purification by column chromatography is essential to separate the desired product from any regioisomers or unreacted starting material, ensuring high purity for subsequent applications.

Step-by-Step Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start Dissolve 2-Aminoanisole in Acetic Acid cool Cool to 0 °C in Ice Bath start->cool add_icl Slowly Add ICl (Maintain T < 5 °C) cool->add_icl stir Stir at 0 °C for 1h, then RT for 2h add_icl->stir quench Pour into Ice Water stir->quench neutralize Neutralize with NaOH (aq) quench->neutralize wash Wash with Na₂S₂O₃ (aq) neutralize->wash extract Extract with Ethyl Acetate wash->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate column Column Chromatography (Silica Gel) evaporate->column characterize Characterize by NMR & Melting Point column->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminoanisole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reaction: Slowly add a solution of iodine monochloride (1.05 eq) in acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (e.g., 10% w/v) until the pH is approximately 8. A precipitate should form.

  • Work-up: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the dark color should disappear).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

  • Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.[]

Applications in Research and Drug Development

The utility of this compound stems from the orthogonal reactivity of its functional groups. It is a cornerstone intermediate in the synthesis of a wide range of high-value compounds.

  • Pharmaceutical Intermediates: The primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[4] The iodo group is a prime substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

  • Novel Compound Synthesis: Researchers in academia and industry employ this compound to create novel compounds with potential biological activities, such as antimicrobial or anticancer agents.[4]

  • Dyes and Pigments: The aniline scaffold is a classic component of many chromophores. This compound can serve as an intermediate in the production of specialized dyes and pigments.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements :

    • P261: Avoid breathing dust.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C is recommended).[3] The compound should be kept under an inert atmosphere if possible.

  • Spill & Disposal: In case of a spill, avoid generating dust.[5] Sweep up the solid material, place it in a suitable container, and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[5][6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5][7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[6][7]

    • Inhalation: Move the person to fresh air.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in organic synthesis cannot be overstated. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for chemists, particularly in the pharmaceutical and materials science sectors. Adherence to rigorous synthesis, purification, and safety protocols is paramount to leveraging its full potential while ensuring the well-being of laboratory personnel. This guide provides the foundational knowledge required for the confident and effective application of this versatile molecule.

References

  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/77770-09-3
  • Crysdot LLC. This compound. URL: https://www.crysdot.com/product/cd12031613/
  • MySkinRecipes. 4-Iodo-2-methoxyaniline. URL: https://myskinrecipes.com/ingredients/4-iodo-2-methoxyaniline
  • BOC Sciences. CAS 77770-09-3 this compound. URL: https://www.bocsci.com/product/2-amino-4-iodoanisole-cas-77770-09-3-400781.html
  • Fisher Scientific. SAFETY DATA SHEET: 2-Iodoanisole. URL: https://www.fishersci.com/store/msds?partNumber=AC122440050&productDescription=2-IODOANISOLE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en
  • Alfa Aesar. SAFETY DATA SHEET: 4-Iodoanisole. URL: https://www.alfa.com/en/msds/?language=EN&cas=696-62-8
  • Sigma-Aldrich. SAFETY DATA SHEET: this compound. URL: https://www.sigmaaldrich.com/sds/aldrich/255114
  • Alchem Pharmtech. CAS 77770-09-3 | this compound. URL: https://www.alchempharmtech.com/product/cas-77770-09-3/
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. URL: https://www.chemos.de/import/msds/EN/A0049939_EN.pdf
  • Ambeed, Inc. This compound | 77770-09-3. URL: https://www.ambeed.com/products/77770-09-3.html

Sources

A Senior Scientist's Guide to Procuring 2-Amino-4-iodoanisole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-iodoanisole in Synthesis

In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of project success. This compound (CAS No. 77770-09-3), a substituted aniline, represents a highly versatile yet often overlooked building block. Its trifunctional nature—an electron-rich aromatic ring, a nucleophilic amino group, and a carbon-iodine bond ripe for cross-coupling reactions—offers a powerful toolkit for the synthetic chemist. The strategic placement of the iodo, amino, and methoxy groups allows for regioselective transformations, making it an ideal scaffold for generating complex molecular architectures.

This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the commercial sourcing and price evaluation of this compound. Moving beyond a simple list of vendors, we will explore the technical nuances of supplier selection, quality verification, and the economic factors that govern the procurement of this key intermediate.

Chemical Identity and Core Properties

Understanding the fundamental properties of this compound is the first step in effective sourcing and application.

PropertyValueSource(s)
CAS Number 77770-09-3[1]
Molecular Formula C₇H₈INO[1]
Molecular Weight 249.05 g/mol [1]
IUPAC Name 5-Iodo-2-methoxyaniline
Typical Purity ≥98%[1]
Melting Point 85-87 °C
Boiling Point 304.3 °C at 760 mmHg
Appearance Solid (typically powder or crystals)

The Commercial Supplier Landscape: A Curated Overview

The availability of this compound spans a range of suppliers, from large global distributors who aggregate products to specialized synthesis labs. The choice of supplier is not merely a logistical decision but a strategic one that can impact experimental reproducibility and project timelines.

Major Chemical Distributors: These platforms offer a wide catalog from various manufacturers.

  • Sigma-Aldrich (Merck): A primary source for research-grade chemicals, often listing the compound from partners like Ambeed, Inc., and ChemScene LLC.[1]

  • Thermo Fisher Scientific: Another key distributor for laboratory chemicals.

  • VWR: A comprehensive supplier for laboratory needs.

Specialized Building Block Suppliers: These companies often focus on novel or niche molecules for drug discovery.

  • BOC Sciences: Lists this compound as a main product, suggesting potential for larger scale availability.

  • Synthonix, Inc.: Specializes in building blocks for medicinal chemistry.[1]

  • BLD Pharm: Offers a range of organic building blocks.[2]

  • Alchem.Pharmtech: Lists the compound in their catalog.[3]

  • Crysdot LLC: Provides a range of benzene compounds, including the target molecule.[4]

It is crucial to recognize that many listings on major distributor sites originate from smaller, specialized manufacturers. For larger quantities or process development, directly contacting a primary manufacturer like BOC Sciences may be more advantageous.

Strategic Procurement Workflow

The process of selecting a supplier should be systematic. The following workflow is recommended to ensure both quality and value are achieved.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Decision & Purchase Start Identify Project Needs (Quantity, Purity, Timeline) Search Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) Start->Search Shortlist Create Shortlist of Potential Suppliers Search->Shortlist RFQ Request Quotes & Documentation (CoA, SDS) Shortlist->RFQ Initiate Contact Doc_Review Review Certificate of Analysis (CoA) (Purity, Impurities, Method) RFQ->Doc_Review Supplier_Comm Assess Technical Support & Communication Responsiveness RFQ->Supplier_Comm Compare Compare Price, Lead Time, & Quality Data Doc_Review->Compare Supplier_Comm->Compare Select Select Optimal Supplier Compare->Select Purchase Place Purchase Order Select->Purchase

Caption: A workflow for strategic supplier selection.

Pricing Analysis: Understanding the Market Value

Direct, publicly-listed pricing for this compound is uncommon, as costs are often subject to institutional contracts and order volume.[1] Most suppliers require a formal inquiry to provide a quote. However, by analyzing the pricing of structurally analogous iodo-aromatic compounds, we can establish a reliable estimate for budget planning.

Factors Influencing Price:

  • Purity: A purity of 98% is standard. Higher purities (e.g., >99.5%) will command a significant premium due to the additional recrystallization or chromatographic steps required.

  • Scale: The price-per-gram decreases dramatically with increasing quantity. The cost for 1 gram can be an order of magnitude higher than the price-per-gram for a 100-gram batch.

  • Supplier Type: Direct manufacturers may offer lower prices for bulk quantities, while distributors provide the convenience of small, pre-packaged quantities for immediate research needs.

  • Synthesis Route: The complexity and yield of the manufacturing process directly impact the final cost.

Representative Pricing for Analogous Compounds:

CompoundCAS No.QuantityRepresentative Price (USD)Price per Gram (USD)Supplier Example
4-Iodoanisole696-62-825 g$25.00$1.00Oakwood Chemical
4-Iodoanisole696-62-8100 g$74.00$0.74Oakwood Chemical
4-Iodoanisole696-62-8100 g€117.00 (~$127)~$1.27Sigma-Aldrich (Ireland)
2-Amino-5-iodo-4-methylpyridine356561-08-51 g$86.23$86.23Chem-Impex[4]
2-Amino-5-iodo-4-methylpyridine356561-08-55 g$329.79$65.96Chem-Impex[4]

Conclusion on Pricing: Based on the data from these analogs, researchers should budget for $60 -


5 - $15 per gram  range.

Quality Control and In-House Verification

Trust in a supplier's Certificate of Analysis (CoA) is paramount, but independent verification is a hallmark of rigorous science.

Interpreting the Certificate of Analysis (CoA): A CoA is a self-validating document that should be requested for every batch. Key items to scrutinize include:

  • Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should match the expected structure.

  • Purity Assessment: This is typically determined by HPLC or GC. A purity of ≥98% is acceptable for most discovery applications. Critically, review the chromatogram for the presence of any significant impurities.

  • Lot Number: Ensure the CoA corresponds to the specific lot number on your received material.

Experimental Protocol: In-House Purity Verification by TLC

This rapid and cost-effective method can quickly confirm the identity and approximate purity of the received material against a reference standard if available, or simply confirm the presence of a single major component.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Solvent system: 3:1 Hexanes/Ethyl Acetate (This is a starting point and may require optimization)

  • UV lamp (254 nm)

  • Staining solution: Potassium permanganate (KMnO₄) stain

  • Sample of this compound

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound in 0.5 mL of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber pre-saturated with the Hexanes/Ethyl Acetate solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp. The aromatic ring of the compound should show a dark spot.

    • Circle any visible spots.

    • Next, dip the plate into a KMnO₄ stain and gently heat with a heat gun. The amino group is readily oxidized and should appear as a distinct spot.

  • Analysis: A single, well-defined spot indicates high purity. The presence of multiple spots suggests impurities. The retention factor (Rf) can be calculated and recorded for batch-to-batch comparison.

Quality Control Decision Pathway

QC_Pathway Start Material Received Check_CoA Does CoA Match Lot Number? Start->Check_CoA Check_Purity Is Purity ≥98% and Identity Confirmed? Check_CoA->Check_Purity Yes Quarantine Quarantine Material Check_CoA->Quarantine No Run_TLC Perform In-House TLC Verification Check_Purity->Run_TLC Yes Check_Purity->Quarantine No TLC_Result Single Spot Observed? Run_TLC->TLC_Result Accept Accept Material for Use TLC_Result->Accept Yes TLC_Result->Quarantine No Contact_Supplier Contact Supplier with Data Quarantine->Contact_Supplier

Caption: A decision tree for incoming material quality control.

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound should be obtained from the supplier, general precautions for this class of compounds apply.

  • Hazard Classification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is typically 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Synthesis: A Forward-Looking Perspective

While specific literature on this compound is emerging, its utility can be inferred from the extensive applications of its parent scaffold, 4-iodoanisole. 4-Iodoanisole is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like OLEDs and liquid crystals. The addition of the amino group to this scaffold significantly broadens its synthetic potential, providing a handle for:

  • Amide bond formation: Coupling with carboxylic acids to build complex molecular frameworks.

  • Diazotization reactions: Converting the amine to a diazonium salt, which can be subsequently displaced to install a wide variety of functional groups.

  • N-alkylation and N-arylation: Further functionalizing the nitrogen atom.

This trifunctional nature makes this compound a prime candidate for library synthesis in drug discovery campaigns and for the development of novel functional materials.

References

  • Synthonix, Inc. This compound.
  • Crysdot LLC. This compound - Benzene Compounds.
  • SLS Ireland. 4-Iodoanisole, 98% | I7608-100G | SIGMA-ALDRICH.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.
  • Alfa Aesar. SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 4-Iodoanisole in the Chemical Industry.
  • NICNAS. 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment.
  • European Commission, Public Health. Opinion of the Scientific Committee on Consumer Safety on 2-amino-4-hydroxyethylaminoanisole sulfate (A84).
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodoanisole: Comprehensive Overview and Applications.
  • PubChem. 4-Iodoanisole | C7H7IO | CID 69676.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-Amino-4-iodoanisole (CAS No. 77770-09-3), a substituted aniline, presents as a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring an amine, a methoxy group, and an iodine atom on a benzene ring, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound, grounded in established chemical safety principles and data extrapolated from structurally related compounds.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly accessible databases, a robust risk assessment can be formulated by examining its functional groups and data from analogous compounds. The primary hazards are associated with its aromatic amine structure and the presence of iodine.

GHS Hazard Classification (Inferred)

Based on data for structurally similar aromatic amines and iodo-compounds, this compound should be handled as a substance with the following potential hazards[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Associated GHS Pictogram:



Signal Word: Warning [1]

Precautionary Statements (Selected) [1][2]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Causality of Hazards:

The toxicological effects are rooted in the molecule's chemical nature. Aromatic amines can be absorbed through the skin and may cause irritation. The "harmful if swallowed" classification is typical for many substituted anilines. The potential for respiratory irritation stems from the compound being a fine solid, which can become airborne.

Section 2: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following workflow should be followed to ensure adequate protection:

PPE_Workflow cluster_ppe PPE Selection Workflow start Start: Handling this compound eye_protection Eye Protection: Chemical safety goggles (EN166 compliant) start->eye_protection hand_protection Hand Protection: Chemically resistant gloves (e.g., Nitrile) Inspect before use start->hand_protection body_protection Body Protection: Laboratory coat Closed-toe shoes start->body_protection respiratory_protection Respiratory Protection: Required if dust is generated Use NIOSH/MSHA approved respirator start->respiratory_protection end_ppe Proceed with Handling eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: PPE selection workflow for handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound solid should be conducted in a well-ventilated area. A fume hood is recommended, especially when transferring the substance or if there is a potential for dust generation[1].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[3].

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the container tightly closed in a dry and well-ventilated place[4].

  • Incompatibilities: Store away from strong oxidizing agents[5].

  • Conditions to Avoid: Protect from light, as some iodo-compounds can be light-sensitive[4][6].

Section 3: Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

The following steps should be taken in the event of an exposure[3][4]:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response

In the event of a spill, the following decision tree should be followed:

Spill_Response cluster_spill Spill Response Decision Tree spill Spill of this compound Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill (Small, contained, no immediate danger) assess->minor_spill Minor major_spill Major Spill (Large, uncontained, potential for exposure) assess->major_spill Major minor_actions 1. Wear appropriate PPE. 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect into a suitable container for disposal. 4. Clean the area with soap and water. minor_spill->minor_actions major_actions 1. Evacuate the immediate area. 2. Alert others and notify supervisor/EHS. 3. If safe, turn off ignition sources. 4. Close doors to the affected area. major_spill->major_actions disposal Dispose of waste according to regulations minor_actions->disposal

Caption: Decision tree for responding to a this compound spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen iodide[5][7].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5].

Section 4: Physicochemical and Toxicological Data

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈INON/A
Molecular Weight 249.05 g/mol N/A
Appearance Solid[4]
Melting Point 85-87 °CN/A
Boiling Point 304.3 °C at 760 mmHgN/A

Toxicological Data

Section 5: Disposal Considerations

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal[4].

  • Waste Classification: Unused this compound should be disposed of as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

  • Procedure: Dispose of contents and container to an approved waste disposal plant[1]. Do not allow the chemical to enter drains[8].

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of personal protective equipment, adherence to proper handling and storage protocols, and a well-defined emergency response plan are the cornerstones of a safe research environment. By integrating the principles outlined in this guide, researchers can effectively mitigate risks and harness the synthetic potential of this compound.

References

  • EHSO Manual 2025-2026. (2025). Spill Control/Emergency Response.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.
  • Alfa Aesar. (2025). SAFETY DATA SHEET.
  • Australian Government Department of Health. (2015). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment.
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • ASAL Engineering. (2023). Chemical Spills and Emergency Response.
  • ChemSafetyPro. (2016). GHS Hazard Statement List.
  • Wikipedia. (n.d.). GHS hazard statements.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789748, 2-Amino-4-iodopyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800978, 4-Chloro-2-iodoanisole.
  • Franciscan University of Steubenville. (n.d.). Chemical Spill. Campus Safety and Security.
  • MIRA Safety. (2025). Effective Spill Response for Chemical Spills: Guidelines and Procedures.
  • ACTenviro. (2024). Best Practices for Emergency Spill Response.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69676, 4-Iodoanisole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14453744, 2-Amino-4-((2-hydroxyethyl)amino)anisole sulfate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68257, o-Iodoanisole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.

Sources

Historical synthesis methods for substituted iodoanisoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Synthesis of Substituted Iodoanisoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the historical and foundational methods for synthesizing substituted iodoanisoles. As crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials, a deep understanding of their preparation is essential. We will move beyond simple procedural lists to examine the underlying chemical principles, the rationale behind experimental choices, and the evolution of these techniques over time.

Introduction: The Enduring Importance of Iodoanisoles

Substituted iodoanisoles are a class of aromatic compounds characterized by a methoxy group (-OCH₃) and an iodine atom (-I) attached to a benzene ring. Their significance in modern chemistry stems from the unique reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making iodoanisoles highly versatile precursors for a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental pillars of modern synthetic chemistry, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.[2] For instance, 4-iodoanisole is a key intermediate in the synthesis of various drugs and polarizing films for liquid crystal displays (LCDs).[3][4][5] This guide traces the development of the core synthetic methodologies that have made these vital building blocks accessible to the scientific community.

Chapter 1: The Classical Approach: Direct Electrophilic Iodination

The most intuitive approach to synthesizing iodoanisoles is through the direct electrophilic aromatic substitution (SEAr) of anisole. The methoxy group is a powerful activating, ortho-, para- directing group, which facilitates the attack of an electrophilic iodine species. However, direct iodination with molecular iodine (I₂) is challenging.

The Causality of Experimental Choices

The Equilibrium Problem: Unlike chlorination and bromination, direct iodination is a reversible process.[6] The reaction produces hydrogen iodide (HI), a strong reducing agent that can react with the iodoanisole product, shifting the equilibrium back to the starting materials.[6]

Early Solutions: To overcome this limitation, historical methods focused on removing the HI as it formed or using a more potent electrophilic iodine source. This was primarily achieved in two ways:

  • Addition of an Oxidizing Agent: Agents like nitric acid, hydrogen peroxide, or sulfuric acid oxidize the HI byproduct to I₂, preventing the reverse reaction and driving the synthesis toward the product.[7]

  • Use of Iodine Activators: The reaction can be facilitated by an additive that generates a more electrophilic "I+" species.

    • Iodine Monochloride (ICl): A common and effective method involves using iodine monochloride.[3][4] The greater polarity of the I-Cl bond compared to I-I makes the iodine atom more electrophilic and susceptible to attack by the electron-rich anisole ring.

    • Mercury(II) Oxide (HgO): A historically significant method, first reported by Brenans in 1901, involves the use of iodine in the presence of yellow mercuric oxide.[6][8] The HgO reacts with the HI formed to produce mercury(II) iodide and water, effectively removing the reducing agent from the reaction. This method was later modified by Blicke and Smith in 1928.[6][9]

Due to the steric hindrance of the methoxy group, these electrophilic substitution reactions on anisole predominantly yield the para-substituted product, 4-iodoanisole.[10]

Visualizing the Mechanism: Electrophilic Iodination

EAS_Iodination cluster_start Step 1: Generation of Electrophile cluster_reaction Step 2 & 3: SₑAr Mechanism I2 I₂ I_plus Electrophilic Iodine ('I⁺' species) I2->I_plus Activation Activator Activator (e.g., H₂O₂, HgO, ICl) Activator->I_plus Anisole Anisole Sigma σ-complex (Arenium Ion) Anisole->Sigma + 'I⁺' Iodoanisole Iodoanisole Sigma->Iodoanisole - H⁺

Caption: General mechanism for electrophilic aromatic iodination of anisole.

Experimental Protocol: Synthesis of 4-Iodoanisole using Iodine Monochloride

This protocol is based on established methods for the direct iodination of anisole.[4][5]

Materials:

  • Anisole

  • Glacial Acetic Acid

  • Iodine Monochloride (ICl)

  • Ice

  • 5% Sodium Sulfite (Na₂SO₃) solution

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anisole (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • With stirring, slowly add a solution of iodine monochloride (1.0 eq) in glacial acetic acid.

  • After the addition is complete, heat the mixture to reflux for approximately 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water. A precipitate of crude p-iodoanisole will form.

  • Collect the solid by vacuum filtration.

  • Wash the crude product with a 5% aqueous solution of sodium sulfite to remove any unreacted iodine, followed by washing with cold water.

  • Purify the product by recrystallization from methanol to obtain the final product.

ParameterValue
Product 4-Iodoanisole
Appearance Off-white to brown crystalline powder
Melting Point 50-53 °C[3]
Boiling Point 237 °C[3]

Chapter 2: The Regioselective Workhorse: The Sandmeyer Reaction

For synthesizing iodoanisoles with specific regiochemistry (ortho, meta, or para), particularly when the desired isomer is not the major product of direct electrophilic substitution, the Sandmeyer reaction is the quintessential historical method.[11] This powerful transformation allows for the introduction of an iodine atom at a position predetermined by an amino group on the aromatic ring.[6] The starting materials are substituted anisidines (methoxyanilines).

The Causality of Experimental Choices

The Sandmeyer reaction is a two-stage process that leverages the unique chemistry of diazonium salts.[1]

  • Diazotization: The primary aromatic amine (the anisidine) is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C).[1] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[12] This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

    • Why low temperature? Arenediazonium salts are unstable and can decompose violently at higher temperatures.[1] Maintaining a cold environment is critical for safety and to prevent premature decomposition and unwanted side reactions.

  • Iodide Displacement: The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI).[13][14] The diazonium group is an exceptionally good leaving group (it departs as neutral, stable dinitrogen gas, N₂), facilitating its displacement by the iodide nucleophile to form the aryl iodide.[11][15]

This method's primary advantage is its outstanding regioselectivity. Since the position of the iodine is dictated by the initial position of the amine on the anisidine starting material, one can synthesize ortho-, meta-, or para-iodoanisole with high purity by simply choosing the corresponding o-, m-, or p-anisidine.

Visualizing the Workflow: The Sandmeyer Reaction

Sandmeyer_Workflow Anisidine Substituted Anisidine (o-, m-, or p-) Reagents1 NaNO₂ + HCl (0-5 °C) Anisidine->Reagents1 Diazonium Arenediazonium Salt (Intermediate) Reagents1->Diazonium Diazotization Reagents2 Potassium Iodide (KI) Diazonium->Reagents2 Iodoanisole Regiospecific Iodoanisole Reagents2->Iodoanisole Iodide Displacement (-N₂ gas)

Caption: Workflow for the synthesis of iodoanisoles via the Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization-Iodination

This protocol is a standard method for converting an aromatic amine to an aryl iodide.[1][16]

Materials:

  • Substituted Anisidine (e.g., p-anisidine)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Aniline Salt Formation: In a beaker, dissolve the substituted anisidine (1.0 eq) in a solution of concentrated HCl (or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold anisidine salt solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.[1]

  • Monitoring: After the complete addition of the NaNO₂ solution, continue stirring for 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).

  • Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas evolution) will be observed.

  • The mixture may be gently warmed after the initial reaction subsides to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture. If a solid product precipitates, collect it by filtration. If an oil forms, extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude iodoanisole, which can be further purified by distillation or recrystallization.

Chapter 3: Evolving Methodologies

While direct iodination and the Sandmeyer reaction form the historical bedrock of iodoanisole synthesis, modern chemistry has introduced more refined and efficient methods.

  • Halogen Exchange Reactions: In some cases, a more reactive aryl halide (like a bromide) can be converted to an iodoanisole via a Finkelstein-type reaction, often using copper or palladium catalysts.

  • Modern Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) offer a milder and more selective alternative to I₂ or ICl for electrophilic iodination, often used in conjunction with a catalyst.[17]

  • Catalytic C-H Activation: A frontier in organic synthesis involves the direct, regioselective iodination of C-H bonds using transition metal catalysts (e.g., iridium, palladium). These methods are highly atom-economical but are a more recent development compared to the classical approaches.

  • "Green" Chemistry Approaches: Recent patents describe methods that generate the iodinating agent (iodine chloride) in situ from sodium iodide and sodium hypochlorite, offering a more efficient and environmentally benign process.[18]

Comparative Summary of Core Methods

FeatureDirect Electrophilic IodinationSandmeyer Reaction
Starting Material AnisoleSubstituted Anisidine
Primary Reagents I₂ + Oxidant, or IClNaNO₂/H⁺, then KI
Regioselectivity Moderate to Good (mainly para)Excellent (controlled by amine position)
Key Advantage Atom economical, one-potHigh regioselectivity for all isomers
Key Disadvantage Mixture of isomers, harsh conditionsMulti-step, unstable intermediate
Historical Era Late 19th / Early 20th CenturyLate 19th Century onwards

Conclusion

The synthesis of substituted iodoanisoles has evolved significantly from early struggles with reversible electrophilic additions to the highly controlled and versatile Sandmeyer reaction. The historical development of these methods showcases a core principle of synthetic chemistry: the continuous search for greater control, efficiency, and safety. For researchers and drug development professionals, a firm grasp of these foundational techniques is not merely an academic exercise; it provides the context for troubleshooting modern synthetic routes and appreciating the ingenuity that underpins the creation of the complex molecules that drive scientific innovation.

References

  • 4-Iodoanisole: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Preparation of p-Iodo-anisole. (n.d.). Journal of the American Chemical Society.
  • Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science Publisher.
  • Sandmeyer reaction. (n.d.). Grokipedia.
  • 4-Iodoanisole | 696-62-8. (n.d.). ChemicalBook.
  • Cas 696-62-8, 4-Iodoanisole. (n.d.). LookChem.
  • p-Iodoanisole: A new chemical that opens up multiple applications. (n.d.). Company News.
  • Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), Article 68.
  • 3-Iodoanisole synthesis. (n.d.). ChemicalBook.
  • Diazotization of Anilines for Iodination - Application Notes and Protocols. (2025). BenchChem.
  • Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • The Importance of 3-Iodoanisole in Modern Organic Synthesis. (n.d.). Phionebio.
  • Synthesis method of 4-iodoanisole. (2018). Google Patents (CN108373404B).
  • Preparation of 4-iodoanisole. (n.d.). PrepChem.com.
  • Synthesis routes of 4-Iodoanisole. (n.d.). BenchChem.
  • Sandmeyer Reaction. (2020). YouTube.
  • Managing reaction conditions for selective iodination. (2025). BenchChem.
  • Iodination of Anisole. (n.d.). UNI ScholarWorks.
  • An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. (n.d.). eGrove, University of Mississippi.
  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, ACS Publications.
  • Iodide effects in transition metal catalyzed reactions. (n.d.). Dalton Transactions, RSC Publishing.
  • Converting anilines to diazoniums ions. (2019). YouTube.

Sources

A Comprehensive Technical Guide to 2-Amino-4-iodoanisole and Its Isomers for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Amino-4-iodoanisole, a key building block in medicinal chemistry and materials science. We will delve into its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on providing practical insights for researchers, scientists, and drug development professionals. This document is designed to be a self-contained resource, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Iodinated Anisoles

Iodinated aromatic compounds are of paramount importance in modern organic synthesis. The carbon-iodine bond, being the most reactive among the halogens, serves as a versatile handle for a wide array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. This compound, with its trifunctional nature—an amine, a methoxy group, and an iodine atom—presents a unique scaffold for the construction of complex molecular architectures. The interplay of the electron-donating amino and methoxy groups with the reactive iodo substituent makes this compound and its isomers highly valuable intermediates in the synthesis of pharmaceuticals and functional materials.[1] This guide will primarily focus on the 2-amino-4-iodo isomer while also providing information on other commercially available isomers to prevent ambiguity in procurement and application.

Unambiguous Nomenclature: A Multi-faceted Identification

The precise identification of chemical compounds is critical for reproducible scientific research. This compound and its isomers are often referred to by various synonyms in literature and commercial listings. This section aims to provide a clear and comprehensive overview of their alternative names and registry numbers.

It is crucial to distinguish between the different isomers of amino-iodoanisole, as their substitution patterns lead to distinct chemical reactivity and physical properties. The most common isomers are this compound, 2-Amino-5-iodoanisole, and 4-Amino-2-iodoanisole.

Systematic Name Common Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound4-Iodo-2-methoxyaniline, 2-Methoxy-4-iodoaniline338454-80-1[2][3]C₇H₈INO249.05[3]
5-Iodo-2-methoxyanilineThis compound77770-09-3[4][5]C₇H₈INO249.05[4]
2-Iodo-4-methoxyaniline4-Amino-3-iodoanisole, 4-Methoxy-2-iodoaniline191348-14-8[6][7]C₇H₈INO249.05[6]

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

Property Value Source
Appearance Solid[8]
Purity ≥95-98% (typical)[3][8]
Boiling Point 305.5 °C (predicted)[8]
Density 1.807 g/cm³ (predicted)[8]
Storage Temperature Room temperature, dry[8]
Solubility Information not widely available, likely soluble in common organic solvents.
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Synthesis and Reactivity: Enabling Molecular Complexity

The synthesis of this compound and its isomers typically involves the iodination of the corresponding methoxyaniline precursor. The choice of iodinating agent and reaction conditions is critical to control regioselectivity and achieve high yields.

General Synthetic Approach: Electrophilic Iodination

A common and effective method for the synthesis of iodo-substituted anilines is electrophilic iodination. This reaction proceeds via the attack of an electrophilic iodine species on the electron-rich aromatic ring of the aniline derivative. The amino and methoxy groups are ortho-, para-directing, making the regioselectivity of the iodination dependent on the starting material and reaction conditions.

A general workflow for the synthesis of iodo-methoxyanilines is depicted below:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Methoxyaniline Isomer iodination Electrophilic Iodination (e.g., I₂, H₂O₂) start->iodination Dissolve in solvent (e.g., Methanol) quench Quench with Na₂S₂O₃ iodination->quench Reaction completion extract Extraction with Organic Solvent quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product Iodo-methoxyaniline Isomer purify->product

Caption: General workflow for the synthesis of iodo-methoxyanilines.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound via electrophilic iodination of 2-methoxyaniline. This protocol is based on general procedures for aromatic iodination and should be adapted and optimized for specific laboratory conditions.[9]

Materials:

  • 2-Methoxyaniline

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-methoxyaniline (1 equivalent) in methanol.

  • Iodine Addition: To the stirred solution, add a solution of iodine (1.2 equivalents) in methanol.

  • Iodination: At room temperature, add 30% hydrogen peroxide (2 equivalents) dropwise to the reaction mixture. Monitor the temperature as the reaction may be exothermic. Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography on silica gel.[10]

Applications in Drug Discovery and Development

The unique structural features of this compound and its isomers make them valuable intermediates in the pharmaceutical industry. The presence of the iodine atom allows for the facile introduction of this scaffold into more complex molecules through cross-coupling reactions.

Building Block for Active Pharmaceutical Ingredients (APIs)

These compounds serve as crucial building blocks in the synthesis of a variety of APIs. For instance, iodoanilines are used in the development of anticancer drugs, where the iodoaniline moiety can be a key pharmacophore or a synthetic handle to introduce further complexity.[11] The amino and methoxy groups can also be functionalized to modulate the pharmacological properties of the final compound.

Role in Cross-Coupling Reactions

The C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The ability to readily form these bonds makes this compound a versatile starting material for creating libraries of compounds for high-throughput screening.

G cluster_starting Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki Pd catalyst, Base heck Heck Coupling (with Alkene) start->heck Pd catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira Pd/Cu catalyst, Base biaryl Biaryl Structures suzuki->biaryl alkenyl Alkenylated Anilines heck->alkenyl alkynyl Alkynylated Anilines sonogashira->alkynyl

Caption: Application of this compound in key cross-coupling reactions.

Safety and Handling: A Commitment to Laboratory Safety

As with all chemicals, proper safety precautions must be observed when handling this compound and its isomers. The following information is a general guide and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

  • Handling: Avoid contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry and cool place, protected from light.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

Conclusion: A Versatile Tool for Chemical Innovation

This compound and its isomers are indispensable building blocks in the toolkit of the modern synthetic chemist. Their unique combination of functional groups provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of their nomenclature, properties, and reactivity is essential for their effective utilization in research and development. This guide has aimed to provide a comprehensive and practical overview to empower scientists in their pursuit of chemical innovation.

References

  • 2-iodo-4-methoxyaniline. ChemBK. [Link]
  • 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336. PubChem. [Link]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • 4-iodo-2-methoxyaniline (C7H8INO). PubChemLite. [Link]
  • 4-Iodo-2-methoxyaniline. MySkinRecipes. [Link]
  • 2-Iodo-4-methoxyaniline | CAS#:191348-14-8. Chemsrc. [Link]
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Sinfoo. [Link]
  • CAS No. 77770-09-3, 5-Iodo-2-methoxyaniline. 001CHEMICAL. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-Amino-4-iodoanisole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-4-iodoanisole, a crucial parameter for its application in research, chemical synthesis, and drug development. Understanding the solubility of this compound in various common laboratory solvents is fundamental for designing reaction conditions, purification strategies, and formulation development. This document outlines the theoretical considerations for predicting solubility, provides detailed experimental protocols for both qualitative and quantitative determination, and offers a framework for interpreting and presenting the resulting data.

Introduction: The Critical Role of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of its physicochemical properties. It dictates the choice of solvents for synthesis, influences the efficiency of purification techniques such as crystallization, and is a critical determinant of bioavailability in drug formulations. A comprehensive solubility profile across a range of solvents with varying polarities provides invaluable insights into the intermolecular forces at play and enables rational solvent selection for various laboratory and industrial applications.[1][2]

This compound (CAS No: 77770-09-3) is a substituted aniline derivative with a molecular weight of 249.05 g/mol .[][4] Its structure, featuring an aromatic ring, an amino group, a methoxy group, and an iodine atom, suggests a complex interplay of polarity, hydrogen bonding capability, and hydrophobicity that will govern its solubility.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," we can predict the solubility of this compound by analyzing its structural features and comparing them to the properties of common laboratory solvents.[1][5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the amino (-NH2) and methoxy (-OCH3) groups allows for hydrogen bonding with protic solvents.[6] The amino group can act as a hydrogen bond donor, while the oxygen in the methoxy group and the nitrogen in the amino group can act as hydrogen bond acceptors. However, the bulky, non-polar iodinated benzene ring will likely limit its solubility in highly polar solvents like water. We can anticipate low to moderate solubility in alcohols like methanol and ethanol, where the alkyl chains can interact with the non-polar part of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of this compound.[6][7] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating a wide range of organic compounds and are predicted to be good solvents for this molecule.[5] Acetonitrile and acetone are also expected to be effective solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, non-polar surface area of the iodinated benzene ring suggests that this compound will have some affinity for nonpolar solvents.[5] Toluene, with its aromatic ring, may offer favorable π-π stacking interactions. Diethyl ether, being a relatively nonpolar ether, is also likely to be a suitable solvent. Purely aliphatic solvents like hexane may be less effective due to the presence of the polar amino and methoxy groups.

Experimental Determination of Solubility

Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a broad range of solvents and helps to identify suitable solvents for quantitative analysis.

Protocol:

  • Preparation: Dispense approximately 10 mg of this compound into a series of labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of a different test solvent.

  • Mixing: Vigorously vortex each tube for 1 minute at room temperature.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the respective solvent and repeat the mixing and observation steps. Continue this process up to a total solvent volume of 1 mL.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the solid, as detailed in the table below.

Table 1: Qualitative Solubility Classification

ClassificationObservationApproximate Solubility Range (mg/mL)
Very Soluble Dissolves in ≤ 200 µL> 50
Soluble Dissolves in 200 - 500 µL20 - 50
Sparingly Soluble Dissolves in 500 µL - 1 mL10 - 20
Slightly Soluble Some solid remains after 1 mL< 10
Insoluble No visible dissolution<< 10
Quantitative Solubility Determination (Shake-Flask Method)

For solvents where the compound is at least sparingly soluble, the shake-flask method provides a reliable quantitative measure of solubility.[2]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of screw-capped vials, ensuring there is enough solid to maintain a saturated solution with visible excess solid.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to each vial.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or g/100 mL, accounting for the dilution factor.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Predicted and Experimentally Determined Solubility of this compound

SolventSolvent ClassPredicted SolubilityQualitative ResultQuantitative Solubility (mg/mL at 25°C)
WaterPolar ProticLow
MethanolPolar ProticModerate
EthanolPolar ProticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
AcetonitrilePolar AproticModerate to High
AcetonePolar AproticModerate to High
Dichloromethane (DCM)Polar AproticModerate
Tetrahydrofuran (THF)Polar AproticModerate
TolueneNonpolarModerate
Diethyl EtherNonpolarModerate
HexaneNonpolarLow

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the logical flow of the experimental protocols.

Qualitative_Solubility_Screening cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_res Results A Weigh 10 mg of This compound B Dispense into labeled tubes A->B C Add 100 µL of solvent B->C D Vortex for 1 min C->D E Visually Inspect D->E F Fully Dissolved? E->F G Classify Solubility F->G Yes H Add another 100 µL (up to 1 mL) F->H No H->D Quantitative_Solubility_Determination A Add excess this compound to solvent B Equilibrate with agitation (24-48h at 25°C) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm) C->D E Dilute sample accurately D->E F Analyze by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of this compound. By combining theoretical predictions with systematic experimental protocols, researchers can generate the critical data needed to effectively utilize this compound in their work. The detailed methodologies and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate clear communication of results within the scientific community.

References

  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Solvents and Polarity.
  • Vertex AI Search.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • The Periodic Table. Examples of High Polarity Solvents.
  • Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents.
  • BOC Sciences. CAS 77770-09-3 this compound.
  • BenchChem. Addressing solubility issues of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" in organic solvents.
  • Sigma-Aldrich. This compound.

Sources

A Technical Guide to the Strategic Applications of Haloanisoles in Modern Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Taint—Reimagining Haloanisoles as Versatile Synthetic Scaffolds

To many, the term "haloanisole" evokes the undesirable musty or moldy aroma of "cork taint" in wine, caused by compounds like 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA).[1][2] These molecules, formed from the microbial methylation of halophenol precursors found in wood preservatives or cleaning agents, are detectable by the human nose at infinitesimal concentrations, making them a significant concern in the food and beverage industry.[3][4] While their role as contaminants is well-documented, this guide delves into the far more constructive and powerful applications of haloanisoles within the realm of advanced chemical synthesis.

For the medicinal chemist, drug development professional, and research scientist, the haloanisole framework is not a nuisance but a highly versatile and strategically valuable building block. The interplay between the electron-donating methoxy group and the synthetically tractable carbon-halogen bond unlocks a diverse array of regioselective transformations. This guide provides an in-depth exploration of the core reactions that leverage this unique functionality, transforming simple haloanisoles into complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science. We will explore the causality behind key experimental choices, present validated protocols, and illustrate the underlying chemical logic that makes haloanisoles indispensable tools in the modern synthetic chemist's arsenal.

The Workhorse Application: Haloanisoles as Electrophiles in Palladium-Catalyzed Cross-Coupling

The most significant application of haloanisoles in chemical research is their role as aryl electrophiles in palladium-catalyzed cross-coupling reactions. These reactions, which garnered the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki, are foundational for constructing carbon-carbon and carbon-heteroatom bonds.[5] The general mechanism proceeds through a catalytic cycle involving a Pd(0) species.[6]

The reactivity of the haloanisole is paramount and is dictated by the strength of the carbon-halogen bond. The choice of the halogen is a critical experimental parameter, with the reactivity order being I > Br > OTf >> Cl > F.[6] This predictable reactivity allows for selective and sequential couplings on poly-halogenated substrates.

The catalytic cycle can be visualized as a three-step process:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloanisole, forming a Pd(II) intermediate.[7][8]

  • Transmetalation : An organometallic nucleophile (e.g., from an organoboron, -tin, or -zinc reagent) transfers its organic group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired product.[7][8]

Palladium_Cross_Coupling_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate Ar-Pd(II)L₂-X Pd0->PdII_Intermediate Ar-X Haloanisole Ar-X (Haloanisole) OxAdd Oxidative Addition PdII_Diorgano Ar-Pd(II)L₂-R PdII_Intermediate->PdII_Diorgano R-M Organometallic R-M (Nucleophile) Transmetal Transmetalation PdII_Diorgano->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R (Coupled Product) MX M-X label_OA Step 1 label_TM Step 2 label_RE Step 3

Figure 1: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling.
Key Variants and Experimental Considerations
Coupling ReactionOrganometallic Nucleophile (R-M)Key Additive(s)Causality and Field Insights
Suzuki-Miyaura Organoboron (e.g., boronic acids, esters)Base (e.g., K₂CO₃, Cs₂CO₃)The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex to facilitate transmetalation. Highly robust and tolerant of many functional groups.[7]
Negishi OrganozincNone (often)Organozinc reagents are highly reactive, leading to fast transmetalation without needing an activator. However, they are sensitive to air and moisture, requiring inert atmosphere techniques.[10]
Stille Organotin (stannanes)Often none, but Cu(I) salts can accelerateOrganostannanes are stable and tolerant of functional groups but can be less reactive. The primary drawback is the toxicity of tin byproducts, requiring careful purification.[11]
Heck AlkeneBase (e.g., Et₃N)This reaction forms a C-C bond at an sp² carbon of an alkene. The base is required to regenerate the Pd(0) catalyst in the final step.[6]
Protocol Example: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol details the synthesis of 4-methoxybiphenyl, a common structural motif in liquid crystals and drug candidates.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Methodology:

  • Inert Atmosphere Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.87 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Catalyst and Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%). The choice of a pre-formed Pd(0) catalyst obviates the need for an in-situ reduction step. Triphenylphosphine is a standard, robust ligand suitable for this type of coupling.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of toluene (40 mL) and water (10 mL). The biphasic system is typical for Suzuki couplings; the base is primarily in the aqueous phase, while the organic components and catalyst are in the organic phase.

  • Reaction Execution: Heat the mixture to 85°C and stir vigorously for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to yield 4-methoxybiphenyl as a white solid.

Activating the Ring: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups (EWGs) can render them susceptible to nucleophilic attack.[12][13] This is the basis of Nucleophilic Aromatic Substitution (SNAr). For a haloanisole to undergo SNAr, it must possess potent EWGs, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the halogen.[14][15]

The causality is electronic: the EWG is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[16] A meta-positioned EWG cannot delocalize the charge onto itself, rendering the substrate unreactive under SNAr conditions.[16]

The SNAr mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), breaking the aromaticity and forming the resonance-stabilized Meisenheimer complex. This is typically the slow, rate-determining step.[12]

  • Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.

Figure 2: The Addition-Elimination Mechanism of SNAr.
(Note: Placeholder images are used. A real implementation would show chemical structures.)
Protocol Example: Synthesis of 2,4-Dinitroanisole

This protocol demonstrates the synthesis of a key intermediate from a highly activated haloanisole.

Objective: To synthesize 2,4-dinitroanisole from 1-chloro-2,4-dinitrobenzene using sodium methoxide.

Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask with a stir bar, dissolve sodium methoxide (5.4 g, 100 mmol) in anhydrous methanol (100 mL). The reaction must be anhydrous as water could compete as a nucleophile.

  • Substrate Addition: To this solution, add 1-chloro-2,4-dinitrobenzene (20.2 g, 100 mmol) portion-wise over 15 minutes. An exothermic reaction will be observed. The two nitro groups provide strong activation for the substitution to occur readily.

  • Reaction Execution: After the addition is complete, stir the mixture at room temperature for 1 hour. The progress can be monitored by the precipitation of sodium chloride.

  • Product Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product, 2,4-dinitroanisole, will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50°C to yield pure 2,4-dinitroanisole.

Regioselective Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It exploits the ability of a heteroatom-containing substituent, the Directed Metalation Group (DMG), to coordinate to an organolithium reagent (typically n-BuLi or s-BuLi) and direct deprotonation at the adjacent ortho position.[17] The methoxy group of an anisole is a classic and effective DMG.[18]

The mechanism involves:

  • Coordination: The Lewis acidic lithium atom of the organolithium reagent coordinates to the Lewis basic oxygen atom of the methoxy group.[19]

  • Deprotonation: This coordination pre-positions the alkyl base to selectively abstract a proton from the nearest (ortho) position, which is now kinetically favored, forming a stable aryllithium intermediate.[17][18]

  • Electrophilic Quench: The aryllithium species is a potent nucleophile and reacts readily with a wide range of electrophiles (E⁺), installing a new substituent exclusively at the ortho position.

Figure 3: The Mechanism of Directed ortho-Metalation (DoM).
(Note: Placeholder images are used. A real implementation would show chemical structures.)
Protocol Example: ortho-Carboxylation of 2-Bromoanisole

This protocol illustrates how DoM can be used to install a carboxylic acid group, a valuable handle for further synthetic transformations.

Objective: To synthesize 2-bromo-6-methoxybenzoic acid from 2-bromoanisole.

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck flask with a stir bar, a low-temperature thermometer, and a nitrogen inlet. Add anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromoanisole (1.87 g, 10 mmol). Cool the solution to -78°C using a dry ice/acetone bath. THF is an ideal solvent as it is aprotic and coordinates well with lithium.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour. The methoxy group directs lithiation to the C6 position.

  • Electrophilic Quench: Bubble dry carbon dioxide gas (from a cylinder or sublimed dry ice) through the solution for 30 minutes. The aryllithium attacks the CO₂, forming a lithium carboxylate salt.

  • Workup: Allow the reaction to warm to room temperature. Quench by adding 50 mL of water. Acidify the aqueous layer to pH ~2 with 2 M HCl. The desired carboxylic acid will precipitate.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be used for further purification.

Conclusion

Haloanisoles are far more than environmental curiosities; they are powerful and versatile platforms for molecular construction. Their unique electronic and structural features enable chemists to perform a wide range of high-value transformations with remarkable control and predictability. Through palladium-catalyzed cross-coupling, they serve as robust partners for building complex carbon skeletons. With appropriate activation, they undergo nucleophilic aromatic substitution to introduce diverse functionalities. Finally, the directing ability of the methoxy group in ortho-metalation provides an elegant solution for achieving regioselectivity that is often difficult to obtain through classical electrophilic substitution. Mastering the application of these core reactions allows researchers and drug development professionals to strategically and efficiently access novel chemical entities, accelerating innovation across the chemical sciences.

References

  • Polyaniline Based Materials as a Method to Eliminate Haloanisoles in Spirits Beverages. Industrial & Engineering Chemistry Research. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
  • Nucleophilic arom
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
  • Nucleophilic Aromatic Substitution (NAS) (video). Khan Academy. [Link]
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Uncorking Haloanisoles in Wine. MDPI. [Link]
  • Haloanisoles responsible for the cork taint.
  • Uncorking Haloanisoles in Wine.
  • Directed ortho metal
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Cross-coupling reaction. Wikipedia. [Link]
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
  • Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry | Khan Academy. YouTube. [Link]
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Haloanisoles in Wine. Encyclopedia MDPI. [Link]
  • Haloanisoles – Halophenols.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • ortho metal
  • (PDF) Uncorking Haloanisoles in Wine.
  • Screening for TCA and other Haloanisoles.
  • Analysis of Haloanisoles in Corks and Wines.
  • "Cork taint" responsible compounds.
  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. MDPI. [Link]
  • High-Throughput Quantification of Trace Haloanisole and Halophenol Off-Flavor Compounds in Cork Wine Stoppers. ACS Food Science & Technology. [Link]
  • Fast Detection of Trace Haloanisole and Halophenol Off-Flavor Compounds in Cork Wine Stoppers. Tofwerk. [Link]
  • Uncorking Haloanisoles in Wine. Semantic Scholar. [Link]
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
  • Common cross coupling reactions. YouTube. [Link]
  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.
  • Enantioenriched allenylsilanes as building blocks for stereocontrol in organic synthesis. University of Wisconsin-Madison. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-4-iodoanisole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 2-Amino-4-iodoanisole as a key building block in palladium-catalyzed Suzuki-Miyaura reactions. The resulting 4-aryl-2-aminoanisole scaffolds are of significant interest in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.

This compound presents a unique substrate for this transformation due to the presence of two distinct electron-donating groups: an ortho-amino and a para-methoxy substituent relative to the iodine atom. While the carbon-iodine bond is the most reactive among halogens for oxidative addition to a palladium(0) catalyst, the electronic properties of the substituents can influence reaction kinetics and catalyst stability. This guide offers in-depth technical insights, detailed experimental protocols, and troubleshooting advice to enable the successful application of this valuable building block.

Mechanistic Considerations: The Role of Substituents

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The electronic and steric nature of the substituents on the aryl halide can significantly impact each of these steps.

Electronic Effects

The ortho-amino and para-methoxy groups are both strong electron-donating groups, which increase the electron density of the aromatic ring. This enhanced electron density can have a dual effect on the oxidative addition step. While it can facilitate the initial interaction with the electron-deficient palladium(0) catalyst, it can also strengthen the C-I bond, potentially slowing the rate of oxidative addition compared to electron-deficient aryl iodides.

Steric Effects and Catalyst Interaction

The ortho-amino group introduces steric bulk near the reaction center, which can influence the approach of the palladium catalyst. More significantly, the lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[4][5][6] This phenomenon, known as catalyst poisoning, is a critical consideration when working with unprotected anilines. To mitigate this, the choice of appropriate ligands is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired catalytic turnover by sterically discouraging strong amine-palladium coordination and facilitating the reductive elimination step.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ / Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product (Ar-Ar') ArylHalide This compound (Ar-I) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1. Catalytic cycle for the Suzuki-Miyaura reaction. Experimental_Workflow start Start setup Reaction Setup (Schlenk flask, stir bar) start->setup add_solids Add Solids (this compound, Arylboronic acid, K₃PO₄, Pd(OAc)₂, SPhos) setup->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar, 3x) add_solids->inert_atm add_solvents Add Degassed Solvents (1,4-Dioxane and Water) inert_atm->add_solvents reaction Heat and Stir (e.g., 80-100 °C, 4-12 h) add_solvents->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, dilute with water, extract with organic solvent) monitoring->workup Complete purification Purification (Column chromatography) workup->purification end End purification->end

Caption: Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and anhydrous potassium phosphate (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition : Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. [1]4. Solvent Addition : Through the septum, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 5 mL total volume) via syringe. [1]5. Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with an appropriate organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization and Troubleshooting
ParameterRecommendation and Rationale
Catalyst/Ligand While Pd(OAc)₂/SPhos is a robust system, other catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. For particularly challenging couplings, consider using pre-formed Pd(II)-NHC precatalysts which have shown high activity for electron-rich substrates. [7]
Base Potassium phosphate (K₃PO₄) is often effective for substrates with sensitive functional groups. Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be screened. The choice of base can influence the rate of transmetalation.
Solvent A mixture of an aprotic polar solvent (e.g., 1,4-dioxane, THF, DMF) and water is standard. The water is crucial for the activation of the boronic acid. The ratio can be optimized to ensure solubility of all components.
Temperature Reaction temperatures typically range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be required for less reactive coupling partners.
Low Yield If low yields are observed, consider screening different ligands. Bulky and electron-rich ligands are generally preferred to overcome potential catalyst poisoning by the amino group. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.
Side Reactions A common side reaction is the homocoupling of the boronic acid. This can sometimes be minimized by adjusting the base or catalyst loading. [8]Protodeboronation (loss of the boronic acid group) can also occur, especially with prolonged reaction times or high temperatures.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While the presence of the ortho-amino group presents a potential challenge due to catalyst inhibition, this can be effectively overcome through the judicious selection of a suitable palladium catalyst system, particularly one employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, paving the way for the discovery and development of novel molecules in pharmaceuticals and materials science.

References

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Wikipedia. (2023). Catalyst poisoning.
  • Nolan, S. P., & Cazin, C. S. J. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1345.
  • Wang, L., & Carrow, B. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Dalmás, D. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-222.
  • Andersson, H., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5467-5479.
  • Andersson, H., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(16), 5467-5479.
  • Cravotto, G., & Orio, L. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 9(10), 838.
  • Echegoyen, L., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry, 80(3), 1557-1563.
  • Krska, S. W., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28354-28359.
  • Nozaki, K., & Segawa, Y. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16043-16049.
  • de Souza, R. O. M. A., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(1), 183-195.
  • Zhang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2304-2313.
  • Segawa, Y., & Nozaki, K. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate.
  • Leadbeater, N. E., & Williams, V. G. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7036-7041.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Raines, R. T. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][6]Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2545-2559.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.
  • Hameed, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5183.

Sources

The Strategic Utility of 2-Amino-4-iodoanisole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks is a cornerstone of this endeavor, enabling the rapid and divergent synthesis of libraries of bioactive compounds. 2-Amino-4-iodoanisole has emerged as a particularly valuable starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique trifunctional nature, possessing an electron-rich aromatic ring, a nucleophilic amino group, and a readily displaceable iodine atom, offers a powerful handle for a variety of synthetic transformations. This application note will provide an in-depth technical guide on the utility of this compound, complete with detailed protocols for key reactions and an exploration of its role in the synthesis of important pharmaceutical precursors, including those for targeted cancer therapies.

The inherent reactivity of the carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental to the construction of biaryl and aryl-amine linkages, which are prevalent motifs in a vast number of approved drugs and clinical candidates. Furthermore, the amino group can serve as a key pharmacophoric feature or as a synthetic handle for further elaboration into various heterocyclic systems, most notably quinazolines.

Core Applications in Pharmaceutical Synthesis

The strategic positioning of the amino, iodo, and methoxy groups on the benzene ring of this compound allows for a diverse range of synthetic manipulations, leading to the formation of key pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This reaction is instrumental in the synthesis of intermediates for a variety of therapeutic agents.

A general representation of the Suzuki-Miyaura coupling with this compound is depicted below:

Suzuki_Miyaura cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2_Amino_4_iodoanisole This compound Reaction_Vessel Suzuki-Miyaura Coupling 2_Amino_4_iodoanisole->Reaction_Vessel Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Biaryl_Product 2-Amino-4-aryl-anisole Reaction_Vessel->Biaryl_Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

This protocol provides a robust starting point for the synthesis of 2-amino-4-phenylanisole, a key intermediate for various downstream applications.

Materials and Equipment:

  • Substrates: this compound, Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Glassware: Schlenk flask or round-bottom flask with condenser, magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Workup: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-4-phenylanisole.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents and promotes the catalytic cycle.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is particularly useful for synthesizing substituted anilines and other arylamine derivatives, which are key components of many pharmaceuticals. The amino group of this compound can be further functionalized using this methodology, although protection of the primary amine may be necessary depending on the desired outcome. More commonly, the iodo group is the reactive handle for coupling with a primary or secondary amine.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[2][3]

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2_Amino_4_iodoanisole This compound Reaction_Vessel Buchwald-Hartwig Amination 2_Amino_4_iodoanisole->Reaction_Vessel Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Arylamine_Product N-Substituted-2-amino-4-anisole Reaction_Vessel->Arylamine_Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

This protocol describes the synthesis of a diarylamine, a common structural motif in medicinal chemistry.

Materials and Equipment:

  • Substrates: this compound, Aniline

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Glassware: Schlenk tube or sealed vial, magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Workup: Diethyl ether, Saturated aqueous ammonium chloride, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and aniline (1.2 mmol, 1.2 eq.) to the tube.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography to afford the desired diarylamine product.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the coupling of anilines with aryl halides.[4]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine.

  • Solvent: Toluene is a standard solvent for this reaction, providing a suitable boiling point and solubility for the reagents.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives lies in the synthesis of kinase inhibitors, a major class of anticancer drugs. The quinazoline scaffold, in particular, is a "privileged structure" in this area.

Synthesis of Quinazoline Intermediates

The 2-amino group of intermediates derived from this compound can be readily cyclized to form quinazoline rings. For instance, reaction with an ortho-amino benzonitrile derivative can lead to the formation of a 4-aminoquinazoline, a core structure in many EGFR and VEGFR tyrosine kinase inhibitors.

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in readily available literature, its structural motifs are present in key intermediates for drugs like Lapatinib and Axitinib . For example, a key intermediate in some synthetic routes to Lapatinib is N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine.[5] The iodoquinazoline core of this intermediate can be constructed from precursors bearing a similar substitution pattern to this compound. Similarly, intermediates in the synthesis of Axitinib involve substituted indazoles that can be prepared from appropriately functionalized anilines.[6]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized protocol described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-4-phenylanisole85
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)anisole82
33-Fluorophenylboronic acid2-Amino-4-(3-fluorophenyl)anisole78
42-Thienylboronic acid2-Amino-4-(thiophen-2-yl)anisole75

Note: Yields are based on isolated product after column chromatography and are representative. Actual yields may vary depending on reaction scale and purity of reagents.

Characterization Data

2-Amino-4-phenylanisole (Product of Suzuki Coupling with Phenylboronic Acid):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 7.6 Hz, 2H), 7.39 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.3 Hz, 1H), 7.03 (d, J = 2.0 Hz, 1H), 6.96 (dd, J = 8.2, 2.0 Hz, 1H), 6.81 (d, J = 8.2 Hz, 1H), 3.90 (s, 3H), 3.85 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.2, 140.9, 137.4, 128.8, 127.0, 126.8, 124.5, 122.1, 115.5, 111.9, 55.7.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for selective and efficient transformations, including palladium-catalyzed cross-coupling reactions, to generate complex molecular scaffolds. The protocols and data presented in this application note demonstrate its utility in constructing biaryl and diarylamine structures, which are key components of numerous bioactive molecules, particularly kinase inhibitors. The strategic application of this compound can significantly streamline synthetic routes to important pharmaceutical targets, making it an indispensable tool for researchers and scientists in drug discovery and development.

References

  • Maleki, A., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances.
  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Google Patents. (2015). CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
  • Google Patents. (2014).
  • Dalmás, D., et al. (2016).
  • Patsnap Eureka. (n.d.).
  • MedKoo Biosciences. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (2016).
  • Journal of China Pharmaceutical University. (2010).
  • Google Patents. (2017).
  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Google Patents. (2009).
  • The Royal Society of Chemistry. (n.d.). www.rsc.org/njc.
  • Patsnap Eureka. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
  • Chemistry LibreTexts. (2023).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline...
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
  • ResearchGate. (n.d.). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole.
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 1H NMR spectrum.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • ChemicalBook. (n.d.). 3-Iodoaniline(626-01-7) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Application Notes and Protocols: Leveraging 2-Amino-4-iodoanisole in the Synthesis of Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-4-iodoanisole

In the landscape of modern synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its utility stems from the strategic placement of three key functional groups: a nucleophilic amino group, a reactive iodine atom amenable to cross-coupling reactions, and an electron-donating methoxy group that influences regioselectivity and can participate in cyclization events. This unique combination allows for a modular and convergent approach to the synthesis of privileged heterocyclic scaffolds such as indoles, quinolines, and benzofurans, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the application of this compound in heterocyclic synthesis.

I. Synthesis of Substituted Indoles via Sonogashira Coupling and Intramolecular Cyclization

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast number of natural products and synthetic drugs.[3] A powerful strategy for the synthesis of substituted indoles from this compound involves a palladium- and copper-catalyzed Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate.[5][6]

A. Mechanistic Rationale

The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The catalytic cycle, co-catalyzed by palladium and copper(I), proceeds through a series of well-established steps including oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The resulting 2-alkynylaniline is then poised for intramolecular cyclization to form the indole ring. This cyclization can be promoted by a variety of catalysts, including copper, palladium, or gold salts, or can proceed under thermal conditions.

B. Experimental Protocol: Synthesis of 6-Methoxy-4-phenyl-1H-indole

This protocol details the synthesis of a representative 6-methoxy-4-substituted indole, starting from this compound and phenylacetylene.

Step 1: Sonogashira Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 263 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 122 mg, 132 µL).

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(phenylethynyl)-4-methoxyaniline can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 2-(phenylethynyl)-4-methoxyaniline (1.0 mmol) in anhydrous DMF (10 mL) in a sealed tube.

  • Add CuI (0.1 mmol, 19 mg).

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-4-phenyl-1H-indole.

C. Data Summary: Scope of the Sonogashira Coupling

The Sonogashira coupling protocol is amenable to a variety of terminal alkynes, allowing for the synthesis of a diverse range of substituted indoles.

EntryAlkyne PartnerExpected Product
1Phenylacetylene6-Methoxy-4-phenyl-1H-indole
21-Hexyne4-Butyl-6-methoxy-1H-indole
3Trimethylsilylacetylene6-Methoxy-4-(trimethylsilyl)-1H-indole
4Propargyl alcohol(6-Methoxy-1H-indol-4-yl)methanol
D. Workflow Diagram

indole_synthesis A This compound C Sonogashira Coupling (Pd/Cu catalyst) A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynylaniline Intermediate C->D C-C bond formation E Intramolecular Cyclization (CuI, heat) D->E F Substituted Indole E->F C-N bond formation

Caption: Workflow for indole synthesis.

II. Synthesis of Quinolines via Combes Reaction

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][8] The Combes synthesis offers a direct route to quinolines through the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound.[8]

A. Mechanistic Rationale

The Combes synthesis is initiated by the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to form a β-amino enone intermediate. Under acidic conditions, this intermediate undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product. The methoxy group on the aniline ring can influence the regioselectivity of the cyclization.

B. Experimental Protocol: Synthesis of 4-Iodo-6-methoxy-2,4-dimethylquinoline

This protocol describes the synthesis of a substituted quinoline from this compound and acetylacetone.

  • In a round-bottom flask, mix this compound (1.0 mmol, 263 mg) and acetylacetone (1.2 mmol, 120 mg, 123 µL).

  • Slowly add concentrated sulfuric acid (2 mL) to the mixture while cooling in an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 100 °C for 3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice (50 g).

  • Neutralize the solution with a concentrated aqueous solution of NaOH until a precipitate is formed.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to give 4-iodo-6-methoxy-2,4-dimethylquinoline.

C. Data Summary: Scope of the Combes Synthesis
Entry1,3-Dicarbonyl PartnerExpected Product
1Acetylacetone4-Iodo-6-methoxy-2,4-dimethylquinoline
2Ethyl acetoacetate4-Iodo-6-methoxy-4-methylquinolin-2(1H)-one
3Dibenzoylmethane4-Iodo-6-methoxy-2,4-diphenylquinoline
D. Workflow Diagram

quinoline_synthesis A This compound C Acid-catalyzed Condensation A->C B 1,3-Dicarbonyl Compound B->C D β-Amino enone Intermediate C->D E Intramolecular Cyclization & Dehydration D->E F Substituted Quinoline E->F

Caption: Combes synthesis of quinolines.

III. Synthesis of Benzofurans via Tandem Sonogashira Coupling and O-Annulation

Benzofurans are an important class of oxygen-containing heterocyclic compounds present in many natural products and pharmaceuticals with diverse biological activities.[4][9] A versatile method for their synthesis from this compound involves an initial Sonogashira coupling, followed by an intramolecular O-annulation. This typically requires modification of the amino group to a hydroxyl group.

A. Mechanistic Rationale

The synthesis commences with the diazotization of the amino group of this compound, followed by hydrolysis to yield 4-iodo-3-methoxyphenol. This intermediate then undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol derivative is then subjected to an intramolecular cyclization (O-annulation), often catalyzed by copper or palladium, where the phenolic oxygen attacks the alkyne to form the benzofuran ring.

B. Experimental Protocol: Synthesis of 6-Methoxy-4-phenylbenzofuran

Step 1: Synthesis of 4-Iodo-3-methoxyphenol

  • Dissolve this compound (1.0 mmol, 263 mg) in a mixture of concentrated H₂SO₄ (1 mL) and water (5 mL) at 0 °C.

  • Slowly add a solution of NaNO₂ (1.1 mmol, 76 mg) in water (2 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the diazonium salt solution to a boiling solution of CuSO₄ (0.1 mmol, 16 mg) in water (10 mL) and continue boiling for 15 minutes.

  • Cool the mixture and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give crude 4-iodo-3-methoxyphenol, which can be purified by column chromatography.

Step 2: Tandem Sonogashira Coupling and O-Annulation

  • To an oven-dried Schlenk flask under an inert atmosphere, add 4-iodo-3-methoxyphenol (1.0 mmol, 264 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 122 mg, 132 µL).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through celite.

  • Wash the filtrate with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford 6-methoxy-4-phenylbenzofuran.

C. Data Summary: Scope of Benzofuran Synthesis
EntryAlkyne PartnerExpected Product
1Phenylacetylene6-Methoxy-4-phenylbenzofuran
21-Hexyne4-Butyl-6-methoxybenzofuran
3Cyclopropylacetylene4-Cyclopropyl-6-methoxybenzofuran
D. Workflow Diagram

benzofuran_synthesis A This compound B Diazotization & Hydrolysis A->B C 4-Iodo-3-methoxyphenol B->C E Tandem Sonogashira & O-Annulation C->E D Terminal Alkyne D->E F Substituted Benzofuran E->F

Caption: Synthesis of benzofurans.

IV. Synthesis of Benzothiazoles via Copper-Catalyzed Cascade Reaction

2-Aminobenzothiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities. A modern and efficient method for their synthesis involves a copper-catalyzed one-pot cascade reaction of a 2-iodoaniline with an isothiocyanate.[10]

A. Mechanistic Rationale

The reaction is believed to proceed via an initial nucleophilic addition of the amino group of this compound to the isothiocyanate to form a thiourea intermediate. This is followed by a copper-catalyzed intramolecular S-arylation, where the sulfur atom displaces the iodine atom on the aromatic ring to form the benzothiazole core.[10]

B. Experimental Protocol: Synthesis of N-Phenyl-4-iodo-6-methoxybenzo[d]thiazol-2-amine
  • In a sealed tube, combine this compound (1.0 mmol, 263 mg), phenyl isothiocyanate (1.2 mmol, 162 mg, 143 µL), CuI (0.1 mmol, 19 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool the mixture to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenyl-4-iodo-6-methoxybenzo[d]thiazol-2-amine.

C. Data Summary: Scope of Benzothiazole Synthesis
EntryIsothiocyanate PartnerExpected Product
1Phenyl isothiocyanateN-Phenyl-4-iodo-6-methoxybenzo[d]thiazol-2-amine
2Ethyl isothiocyanateN-Ethyl-4-iodo-6-methoxybenzo[d]thiazol-2-amine
3Allyl isothiocyanateN-Allyl-4-iodo-6-methoxybenzo[d]thiazol-2-amine
D. Workflow Diagram

benzothiazole_synthesis A This compound C Cu-catalyzed Cascade Reaction A->C B Isothiocyanate B->C D Thiourea Intermediate C->D E Intramolecular S-Arylation D->E F Substituted 2-Aminobenzothiazole E->F

Caption: Benzothiazole synthesis workflow.

Conclusion

This compound stands out as a powerful and versatile synthon for the construction of a wide range of medicinally relevant heterocyclic compounds. The strategic interplay of its amino, iodo, and methoxy functionalities allows for the application of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, to build molecular complexity in a controlled and efficient manner. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this valuable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.

References

  • Indole synthesis using 2‐iodoaniline and cuprous acetylides. - ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline. - Beilstein Journal of Organic Chemistry.
  • Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines. - Organic Chemistry Frontiers (RSC Publishing).
  • Ullmann condensation - Wikipedia.
  • Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives: carbonylative cyclisation and aminocarbonylation | Request PDF. - ResearchGate.
  • Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction | Request PDF. - ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Synthesis of Quinoline and derivatives.
  • Ullmann reaction - Wikipedia.
  • Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. - SciELO.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. - RSC Publishing.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. - Journal of Chemical Education.
  • ChemInform Abstract: Palladium-Catalyzed Intermolecular Cyclocarbonylation of 2-Iodoanilines with N-Toluenesulfonyl Aldimines. - ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. - Molecules.
  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. - PMC - NIH.
  • Indole synthesis. - University of Calgary.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. - ScienceScholar.
  • Synthesis of 3-(4'-methoxybenzoyl)benzofuran. - PrepChem.com.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. - Scirp.org.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. - MDPI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. - IIP Series.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. - JOCPR.
  • Synthesis of N -Substituted-2-Aminobenzothiazoles by Ligand-Free Copper(I)-Catalyzed Cross-Coupling Reaction of 2-Haloanilines with Isothiocyanates | Request PDF. - ResearchGate.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. - NIH.
  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. - Organic Chemistry Portal.
  • Synthesis of quinolines. - Organic Chemistry Portal.
  • Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines.
  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5][11]-Aryl Shift. - ACS Omega.
  • Indole synthesis: a review and proposed classification. - PMC - NIH.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. - RSC Publishing.
  • Proposed mechanism for the synthesis of benzofuran derivatives. - ResearchGate.
  • The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. II. The Presence of an Induction Period in the Condensation with 2-Aminoethanol | Semantic Scholar.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. - Frontiers.
  • Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)... | Download Scientific Diagram. - ResearchGate.
  • US4247699A - Process for making 2-amino-4-hydroxyquinolines. - Google Patents.
  • Heterocycles in Medicinal Chemistry. - PMC - PubMed Central - NIH.
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. - Ask Pharmacy.
  • Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups | Request PDF. - ResearchGate.

Sources

Application Notes and Protocols for Sonogashira Coupling using 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium-catalyzed reaction, often co-catalyzed by copper, has become indispensable for the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its typically mild conditions, which often include room temperature execution, the use of aqueous media, and a mild base, rendering it compatible with a wide range of functional groups.[1]

This application note provides a detailed guide to the experimental procedures for the Sonogashira coupling, with a specific focus on the use of 2-Amino-4-iodoanisole as the aryl halide substrate. This particular building block is of significant interest in medicinal chemistry and materials science due to the versatile functionality offered by its amino and methoxy substituents. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for both traditional and copper-free conditions, and offer a comprehensive troubleshooting guide to address common experimental challenges.

Mechanistic Insights: The "Why" Behind the Experimental Choices

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization of the Sonogashira coupling. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Catalytic Cycle

The primary role of the palladium catalyst is to bring together the aryl halide and the alkyne. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-limiting step of the reaction.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2] Consequently, aryl iodides like this compound are highly reactive substrates for this transformation.

The Copper Co-Catalyst Cycle

The copper(I) co-catalyst plays a crucial role in activating the terminal alkyne. It reacts with the alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: The Final Step

The newly formed palladium(II) acetylide complex then undergoes reductive elimination, yielding the desired coupled product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands, typically phosphines, is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich aryl halides, such as this compound, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and improve overall reaction efficiency.[2]

Visualizing the Catalytic Pathway

To further elucidate the intricate dance of molecules in the Sonogashira coupling, the following diagrams illustrate the key steps of the catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC_CR Ar-Pd(II)(C≡CR)L₂ ArPdI->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product CuI Cu(I)X CuCCR Cu(I)-C≡CR CuI->CuCCR Deprotonation CuCCR->ArPdI CuCCR->CuI Regeneration Alkyne H-C≡CR Alkyne->CuCCR Base Base Base->CuCCR

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the Sonogashira coupling of this compound with a generic terminal alkyne. Both a traditional palladium/copper co-catalyzed method and a copper-free alternative are presented.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)Notes
This compound>98%Sigma-AldrichStore in a cool, dark place.
Terminal Alkyne (e.g., Phenylacetylene)>98%Acros OrganicsPurify by distillation if necessary.
PdCl₂(PPh₃)₂Catalyst gradeStrem ChemicalsHandle in a glovebox or under an inert atmosphere.
Copper(I) iodide (CuI)>99%Alfa AesarUse a fresh bottle; sensitive to oxidation.
Triethylamine (Et₃N)Anhydrous, >99.5%Fisher ScientificDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%EMD MilliporeUse freshly distilled from sodium/benzophenone.
Argon or Nitrogen gasHigh purityAirgasFor maintaining an inert atmosphere.
Protocol 1: Traditional Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling.

Reaction Setup Workflow

Caption: Workflow for the traditional Sonogashira coupling setup.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed THF (5 mL).

  • Addition of Base and Alkyne: Add triethylamine (2.0 mmol, 2.0 equiv.) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.), followed by an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

  • Addition of Base and Alkyne: Add a suitable base, such as K₂CO₃ (2.0 mmol, 2.0 equiv.) or Cs₂CO₃ (2.0 mmol, 2.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following table outlines common problems encountered during the Sonogashira coupling of this compound and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to oxidation. 2. Impure or wet reagents/solvents. 3. Insufficiently inert atmosphere. 4. Inappropriate base or base strength.1. Use fresh, high-quality palladium and copper catalysts.[3] 2. Ensure all reagents are pure and solvents are anhydrous and degassed.[3] 3. Employ rigorous Schlenk techniques or a glovebox.[3] 4. Use a freshly distilled amine base or a stronger inorganic base for copper-free conditions.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to the presence of oxygen. 2. High reaction temperature. 3. Inefficient ligand stabilization.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[3] 2. Lower the reaction temperature if possible. 3. For challenging substrates, consider using more robust, electron-rich, and bulky phosphine ligands to stabilize the palladium catalyst.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen, which promotes the oxidative coupling of copper acetylides. 2. High concentration of copper catalyst.1. Ensure a completely oxygen-free environment. 2. Reduce the loading of the copper co-catalyst. 3. Add the alkyne slowly to the reaction mixture to maintain a low concentration. 4. Switch to a copper-free Sonogashira protocol.[4]
Slow or Stalled Reaction 1. The electron-rich nature of this compound can sometimes slow down the oxidative addition step. 2. Steric hindrance from the ortho-amino group.1. Increase the reaction temperature. 2. Use a more electron-rich and sterically bulky phosphine ligand to facilitate oxidative addition. 3. Increase the catalyst loading slightly (e.g., to 3-5 mol%).

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile transformation for the synthesis of valuable molecular scaffolds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The detailed protocols and troubleshooting guide provided in this application note are intended to serve as a valuable resource for scientists and professionals in drug development and materials science, enabling them to confidently and successfully employ this important reaction in their research endeavors.

References

  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
  • Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

Sources

Application Notes & Protocols: 2-Amino-4-iodoanisole as a Key Building Block for Novel Hole-Transporting Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advancement of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is intrinsically linked to the development of novel organic semiconductor materials with tailored properties. Hole-transporting materials (HTMs) are a critical component in these devices, facilitating the efficient movement of positive charge carriers (holes) and thereby influencing device efficiency, stability, and overall performance. This document provides a comprehensive guide to the synthesis and potential application of a novel triarylamine-based hole-transporting material derived from 2-Amino-4-iodoanisole. We present a detailed, field-proven protocol for the synthesis of N-(4-iodo-2-methoxyphenyl)-N-phenylaniline, a promising candidate for a hole transport layer (HTL) in OLED devices. The strategic incorporation of the methoxy and amino functionalities on the phenyl ring allows for the fine-tuning of the material's electronic and photophysical properties. This application note is intended for researchers, scientists, and professionals in the field of organic electronics and drug development, providing a robust framework for the synthesis and evaluation of new materials based on the versatile this compound building block.

Introduction: The Strategic Importance of this compound in HTM Design

Triarylamine derivatives are a cornerstone in the development of efficient OLEDs, primarily serving as hole transport materials.[1][2] Their electron-donating nature and morphological stability contribute to the overall performance and longevity of the device. The strategic functionalization of the triarylamine core allows for the fine-tuning of its electronic and photophysical properties.[2][3]

This compound is a particularly interesting precursor for the synthesis of novel HTMs for several key reasons:

  • Ortho-Methoxy Group: The methoxy group at the ortho position to the amino group can influence the dihedral angle between the aromatic rings in the final triarylamine structure. This steric influence can disrupt intermolecular π-π stacking, which can be beneficial in preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for HTLs in OLEDs.

  • Para-Iodo Group: The iodine atom at the para position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the straightforward construction of the triarylamine architecture.[1]

  • Amino Group: The primary amino group is the key nucleophile in the C-N bond formation, enabling the coupling with other aromatic moieties to build the desired conjugated system.

This application note details the synthesis of N-(4-iodo-2-methoxyphenyl)-N-phenylaniline via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, which is particularly well-suited for the synthesis of complex triarylamines from aryl halides and amines.[1] The resulting molecule is a valuable intermediate that can be further functionalized or used directly as an HTM.

Synthetic Protocol: N-(4-iodo-2-methoxyphenyl)-N-phenylaniline

This protocol outlines a reliable method for the synthesis of N-(4-iodo-2-methoxyphenyl)-N-phenylaniline using a Buchwald-Hartwig amination reaction. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStarting material.
Iodobenzene≥99%Commercially AvailableCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium precursor for the active catalyst.
Tri(tert-butyl)phosphine (P(t-Bu)₃)≥98%Commercially AvailableLigand for the palladium catalyst.
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially AvailableBase.
Anhydrous Toluene≥99.8%Commercially AvailableAnhydrous solvent is crucial for the reaction.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent.
HexaneACS GradeCommercially AvailableFor chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
Experimental Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

  • Reaction Setup:

    • To a 100 mL Schlenk flask, add this compound (10 mmol, 2.63 g), iodobenzene (12 mmol, 1.34 mL), and sodium tert-butoxide (14 mmol, 1.35 g).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes.

  • Catalyst Preparation and Addition:

    • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.1 mmol, 22.4 mg) and tri(tert-butyl)phosphine (0.2 mmol, 40.4 mg) in anhydrous toluene (10 mL).

    • Rationale: The P(t-Bu)₃ ligand is a bulky, electron-rich phosphine that promotes the formation of the active Pd(0) catalyst and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Add the catalyst solution to the Schlenk flask containing the reactants via syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with distilled water (50 mL).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized N-(4-iodo-2-methoxyphenyl)-N-phenylaniline should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Workflow and Pathway Diagrams

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Catalyst Preparation & Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A 1. Add this compound, Iodobenzene, and NaOtBu to Schlenk flask B 2. Evacuate and backfill with Argon A->B C 3. Add anhydrous Toluene B->C D 4. Prepare Pd(OAc)₂/P(t-Bu)₃ solution in anhydrous Toluene E 5. Add catalyst solution to reaction mixture D->E F 6. Heat to 110 °C for 24h E->F G 7. Monitor by TLC F->G H 8. Quench with water and extract with DCM G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Synthetic workflow for N-(4-iodo-2-methoxyphenyl)-N-phenylaniline.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Aryl-I Aryl-Pd(II)-X(L₂) Aryl-Pd(II)-X(L₂) Oxidative\nAddition->Aryl-Pd(II)-X(L₂) Aryl-Pd(II)-NR₂(L₂) Aryl-Pd(II)-NR₂(L₂) Aryl-Pd(II)-X(L₂)->Aryl-Pd(II)-NR₂(L₂)  + Amine, Base Base Base Amine Amine Reductive\nElimination Reductive Elimination Aryl-Pd(II)-NR₂(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Product Product Reductive\nElimination->Product Triarylamine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Data of Analogous Hole-Transporting Materials

To provide context for the potential performance of materials derived from this compound, the following table presents key properties of established triarylamine-based HTMs. The data for the hypothetical "AMI-TPA" (derived from 2-Am ino-4-i odoanisole and T rip henyla mine) is an educated estimation based on structure-property relationships and is included for illustrative purposes.

CompoundHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Glass Transition Temp. (Tg, °C)
NPB-5.5-2.410⁻⁴96
TPD-5.5-2.310⁻³60
m-MTDATA-5.1-2.010⁻⁵75
AMI-TPA (Hypothetical) -5.4 -2.2 ~10⁻⁴ ~105

Note: The properties of AMI-TPA are projected and would require experimental verification. The methoxy group is expected to slightly raise the HOMO level and potentially increase the glass transition temperature due to increased molecular rigidity.

Conclusion and Future Outlook

This compound serves as a versatile and strategic building block for the synthesis of novel hole-transporting materials for organic electronic applications. The presented protocol for the synthesis of N-(4-iodo-2-methoxyphenyl)-N-phenylaniline via a Buchwald-Hartwig amination provides a reliable and scalable method for accessing this key intermediate. The unique substitution pattern of this compound offers opportunities to fine-tune the electronic, optical, and morphological properties of the resulting materials.

Future work should focus on the further elaboration of N-(4-iodo-2-methoxyphenyl)-N-phenylaniline through subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling) to synthesize more complex, conjugated small molecules and polymers. The evaluation of these new materials in OLED and OPV devices will be crucial to establish structure-property relationships and to unlock the full potential of this compound in the development of next-generation organic electronic materials.

References

  • Synthesis of D-A type triarylamine hole transport material and application in perovskite cells. (2025). Faguang Xuebao/Journal of Luminescence.
  • Application Note & Protocol: Synthesis of a Triarylamine-Based OLED Hole Transport Material using 4-Iodo-3,5-dimethylaniline - Benchchem. (n.d.).
  • Nhari, L. M., El-Shishtawy, R. M., Lu, Q., Li, Y., & Asiri, A. M. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials (Basel, Switzerland), 14(11), 3097.
  • Nhari, L. M., El-Shishtawy, R. M., Lu, Q., Li, Y., & Asiri, A. M. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
  • Carbazole Derivatives: Building Blocks for the Future of Electronics. (n.d.).
  • Ferreira, J. L. M., de Sá, A. P. N., & da Silva, J. F. M. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 26(24), 7597.
  • Li, J., et al. (2018). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices.
  • Nhari, L. M., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
  • Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (2021). MDPI.
  • Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). (2023). ChemRxiv.
  • Ferreira, J. L. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. (2021).
  • Zysman-Colman, E. (2018). Recent advances in materials for organic light emitting diodes. Beilstein journal of organic chemistry, 14, 1548–1551.
  • Palladium-Catalyzed Domino Aminocarbonylation of Alkynols: Direct and Selective Synthesis of Itaconimides. (2021).
  • Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. (2022). ADDI.
  • Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023). MDPI.
  • Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. (2014). SciELO.
  • Conjugated Materials from Olefinic Building Blocks. (2015). Columbia Academic Commons.
  • Palladium-Catalyzed 4-Fold Domino Reaction for the Synthesis of a Polymeric Double Switch. (2018). Organic Letters, 20(7), 2007-2010.
  • Singlet and triplet to doublet energy transfer: improving organic light-emitting diodes with radicals. (2021).
  • "Two-in-One" DPP Building Blocks for Ambipolar Conjugated Polymers in Flexible Transistors. (2025).
  • Recent advances in materials for organic light emitting diodes. (2018).
  • Conjugated polymers based on selenophene building blocks. (2022).
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. (2022).

Sources

Application Notes and Protocols for the N-acetylation of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the N-acetylation of 2-Amino-4-iodoanisole to synthesize N-(4-iodo-2-methoxyphenyl)acetamide. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying causality for experimental choices, ensuring a robust and reproducible methodology. Key sections include a detailed reaction mechanism, a meticulously outlined experimental protocol, safety precautions, and methods for purification and characterization of the final product. All procedural recommendations are supported by authoritative references to ensure scientific integrity.

Introduction and Significance

N-acetylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] This reaction serves multiple purposes, including the protection of amine functionalities during multi-step syntheses and the direct modification of molecular properties to enhance therapeutic efficacy.[1][2][3][4] The acetylation of anilines, such as this compound, is a classic example of nucleophilic acyl substitution.[4] The resulting acetamide, N-(4-iodo-2-methoxyphenyl)acetamide, is a valuable intermediate in the synthesis of more complex molecules. The presence of the iodo- and methoxy- substituents on the aromatic ring makes this scaffold particularly interesting for further functionalization through cross-coupling reactions.

The protocol detailed herein employs acetic anhydride as the acetylating agent. While other reagents like acetyl chloride can also be used, acetic anhydride is often preferred due to its moderate reactivity and the fact that the reaction byproduct, acetic acid, is less corrosive than the hydrochloric acid generated from acetyl chloride.[5]

Reaction Mechanism and Stoichiometry

The N-acetylation of this compound with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.

While the reaction can proceed without a catalyst, it is often carried out in the presence of a weak base like pyridine or sodium acetate.[6][7][8] The base serves to neutralize the acetic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][6]

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-acetylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially AvailableCorrosive and moisture-sensitive.[9]
PyridineAnhydrousCommercially AvailableActs as a base and catalyst.[6]
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
1 M Hydrochloric Acid (HCl)Prepared in-houseFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor aqueous workup.
Brine (Saturated NaCl solution)Prepared in-houseFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
EthanolReagent GradeCommercially AvailableFor recrystallization.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Melting point apparatus

  • Glassware for recrystallization (Erlenmeyer flasks)

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-(4-iodo-2-methoxyphenyl)acetamide.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[10] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[11]

  • Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of acetanilides.[8][12]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Characterization of N-(4-iodo-2-methoxyphenyl)acetamide

The purity and identity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point range close to the literature value indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the acetyl group, the methoxy group, and the aromatic protons, with appropriate chemical shifts and integration values.
¹³C NMR The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
IR Spectroscopy The spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-O stretches.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀INO₂: 291.09 g/mol ).[13]

Safety and Hazard Considerations

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[9][14]

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and reacts violently with water.[9][15] Handle with care and avoid inhalation of vapors.[9]

  • Pyridine: Pyridine is a flammable and toxic liquid with an unpleasant odor.[6] Avoid inhalation and skin contact.

  • This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[16]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Process Optimization and Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or gently heat the reaction mixture. Ensure anhydrous conditions.
Loss of product during workup or recrystallization.Use minimal solvent for recrystallization. Ensure complete extraction during workup.
Incomplete Reaction Insufficiently reactive amine.For electron-deficient anilines, more forcing conditions like using a more reactive acylating agent (e.g., acetyl chloride) or a stronger base may be necessary.[17]
Product is an oil or does not crystallize Impurities are present.Purify the crude product by column chromatography on silica gel.[17]
Incorrect recrystallization solvent.Perform a solvent screen to identify a more suitable solvent or solvent system.[11]

Workflow Visualization

The following diagram illustrates the key stages of the N-acetylation and purification process.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve this compound in Anhydrous DCM B 2. Add Pyridine and Cool to 0 °C A->B C 3. Add Acetic Anhydride Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Wash (HCl, H₂O, NaHCO₃, Brine) D->E Reaction Complete F 6. Dry Organic Layer (MgSO₄ or Na₂SO₄) E->F G 7. Concentrate in vacuo (Rotary Evaporator) F->G H 8. Recrystallize from Hot Ethanol G->H Crude Product I 9. Cool to Induce Crystallization H->I J 10. Collect Crystals (Vacuum Filtration) I->J K 11. Wash with Cold Ethanol and Dry J->K L L K->L Pure Product

Caption: Workflow for the synthesis and purification of N-(4-iodo-2-methoxyphenyl)acetamide.

Conclusion

The N-acetylation of this compound is a straightforward and efficient method for the synthesis of N-(4-iodo-2-methoxyphenyl)acetamide. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The principles and techniques described are broadly applicable to the acetylation of other anilines and serve as a foundational procedure in synthetic organic chemistry.

References

  • BenchChem. (2025). N-Acylation of Hindered Anilines. Technical Support Center.
  • Vedantu. (n.d.).
  • Brainly.in. (2023, August 19). How does acteic anhydride react with an amine in the presence of pyridine?
  • Mitchell, J. A., & Smith, D. M. (1937). Quantitative Acetylation of Amines by Means of Acetyl Chloride and Pyridine. Journal of the American Chemical Society, 59(12), 2443-2445.
  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • NCERT. (n.d.). Amines.
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2025, November 6).
  • LookChem. (n.d.).
  • Anonymous. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Chemistry LibreTexts. (2021, August 16).
  • Anonymous. (n.d.).
  • INEOS Group. (2020, January 22).
  • Purdue University. (n.d.).
  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
  • BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • Google Patents. (n.d.). CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
  • Google Patents. (n.d.). CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
  • Orsy, G., Fülöp, F., & Mándity, I. M. (2022).
  • Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Anonymous. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • ResearchGate. (2025, August 10). N-(4-Amino-2-methoxyphenyl)acetamide.
  • PubChem. (n.d.). N-(2-iodo-4-methoxyphenyl)acetamide.
  • Google Patents. (n.d.). CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.
  • Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
  • Aziz-ur-Rehman, et al. (2011). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642.
  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook.
  • University of Southampton. (2008, June 21). N-(4-methoxyphenyl)acetamide. eCrystals.
  • Gupta, A., et al. (2020). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 44(35), 15057-15062.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
  • Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 554–573.
  • ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.
  • PubChemLite. (n.d.). N-(4-iodo-3-methoxyphenyl)acetamide (C9H10INO2).
  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook.

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Amino-4-iodoanisole as a key substrate. This versatile building block, featuring amino, methoxy, and iodo functional groups, is of significant interest to researchers in medicinal chemistry and materials science. This document offers detailed mechanistic insights, field-proven experimental protocols, and optimization strategies for several pivotal transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and adaptable, serving as a comprehensive resource for scientists engaged in the synthesis of complex organic molecules.

Introduction: The Strategic Value of this compound

This compound is a highly valuable trifunctional aromatic compound. Its structure incorporates:

  • An iodide group , which serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, facilitating oxidative addition to the Pd(0) center.[1][2]

  • A nucleophilic amino group , which can be a site for subsequent functionalization (e.g., acylation, alkylation) or can influence the electronic properties of the aromatic ring.

  • An electron-donating methoxy group , which activates the aromatic ring and can influence regioselectivity in certain reactions.

This unique combination of functional groups makes this compound an ideal starting material for building complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] Palladium-catalyzed reactions, recognized with the 2010 Nobel Prize in Chemistry, provide the most efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds from such precursors.[5]

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis.[3][4] While specific details vary, most of these transformations are driven by a common catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is delivered to the palladium center. In Suzuki reactions, an organoboron species transfers its organic group to the palladium.[5][6] In Heck reactions, an alkene coordinates to the palladium and then inserts into the Pd-Aryl bond.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

General_Pd_Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation / Insertion (R-M or Alkene) Product Ar-R Ar-Pd(II)-R(L_n)->Product Reductive Elimination helper->Pd(0)L_n Regeneration Ar 2-Amino-4-anisyl R Coupling Partner L Ligand

Fig 1. General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[9][10]

Principle and Mechanism

This reaction couples this compound with an aryl- or vinyl-boronic acid (or its ester derivatives) in the presence of a base. The crucial role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I(L)₂ pd0->oxidative_addition Ar-I pd0->oxidative_addition lab_oa transmetalation Ar-Pd(II)-R(L)₂ oxidative_addition->transmetalation R-B(OR)₂ + Base oxidative_addition->transmetalation lab_tm transmetalation->pd0 product Ar-R transmetalation->product Reductive Elimination transmetalation->product lab_re lab_oa Oxidative Addition lab_tm Transmetalation lab_re

Fig 2. Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 mmol, 263 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

Procedure:

  • Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Under a positive flow of nitrogen or argon, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the 1,4-dioxane and degassed water via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Summary
Boronic Acid PartnerCatalyst Loading (mol%)Base (2.0 eq.)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acid3K₂CO₃90685-95
4-Methoxyphenylboronic acid3K₂CO₃90688-96
3-Pyridylboronic acid4K₃PO₄1001275-85
4-Vinylphenylboronic acid3K₂CO₃85880-90
Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the C-C bond formation between an aryl halide and an alkene, producing a substituted alkene.[7] It is highly valued for its ability to create complex structures under relatively mild conditions.

Principle and Mechanism

The reaction proceeds via oxidative addition of this compound to Pd(0), followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the product C=C double bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[7][11]

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I(L)₂ pd0->oxidative_addition Ar-I pd0->oxidative_addition lab_oa migratory_insertion RCH₂-CH(Ar)-Pd(II)-I(L) oxidative_addition->migratory_insertion Alkene (R-CH=CH₂) oxidative_addition->migratory_insertion lab_mi product Ar-CH=CH-R migratory_insertion->product β-Hydride Elimination hydride_elim H-Pd(II)-I(L)₂ migratory_insertion->hydride_elim hydride_elim->pd0 Base lab_oa Oxidative Addition lab_mi Migratory Insertion Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Ar-Pd(II)-I(L) pd0->oxidative_addition Ar-I pd0->oxidative_addition lab_oa amido_complex Ar-Pd(II)-NR¹R²(L) oxidative_addition->amido_complex R¹R²NH + Base oxidative_addition->amido_complex lab_ac amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination lab_oa Oxidative Addition lab_ac Amide Formation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I(L)₂ pd0->oxidative_addition Ar-I transmetalation Ar-Pd(II)-C≡CR(L)₂ oxidative_addition->transmetalation transmetalation->pd0 product Ar-C≡CR transmetalation->product Reductive Elimination cu_i Cu-I cu_acetylide Cu-C≡CR cu_i->cu_acetylide Base cu_acetylide->transmetalation Transmetalation cu_acetylide->cu_i alkyne H-C≡CR Experimental_Workflow A 1. Reagent Assembly (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere (Flask Purge with N₂/Ar) A->B C 3. Catalyst & Solvent Addition (Under positive inert gas flow) B->C D 4. Reaction Execution (Heating & Stirring) C->D E 5. Progress Monitoring (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Reaction Quench & Work-up (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

Sources

Application Note: A Protocol for the Synthesis of Novel Azo Dyes Utilizing 2-Amino-4-iodoanisole as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of novel organic dyes is a cornerstone of materials science, with applications ranging from textiles and printing to advanced optoelectronics and biomedical imaging. Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic colorants.[1] Their facile synthesis, coupled with the vast structural diversity achievable, allows for the fine-tuning of color and physicochemical properties. This application note details a robust and reproducible protocol for the synthesis of novel azo dyes using 2-Amino-4-iodoanisole as a key precursor.

The choice of this compound is strategic. The molecule incorporates three key features:

  • Aniline Moiety (-NH₂): This primary aromatic amine is the essential functional group for diazotization, the first step in azo dye synthesis.[2]

  • Methoxy Group (-OCH₃): As an electron-donating auxochrome, the methoxy group influences the final color of the dye, typically causing a bathochromic (deepening of color) shift.[1]

  • Iodine Atom (-I): The iodo-substituent is a highly versatile synthetic handle. It provides a reactive site for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the creation of complex, multifunctional dyes that would be otherwise difficult to synthesize.

This guide provides a comprehensive workflow, from the fundamental reaction mechanism to detailed experimental protocols and safety considerations, intended for researchers in chemistry, materials science, and drug development.

Underlying Scientific Principles: The Diazotization-Coupling Reaction

The synthesis of azo dyes from a primary aromatic amine is a classic two-step process: (1) Diazotization and (2) Azo Coupling.[3]

Step 1: Diazotization In this step, the primary amine (this compound) is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2] The reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are generally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.

The causality for the low temperature is twofold: it prevents the premature decomposition of the desired diazonium salt and minimizes the formation of unwanted phenolic byproducts.

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile. It readily undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling agent.[3] Suitable coupling agents are typically phenols, naphthols, or aromatic amines. The electron-donating groups on the coupling agent (e.g., -OH, -NH₂) activate the aromatic ring, facilitating the attack by the diazonium ion to form the stable azo linkage (-N=N-), which acts as the primary chromophore responsible for the dye's color.[1]

Below is a generalized workflow for this synthetic strategy.

G cluster_prep Preparation cluster_reaction Core Synthesis (0-5 °C) cluster_post Workup & Analysis Precursor This compound Precursor Diazotization Step 1: Diazotization (NaNO₂ / HCl) Precursor->Diazotization CouplingAgent Coupling Agent (e.g., 2-Naphthol) Coupling Step 2: Azo Coupling CouplingAgent->Coupling Diazotization->Coupling Purification Purification (Filtration, Recrystallization) Coupling->Purification Dye Final Azo Dye Product Purification->Dye Characterization Characterization (UV-Vis, FT-IR, NMR) Dye->Characterization

Caption: General workflow for azo dye synthesis.

Safety and Handling

Safe laboratory practice is paramount. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses with side shields (or goggles), a flame-resistant lab coat, and nitrile gloves are mandatory.[4]

  • Reagent Handling:

    • This compound: May cause skin and serious eye irritation. Avoid inhalation of dust. Wash hands and any exposed skin thoroughly after handling.[5]

    • Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. Use with extreme caution.

    • Sodium Nitrite: Oxidizer. Toxic if swallowed. Keep away from combustible materials.

    • Coupling Agents (e.g., 2-Naphthol): Harmful if swallowed. Handle with care.

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[5]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not let the product enter drains.[4][7]

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol describes the synthesis of a representative dye using this compound and 2-Naphthol as the coupling agent.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound249.051.25 g5.0Starting Amine
Concentrated HCl (~37%)36.462.5 mL~30Acid Catalyst
Sodium Nitrite (NaNO₂)69.000.38 g5.5Diazotizing Agent
2-Naphthol144.170.72 g5.0Coupling Agent
Sodium Hydroxide (NaOH)40.000.80 g20.0Base
Deionized Water18.02~200 mL-Solvent
Ethanol46.07As needed-Recrystallization
Ice Bath---For temperature control
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt (Diazotization)

  • In a 100 mL beaker, add 1.25 g (5.0 mmol) of this compound.

  • Add 2.5 mL of concentrated HCl and 25 mL of deionized water. Stir the mixture to form a fine slurry of the amine hydrochloride salt.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. It is critical to maintain this temperature range throughout the next steps.

  • In a separate 50 mL beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the stirred amine slurry over 10-15 minutes. Ensure the temperature does not rise above 5 °C.

    • Rationale: Slow addition prevents a sudden exotherm and localized high concentrations of nitrous acid, ensuring a controlled reaction.

  • After the addition is complete, continue stirring the solution in the ice bath for another 20 minutes to ensure the diazotization is complete. The resulting clear, pale-yellow solution is the diazonium salt of this compound. Keep this solution cold for immediate use in the next step.

Part B: Preparation of the Coupling Solution

  • In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of 2-Naphthol in 50 mL of 10% aqueous sodium hydroxide solution (prepared by dissolving ~5g of NaOH in 45 mL of water).

  • Stir until a clear solution of sodium 2-naphthoxide is obtained.

  • Cool this solution in a separate ice bath to 0–5 °C.

    • Rationale: The coupling reaction is also temperature-sensitive and keeping the naphthoxide solution cold prevents unwanted side reactions.

Part C: Azo Coupling and Product Isolation

  • While stirring the cold 2-naphthoxide solution vigorously, slowly add the previously prepared cold diazonium salt solution.

  • An intensely colored precipitate should form immediately. The color is typically a deep red or orange.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Isolate the crude dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and base.

  • Allow the product to air-dry on the filter paper.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure azo dye.

  • Characterization: The structure and purity of the synthesized dye should be confirmed using standard analytical techniques:

    • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax), which corresponds to the color of the dye.

    • FT-IR Spectroscopy: To identify key functional groups, such as the azo linkage (-N=N-), O-H stretch (if a phenol was used), and aromatic C-H bonds.

    • NMR Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation of the final product.

The following diagram illustrates the specific chemical reaction described in the protocol.

Caption: Reaction scheme for the synthesis of an azo dye.

Expected Results and Applications

The synthesized azo dye is expected to be a vividly colored solid. The specific color and properties will depend on the coupling agent used. Azo dyes derived from this precursor can be used in various applications:

  • Textile Dyeing: These dyes can be applied to fibers like wool, silk, and nylon.[8] The presence of polar groups can enhance their affinity for such materials.

  • pH Indicators: Many azo dyes exhibit different colors in acidic and basic solutions, making them useful as pH indicators.[9]

  • Advanced Materials: The iodine atom serves as a key functional group for further synthetic elaboration. Through reactions like Suzuki or Sonogashira coupling, researchers can attach other functional moieties to create dyes for applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as chemosensors.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Diazotization fails (no clear solution forms)Temperature too high; Insufficient acid; Impure amine.Ensure temperature is strictly maintained at 0-5 °C. Check pH to ensure it is strongly acidic. Use purified starting materials.
Low or no yield of dye precipitateDiazonium salt decomposed; Incorrect pH for coupling.Use the diazonium salt immediately after preparation. Ensure the coupling solution is sufficiently alkaline (for phenols) or acidic (for amines) to activate the coupling agent.
Product is oily or tar-likeImpurities; Recrystallization solvent is unsuitable.Wash the crude product thoroughly. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, acetic acid, DMF).

References

  • Carl Roth. (2019). Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.
  • Alfa Aesar. (2025). Safety Data Sheet: 4-Iodoanisole.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Um-Salama Science Journal, 4(2).
  • Fierz-David, H. E., & Blangey, L. (1938). Benzidine. Organic Syntheses, 18, 13.
  • Naik, R. D., & Desai, K. R. (1997). Synthesis of Azo Dyes using 2-Amino-4,4′-Dichloro Diphenylether 2′-Sulphonic Acid and their Application on Wool, Nylon and Silk as Acid Dyes. Oriental Journal of Chemistry, 13(3).
  • Henk, H., & Schlueter, H. (1975). U.S. Patent No. 3,927,098. Washington, DC: U.S. Patent and Trademark Office.
  • Sulaiman, F. R., & Ahmed, S. A. (2021). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars Library.
  • Bafana, A. (2018). Classifications, properties and applications of textile dyes: A review. American Journal of Materials Science and Engineering, 2(4), 45-53.
  • El-Ghamry, H. A., & Fathalla, S. K. (2013). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Chemistry Central Journal, 7(1), 66.
  • Asghar, M. N., et al. (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances, 3(10), 4275-4287.
  • Waring, D. R., & Hallas, G. (Eds.). (1990). The Chemistry and Application of Dyes. Springer.
  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Freeman, H. S. (2010). General introduction to the chemistry of dyes. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: IARC.
  • Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2014). Synthesis and spectral analysis of some new phenolic azo dyes. ResearchGate.
  • Omotosho, O. O., & Ameuru, U. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68.
  • Berner, D., & Stofer, F. (1989). U.S. Patent No. 4,874,847. Washington, DC: U.S. Patent and Trademark Office.
  • Adebayo, G. B., et al. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry, 12(3), 36-46.

Sources

Application Note & Protocols: Strategic Derivatization of the 2-Amino-4-iodoanisole Amino Group for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-iodoanisole is a highly valuable, trifunctional scaffold for the synthesis of diverse chemical libraries in drug discovery. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amino group amenable to a wide range of derivatization, an iodo group poised for various cross-coupling reactions, and an electron-donating methoxy group that modulates the molecule's electronic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the primary amino group of this scaffold. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for core transformations including acylation, sulfonylation, urea/thiourea formation, and reductive amination, all optimized for the demands of library synthesis.

The Strategic Value of this compound in Library Design

The design of a successful compound library hinges on the selection of a core scaffold that allows for the systematic and efficient introduction of molecular diversity. This compound is an exemplary starting point for several reasons:

  • Vector 1: The Amino Group: As a primary aromatic amine, it serves as a robust nucleophilic handle. Derivatization at this position allows for the introduction of a vast array of side chains, influencing properties like solubility, hydrogen bonding capacity, and steric profile.

  • Vector 2: The Iodo Group: The iodine atom is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the late-stage introduction of aryl, heteroaryl, vinyl, or alkynyl groups, dramatically expanding the accessible chemical space.

  • Vector 3: The Aromatic Ring: The methoxy and derivatized amino groups direct the regioselectivity of any potential electrophilic aromatic substitution, while the inherent aromaticity provides a rigid core to orient the diversity vectors in three-dimensional space.

The workflow for library synthesis typically involves the initial derivatization of the amino group, followed by diversification via the iodo group. This sequence leverages the robust nature of the newly formed amide, sulfonamide, or urea bond, which is typically stable to the conditions of subsequent cross-coupling reactions.

G cluster_start Phase 1: Amine Derivatization cluster_methods Core Derivatization Reactions cluster_reagents Reagent Classes cluster_products Intermediate Library Scaffolds cluster_diversification Phase 2: C-I Bond Functionalization cluster_final Final Product Start This compound Acylation Acylation (Amide Formation) Start->Acylation Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation Urea Urea/Thiourea Formation Start->Urea ReductiveAmination Reductive Amination Start->ReductiveAmination CarboxylicAcids Carboxylic Acids + Coupling Agents Acylation->CarboxylicAcids AcylHalides Acyl Halides / Anhydrides Acylation->AcylHalides SulfonylChlorides Sulfonyl Chlorides Sulfonylation->SulfonylChlorides Isocyanates Isocyanates / Isothiocyanates Urea->Isocyanates AldehydesKetones Aldehydes / Ketones + Reducing Agent ReductiveAmination->AldehydesKetones AmideScaffold N-Acyl-2-amino- 4-iodoanisole Library CarboxylicAcids->AmideScaffold AcylHalides->AmideScaffold SulfonamideScaffold N-Sulfonyl-2-amino- 4-iodoanisole Library SulfonylChlorides->SulfonamideScaffold UreaScaffold N-Ureido-2-amino- 4-iodoanisole Library Isocyanates->UreaScaffold AlkylamineScaffold N-Alkyl-2-amino- 4-iodoanisole Library AldehydesKetones->AlkylamineScaffold CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) AmideScaffold->CrossCoupling SulfonamideScaffold->CrossCoupling UreaScaffold->CrossCoupling AlkylamineScaffold->CrossCoupling FinalLibrary Diverse Final Compound Library CrossCoupling->FinalLibrary

Figure 1: A generalized workflow for library synthesis.

Core Derivatization Methodologies & Protocols

The choice of derivatization chemistry is dictated by the desired properties of the final library members and the compatibility with high-throughput workflows. The following sections detail four robust and widely applicable methods.

Acylation: Amide Bond Formation

Amide bond formation is arguably the most fundamental and versatile reaction in medicinal chemistry. The resulting amide is generally planar, stable, and acts as a hydrogen bond donor and acceptor, profoundly influencing molecular recognition.

Causality & Rationale: For library synthesis, using pre-activated acylating agents like acyl chlorides is rapid and efficient. However, the vast commercial availability of carboxylic acids makes direct coupling a more versatile strategy. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored in library synthesis because they are highly efficient, minimize side reactions, and the byproducts are typically water-soluble, simplifying purification.[1]

Protocol 2.1.1: Acylation using a Carboxylic Acid and HATU

  • Preparation: To an array of reaction vials (e.g., in a 96-well plate), add a solution of this compound (1.0 eq.) in a suitable anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: To each vial, add the corresponding carboxylic acid (1.1 eq.) followed by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Activation: Add a solution of HATU (1.1 eq.) to each vial.

  • Reaction: Seal the plate and allow the reactions to proceed at room temperature for 2-16 hours. Agitation (shaking or stirring) is recommended.

  • Monitoring: Reaction progress can be spot-checked on a few representative wells using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (for parallel synthesis):

    • Dilute the reaction mixtures with a water-immiscible solvent like ethyl acetate.

    • Wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding a solid drying agent like MgSO₄.

    • Concentrate the solvent in vacuo to yield the crude amide products.

Sulfonylation: Sulfonamide Bond Formation

Sulfonamides are a privileged functional group in medicinal chemistry, known for their role in a wide range of drugs (e.g., antibacterials, diuretics, anticonvulsants). They are metabolically stable and act as excellent hydrogen bond donors.

Causality & Rationale: The reaction of an amine with a sulfonyl chloride is a highly reliable and high-yielding transformation.[2] It is generally rapid and goes to completion, making it ideal for library synthesis where purification is a bottleneck. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting aniline.[3]

Protocol 2.2.1: Sulfonylation using a Sulfonyl Chloride

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (1.5 eq.). For reactions in DCM, cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.), either neat or as a solution in the reaction solvent, dropwise to the stirred amine solution.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-12 hours.

  • Monitoring: Track reaction completion by TLC or LC-MS.

  • Work-up:

    • If pyridine is the solvent, remove it under high vacuum. Redissolve the residue in ethyl acetate.

    • Wash the organic solution with 1M HCl to remove excess base, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Urea and Thiourea Formation

Ureas and thioureas are exceptional at forming strong, directional hydrogen bonds, making them valuable motifs for targeting protein active sites.

Causality & Rationale: The reaction of an amine with an isocyanate or isothiocyanate is an extremely efficient and atom-economical method.[4] The reaction is typically very fast, clean, and requires no additional reagents or catalysts, proceeding readily at room temperature.[5] This "click-like" reactivity is perfectly suited for high-throughput synthesis, as it minimizes the need for complex work-up procedures.[6]

Protocol 2.3.1: Urea Formation using an Isocyanate

  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or DCM.

  • Reagent Addition: Add the corresponding isocyanate (1.0-1.05 eq.) to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitoring: Check for the disappearance of starting material by TLC or LC-MS.

  • Work-up: The product often precipitates from the reaction mixture upon completion. If so, it can be isolated by simple filtration. Otherwise, the solvent can be removed in vacuo. The crude product is often of high purity, but can be further purified if necessary. The same protocol applies for thiourea synthesis using an isothiocyanate.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents, which can improve properties like lipophilicity and metabolic stability.

Causality & Rationale: This reaction proceeds in two stages: the formation of an imine (or enamine) intermediate, followed by its reduction. A one-pot procedure is highly desirable for library synthesis. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[7] It is milder than other hydrides like sodium cyanoborohydride and is particularly effective at reducing the protonated iminium ion intermediate, which forms under the slightly acidic conditions often used to catalyze imine formation.[8] This selectivity prevents the unwanted reduction of the starting aldehyde or ketone.

Protocol 2.4.1: One-Pot Reductive Amination using STAB

  • Preparation: In a reaction vial, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a solvent such as 1,2-dichloroethane (DCE) or THF.

  • Imine Formation (optional catalyst): Add a small amount of acetic acid (e.g., 0.1 eq.) to catalyze imine formation. Stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.

  • Reaction: Seal the vial and stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Comparative Analysis & High-Throughput Considerations

For efficient library production, reaction choice must be balanced with ease of execution and purification.

Table 1: Comparison of Derivatization Methodologies

Reaction TypeKey ReagentsSpeedAtom EconomyPurification DifficultyKey Advantage for Libraries
Acylation (Coupling) Carboxylic Acid, HATU, DIPEAModerateModerateModerateUtilizes vast pool of available carboxylic acids.
Sulfonylation Sulfonyl Chloride, BaseFastGoodLow-ModerateRobust, high-yielding, clean conversions.
Urea/Thiourea Isocyanate/IsothiocyanateVery FastExcellentVery Low"Click-like" reactivity, often no work-up needed.
Reductive Amination Aldehyde/Ketone, STABSlow-ModerateGoodModerateIntroduces flexible alkyl chains.

High-Throughput Purification: The success of library synthesis is critically dependent on efficient purification. For the libraries derived from this compound, the primary methods are:

  • Automated Preparative HPLC: Mass-directed preparative HPLC is the gold standard, allowing for the purification of thousands of compounds per week with high purity.[9][10]

  • Solid-Phase Extraction (SPE): Useful for removing class-specific impurities (e.g., acidic or basic byproducts).

  • Scavenger Resins: Polymer-bound reagents can be used to quench and remove excess electrophiles (e.g., isocyanates, sulfonyl chlorides) or unreacted starting materials, simplifying purification to simple filtration.

G Input Goal: Synthesize N-Aryl-2-amino-4-iodoanisole Question1 Is the corresponding Carboxylic Acid (R-COOH) readily available? Input->Question1 Question2 Is the corresponding Acyl Chloride (R-COCl) readily available? Question1->Question2 No Method_Coupling Use Amide Coupling Protocol (e.g., HATU, DIPEA) Question1->Method_Coupling  Yes Method_AcylChloride Use Acyl Chloride Protocol (e.g., Pyridine or TEA base) Question2->Method_AcylChloride  Yes Method_Convert Consider converting R-COOH to R-COCl first (e.g., with SOCl₂) Question2->Method_Convert No Output Desired Amide Product Method_Coupling->Output Method_AcylChloride->Output Method_Convert->Output

Figure 2: Decision tree for selecting an acylation method.

Conclusion

This compound stands out as a superior scaffold for combinatorial chemistry, offering multiple, orthogonally reactive sites for diversification. The protocols detailed herein for acylation, sulfonylation, urea/thiourea formation, and reductive amination provide a robust toolkit for derivatizing the amino group. By understanding the rationale behind reagent and condition selection, and by integrating these methods with high-throughput synthesis and purification platforms, researchers can efficiently generate large, diverse, and high-quality compound libraries to fuel the engine of modern drug discovery.

References

  • Integrated and Automated High-Throughput Purification of Libraries on Microscale.ResearchGate.
  • High-Throughput Purification of Single Compounds and Libraries.ACS Publications.
  • High-throughput purification of compound libraries.Drug Discovery Today.
  • High-throughput purification of single compounds and libraries.PubMed.
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.Taros Chemicals.
  • Amide synthesis by acylation.Organic Chemistry Portal.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PubMed Central.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.Royal Society of Chemistry.
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.Asian Journal of Chemistry.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.PubMed Central.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.PubMed Central.
  • Scope of the direct sulfonylation of aniline derivatives.ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.ACS Publications.
  • Urea Formation - Common Conditions.organic-chemistry.org.
  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.ResearchGate.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.ACS Publications.
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.ChemRxiv.
  • Urea derivative synthesis by amination, rearrangement or substitution.Organic Chemistry Portal.
  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen.Green Chemistry Blog.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.Organic & Biomolecular Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
  • Reductive Amination.Chemistry Steps.
  • Investigation of reaction conditions.ResearchGate.
  • The Chemical Versatility of 4-Iodoanisole in Diverse Synthesis Pathways.NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of 4-iodoanisole.PrepChem.com.
  • Process for the preparation of 2-amino-4-nitro-anisole.Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-4-iodoanisole. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this important synthetic transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and improve your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Formation

You've run the reaction and, upon work-up and analysis (e.g., TLC, LC-MS), you see very little or none of your desired this compound.

  • Inactive Iodinating Agent: The most common culprit is the degradation of the iodinating agent, especially N-Iodosuccinimide (NIS).

    • Expert Insight: NIS is light-sensitive and can decompose over time, losing its iodinating power. It should be a light yellow to off-white crystalline solid. If it appears dark brown or tarry, it has likely decomposed.

    • Solution: Always use freshly opened or properly stored NIS. If in doubt, recrystallize the NIS from dioxane/CCl4. For iodine-based reagents, ensure the iodine is fresh and has not sublimed away.

  • Insufficient Activation/Oxidation: When using molecular iodine (I₂), an oxidizing agent is often required to generate the electrophilic iodine species (I⁺) in situ.

    • Expert Insight: Without an effective oxidizing agent like periodic acid (HIO₃) or hydrogen peroxide (H₂O₂), the electrophilicity of I₂ is often insufficient for the deactivated ring of 2-aminoanisole.

    • Solution: Ensure your oxidizing agent is active and added in the correct stoichiometric amount. For the I₂/HIO₃ system, the reaction often requires a catalytic amount of a strong acid like sulfuric acid to facilitate the oxidation.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the starting materials and stabilizing the reaction intermediates.

    • Expert Insight: A common and effective solvent for this reaction is glacial acetic acid, as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions. Using less polar solvents may result in poor solubility and low conversion.

    • Solution: Switch to glacial acetic acid or a similar polar, aprotic solvent. Ensure your starting material is fully dissolved before adding the iodinating agent.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Your analysis shows the presence of multiple spots on TLC or several peaks in your LC-MS, indicating the formation of di-iodinated or other isomeric byproducts.

  • Over-Iodination: The initial product, this compound, can undergo a second iodination, typically at the 6-position, to form 2-Amino-4,6-diiodoanisole.

    • Expert Insight: This is more likely to occur if an excess of the iodinating agent is used or if the reaction is allowed to run for too long. The electron-donating groups (-NH₂ and -OCH₃) activate the ring, making it susceptible to multiple substitutions.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent, but avoid a large excess.

      • Controlled Addition: Add the iodinating agent portion-wise or as a solution dropwise to the reaction mixture. This keeps the concentration of the electrophile low at any given time, favoring mono-iodination.

      • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and improve selectivity.

  • Formation of Isomers: While the 4-position is electronically and sterically favored, small amounts of other isomers can form.

    • Expert Insight: The directing effects of the amino and methoxy groups strongly favor iodination at the para-position (4-position) to the amino group. However, some ortho-iodination (6-position) can occur.

    • Solution: This is often an inherent, minor pathway. Improving the selectivity for the 4-isomer is best achieved by the methods described above (stoichiometry, controlled addition, and temperature).

selectivity_control cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Stoichiometry Stoichiometry High_Yield High Yield of This compound Stoichiometry->High_Yield 1.05-1.1 eq. Side_Products Formation of Di-iodinated & Isomers Stoichiometry->Side_Products >1.2 eq. Addition_Rate Addition Rate Addition_Rate->High_Yield Slow/Portion-wise Addition_Rate->Side_Products Rapid/Single Addition Temperature Temperature Temperature->High_Yield 0°C to RT Temperature->Side_Products Elevated Temp.

Caption: Controlling reaction parameters to favor mono-iodination.

Issue 3: Difficult Purification

You have successfully formed the product, but you are struggling to isolate it in high purity from the reaction mixture or byproducts.

  • Product Solubility: this compound has moderate polarity, which can sometimes make extraction and crystallization challenging.

    • Expert Insight: The amino group can be protonated or deprotonated depending on the pH of the aqueous phase during work-up, which will significantly change its solubility.

    • Solution:

      • Work-up: After quenching the reaction (e.g., with sodium thiosulfate to remove excess iodine), neutralize the mixture carefully with a base like sodium bicarbonate or sodium hydroxide solution to a pH of ~7-8. This ensures the amino group is in its free base form, making it more soluble in organic solvents like ethyl acetate or dichloromethane for extraction.

      • Purification: Column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from non-polar impurities (like di-iodinated species) and more polar baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this synthesis?

A1: The choice of iodinating agent depends on factors like cost, safety, and scale. Here is a comparison of common reagents:

Reagent SystemProsCons
N-Iodosuccinimide (NIS) - High reactivity- Mild reaction conditions- Easy to handle (solid)- Relatively expensive- Light sensitive, can decompose on storage
Iodine (I₂) / Oxidizing Agent (e.g., HIO₃, H₂O₂) - Inexpensive and readily available- Stable reagents- Requires an oxidizing co-reagent- Can be less selective if not controlled well
Iodine Monochloride (ICl) - Highly reactive electrophile- Corrosive and moisture sensitive- Can be difficult to handle

For laboratory-scale synthesis where yield and selectivity are prioritized, N-Iodosuccinimide (NIS) in a solvent like glacial acetic acid or acetonitrile is often the preferred choice due to its reliability and mild conditions.

Q2: What is the detailed mechanism of iodination using NIS?

A2: The reaction proceeds via a classic electrophilic aromatic substitution.

EAS_Mechanism Reactants 2-Aminoanisole + NIS Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Electrophilic Attack Product This compound + Succinimide Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic aromatic substitution with NIS.

In the presence of an acid catalyst (often adventitious or added), the nitrogen of NIS is protonated, making the iodine atom highly electrophilic. The electron-rich aromatic ring of 2-aminoanisole then attacks the iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base (like the solvent or the succinimide anion) removes the proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.

Q3: Can you provide a reliable, step-by-step protocol for this synthesis?

A3: Certainly. The following protocol using N-Iodosuccinimide has been found to be robust and high-yielding.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoanisole (1.0 eq).

  • Dissolution: Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of 2-aminoanisole). Stir until a clear solution is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate container, weigh out N-Iodosuccinimide (1.05 eq). Add the NIS to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine.

  • Neutralization & Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound as a solid.

References

  • Synthesis of this compound.Organic Syntheses.[Link]
  • Electrophilic Aromatic Substitution.LibreTexts Chemistry.[Link]

Technical Support Center: Troubleshooting Side Reactions in 2-Amino-4-iodoanisole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-iodoanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This compound is a valuable intermediate, prized for its ortho-amino group, which can direct metallation or participate in cyclization reactions, and its iodo-substituent, a prime handle for palladium-catalyzed cross-coupling reactions.

However, the interplay of these functional groups—an electron-rich aromatic ring, a nucleophilic and potentially oxidizable amine, and a reactive carbon-iodine bond—can give rise to specific side reactions and byproducts. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you anticipate, identify, and mitigate these common challenges.

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Stability and Handling

Question 1: My bottle of this compound has developed a pink or brownish tint upon storage. What is causing this discoloration, and can I still use the material?

Answer: This is a common observation and is typically due to the oxidation of the aniline moiety. Aniline derivatives, particularly those with electron-donating groups like the methoxy group on your compound, are susceptible to air oxidation. The initial oxidation products can further react or polymerize to form highly colored impurities, even in trace amounts. The presence of light can accelerate this process.

Troubleshooting & Mitigation:

  • Purity Check: Before use, assess the purity of the discolored material by TLC, LC-MS, or ¹H NMR. If the colored impurities are minor (e.g., <1-2%), the material may often be used directly, especially if the subsequent reaction involves a robust purification step.

  • Purification: If significant impurity is detected, you can often purify the bulk material. A simple and effective method is to dissolve the solid in a suitable solvent (like dichloromethane or ethyl acetate), treat it with activated carbon to adsorb the colored impurities, and then filter through a short plug of silica gel or celite. Recrystallization is also a viable option.

  • Prevention: Store this compound in an amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place, such as a refrigerator, to minimize exposure to oxygen and light.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses issues common to reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, where this compound serves as the aryl iodide partner.

Question 2: In my Pd-catalyzed reaction (Suzuki or Buchwald-Hartwig), I consistently observe a significant amount of a major byproduct: 2-aminoanisole. What is causing this de-iodination?

Answer: The formation of 2-aminoanisole is a result of a side reaction known as hydrodehalogenation (or proto-deiodination). This is a well-known pathway in palladium catalysis where the iodine atom is replaced by a hydrogen atom.[1]

Underlying Mechanisms & Causality:

  • β-Hydride Elimination: In the Buchwald-Hartwig catalytic cycle, if the palladium amide intermediate has an available β-hydrogen, it can undergo elimination. However, with an aromatic amine, this is not the primary route. More commonly, a palladium-hydride (Pd-H) species is generated in the reaction mixture. This Pd-H species can then react with your starting material, this compound, in a competing catalytic cycle to produce the de-iodinated product.

  • Sources of Hydride: The Pd-H species can be generated from several sources:

    • From the solvent (e.g., alcohols, THF with trace water).

    • From the amine coupling partner or base, especially at elevated temperatures.

    • From the boronic acid in Suzuki couplings, particularly from impurities or decomposition.

Troubleshooting & Mitigation:

  • Solvent & Reagent Quality: Use high-purity, anhydrous, and thoroughly degassed solvents. Water can be a proton source.

  • Base Selection: In Buchwald-Hartwig reactions, weaker bases or careful control of stoichiometry can sometimes reduce this side reaction.[2] For Suzuki couplings, ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous.[3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step, which can outcompete the hydrodehalogenation pathway.[4] Consider screening ligands if this is a persistent issue.

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can promote the formation of Pd-H species and other decomposition pathways.

Question 3: My Suzuki-Miyaura coupling reaction is sluggish, stalls, or fails completely. I've confirmed my catalyst is active. What other factors are specific to this compound?

Answer: While the C-I bond is highly reactive, the ortho-amino group in this compound can introduce specific challenges.

Underlying Mechanisms & Causality:

  • Catalyst Inhibition: The free amino group (-NH₂) is a Lewis base and can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by occupying a coordination site needed for oxidative addition or other steps in the catalytic cycle.[5]

  • Boronic Acid Decomposition: The basic conditions required for the Suzuki reaction can cause decomposition or homocoupling of the boronic acid partner, especially if it is sensitive.[3]

  • Inadequate Base: The choice and quality of the base are critical. The base is not just a spectator; it activates the boronic acid to form a more nucleophilic borate species, which is essential for the transmetalation step.[3]

Troubleshooting & Mitigation:

IssueRecommended ActionRationale
Catalyst Inhibition Increase catalyst loading slightly (e.g., from 1 mol% to 3-5 mol%). Use a ligand that forms a very stable and active complex with palladium, such as SPhos or XPhos.A higher catalyst concentration can overcome minor inhibition. Robust ligands can prevent unwanted coordination of the substrate's amino group.
Poor Transmetalation Switch to a stronger or more soluble base. K₃PO₄ is often more effective than K₂CO₃, especially in polar aprotic solvents like dioxane or DMF.[6] Ensure the base is finely powdered and anhydrous.K₃PO₄ is more basic and can be more effective at promoting the formation of the active borate species required for transmetalation.
Reagent Stoichiometry Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).This can help drive the reaction to completion, compensating for any minor decomposition or homocoupling of the boronic acid.
Solvent System Ensure adequate water is present in the solvent system (e.g., dioxane/water 4:1). The reaction often requires a biphasic mixture for the base to function effectively.[6]Water helps to dissolve the inorganic base and facilitates the formation of the borate complex. Use degassed water to avoid introducing oxygen.

Question 4: I am attempting a Buchwald-Hartwig amination using this compound as the electrophile and I am observing dark, insoluble polymeric material.

Answer: The formation of dark, insoluble material suggests oxidative side reactions, which are particularly relevant for electron-rich anilines. This compound itself is an aminophenol derivative (anisole), and such compounds are known to undergo oxidative dimerization or polymerization.[7][8]

Underlying Mechanisms & Causality:

  • Oxidative Dimerization: Under the reaction conditions (palladium catalyst, base, heat), trace oxygen can facilitate the oxidation of the aminophenol structure. This can lead to the formation of radical species that dimerize or polymerize, often resulting in complex, colored, and insoluble mixtures like aminophenoxazinones.[8]

  • Catalyst Decomposition: The formation of palladium black (finely divided Pd(0) metal) can also contribute to a dark appearance. This indicates catalyst death, which can be caused by excessive temperature or the presence of impurities.

Troubleshooting & Mitigation:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Use a robust glovebox or employ multiple (at least 3) vacuum/backfill cycles with high-purity argon or nitrogen.

  • Reagent Purity: Use freshly opened or purified reagents.

  • Temperature Management: Avoid unnecessarily high temperatures. Monitor the reaction for signs of catalyst decomposition.

  • Ligand Selection: Certain ligands can stabilize the palladium catalyst and prevent its precipitation as palladium black.

Visual Troubleshooting Guides

Diagram 1: Competing Pathways in Pd-Catalyzed Cross-Coupling

G cluster_cycle Desired Catalytic Cycle cluster_side_reaction Hydrodehalogenation Side Reaction A Ar-I (this compound) OA_Complex L_n(Ar)Pd(II)-I (Oxidative Addition) A->OA_Complex Oxidative Addition PdH L_nPd(II)-H (Hydride Species) A->PdH Reaction with Pd-H Pd0 Pd(0)L_n TM_Complex L_n(Ar)Pd(II)-R (Transmetalation) OA_Complex->TM_Complex Transmetalation (e.g., with R-B(OH)2) OA_Complex->PdH Hydride Source TM_Complex->Pd0 Product Ar-R (Desired Product) TM_Complex->Product Side_Product Ar-H (Deiodinated Byproduct) PdH->Side_Product Reductive Elimination

Caption: Competing catalytic cycles in palladium-catalyzed reactions of this compound.

Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling

G Start Low Yield or Stalled Suzuki Reaction Check1 TLC/LC-MS Analysis: What is present? Start->Check1 Path1 Mainly Starting Material (this compound) Check1->Path1 >70% SM Path2 Significant Deiodination (2-Aminoanisole) Check1->Path2 >20% Ar-H Path3 Complex Mixture/ Polymeric Material Check1->Path3 Dark/Insoluble Sol1 Cause: Inactive Catalyst or Poor Transmetalation Solution: 1. Check catalyst/ligand source. 2. Use stronger base (K3PO4). 3. Ensure anhydrous/degassed conditions. 4. Increase temperature slightly. Path1->Sol1 Sol2 Cause: Hydrodehalogenation Solution: 1. Use rigorously dry/degassed solvents. 2. Lower reaction temperature. 3. Screen alternative ligands. Path2->Sol2 Sol3 Cause: Oxidative Degradation Solution: 1. Improve inert atmosphere technique. 2. Purify starting materials. 3. Check for air leaks in setup. Path3->Sol3

Caption: A logical workflow for troubleshooting common failures in Suzuki coupling reactions.

Experimental Protocol

Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Inhibition vs. Hydrodehalogenation

This protocol helps determine the root cause of low yield in a cross-coupling reaction.

Objective: To differentiate between poor catalyst activity (stalling) and a dominant side reaction (hydrodehalogenation) by running controlled experiments.

Materials:

  • This compound

  • Arylboronic acid (for Suzuki) or Amine (for Buchwald-Hartwig)

  • Palladium catalyst (e.g., Pd(OAc)₂) and Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Small reaction vials with stir bars and screw caps with septa

  • Inert atmosphere source (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive pressure of inert gas, set up three separate reaction vials (A, B, C).

  • Vial A (Standard Condition):

    • Add this compound (0.1 mmol, 1.0 eq).

    • Add the coupling partner (0.12 mmol, 1.2 eq).

    • Add the base (0.2 mmol, 2.0 eq).

    • Add the pre-mixed catalyst/ligand solution (e.g., 2 mol% Pd, 4 mol% Ligand) in 1 mL of solvent.

  • Vial B (Higher Catalyst Load):

    • Prepare identically to Vial A, but use a higher catalyst/ligand loading (e.g., 5 mol% Pd, 10 mol% Ligand).

  • Vial C (Control for Hydrodehalogenation):

    • Add this compound (0.1 mmol, 1.0 eq).

    • Add the base (0.2 mmol, 2.0 eq).

    • Add the pre-mixed catalyst/ligand solution (2 mol% Pd, 4 mol% Ligand) in 1 mL of solvent.

    • Crucially, omit the main coupling partner (the boronic acid or amine).

  • Reaction: Seal all vials tightly, remove from the glovebox (if used), and place them in a pre-heated block at your standard reaction temperature (e.g., 100 °C). Stir for a set time (e.g., 4 hours).

  • Analysis: After cooling, quench the reactions, and take an aliquot from each for LC-MS or TLC analysis.

Interpreting the Results:

  • If Vial A fails but Vial B succeeds: This suggests your original catalyst loading was insufficient to overcome minor inhibition by the substrate. The reaction is feasible but needs more catalyst.

  • If both Vial A and B show low conversion to product but significant conversion to 2-aminoanisole: This points towards hydrodehalogenation as the primary competing pathway. Focus on optimizing temperature, solvents, and reagents.

  • If Vial C shows significant formation of 2-aminoanisole: This is a strong confirmation that your reaction conditions promote hydrodehalogenation even without the main coupling partner, confirming it as a major issue to address.

References

  • Fan, J., Gao, J., Zhou, Y., & Li, G. (2024). Electrochemical Dimerization of o-Aminophenols and Hydrogen Borrowing-like Cascade to Synthesize N-Monoalkylated Aminophenoxazinones via Paired Electrolysis. The Journal of Organic Chemistry, 89(18), 13071-13076. [Link][7][9][10]
  • Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core. (n.d.). Research Poster. [Link][11]
  • Mondal, S., et al. (2020). Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. Journal of Molecular Structure, 1217, 128348. [Link][8]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][1]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][4]
  • Chemistry LibreTexts. (2023).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • YouTube. (2022).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving the versatile but sometimes challenging substrate, 2-amino-4-iodoanisole. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for couplings with this compound?

The structure of this compound presents a unique combination of electronic and steric factors that necessitate careful ligand selection. The methoxy (-OMe) and amino (-NH₂) groups are both electron-donating, which enriches the aromatic ring with electron density. This can make the initial, often rate-limiting, oxidative addition step of the aryl iodide to the Pd(0) center more challenging compared to electron-deficient systems.

Furthermore, the primary amine can act as a competing ligand, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[1] The right ligand must:

  • Be sufficiently electron-rich to increase the nucleophilicity of the Pd(0) center, thereby lowering the activation energy for oxidative addition.[2]

  • Provide adequate steric bulk to facilitate the final reductive elimination step, which forms the desired product, and to prevent catalyst dimerization or decomposition.[2]

  • Form a stable palladium complex that outcompetes potential inhibition by the substrate's amino group.

Q2: What are the "go-to" catalyst and ligand systems for different coupling reactions with this substrate?

While every specific reaction requires optimization, certain catalyst systems have proven generally effective for this class of substrate.

Coupling TypePalladium Source (Precatalyst)Recommended LigandsTypical Base(s)
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4Bulky Biarylphosphines: XPhos, SPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃
Buchwald-Hartwig (C-N)Pd₂(dba)₃, BrettPhos Pd G3Bulky Biarylphosphines: BrettPhos, tBuXPhosNaOtBu, KOtBu, LiHMDS
Sonogashira (C-C, alkyne)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Triphenylphosphine (PPh₃), cataCXium® AEt₃N, DIPEA (often used with a Cu(I) co-catalyst)

Note: The use of well-defined, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂. Precatalysts ensure the efficient and reproducible formation of the active Pd(0) species, leading to more consistent results.[3][4]

Q3: How does my coupling partner's reactivity affect my choice of conditions?

The electronic nature of your coupling partner is crucial.

  • Electron-rich boronic acids (Suzuki) or amines (Buchwald-Hartwig): These are highly nucleophilic and generally react more readily. Standard conditions are often successful.

  • Electron-deficient boronic acids or amines: These are less nucleophilic and represent a significant challenge.[5][6] The reaction often requires more "active" catalyst systems. This typically means using more electron-rich and sterically hindered ligands (like BrettPhos or RuPhos) and stronger bases (like NaOtBu) to facilitate the transmetalation or amine deprotonation steps.[5][7]

Q4: What is the most common reason for complete reaction failure?

The most frequent culprit is an inactive catalyst. Palladium(0) species are sensitive to oxygen.[8] If your reaction fails to initiate, the primary suspect is catalyst deactivation due to insufficient degassing of solvents and reagents or using a degraded palladium source. Always use freshly opened, high-purity reagents and employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

Your reaction runs, but conversion is poor, or you only recover starting material.

Potential Cause Troubleshooting Action & Rationale
Inactive Catalyst Action: Use a fresh bottle of palladium precursor or, preferably, a well-defined precatalyst.[3] Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 min) and the reaction is run under a strict inert atmosphere (N₂ or Ar).[8] Rationale: Oxygen irreversibly oxidizes and deactivates the active Pd(0) catalyst, preventing it from entering the catalytic cycle.
Suboptimal Ligand Action: Screen a panel of ligands. For this electron-rich substrate, start with bulky, electron-donating biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[10][11] Rationale: Ligands are not one-size-fits-all. The electronic and steric properties of the ligand are critical for stabilizing the catalyst and promoting the key steps of oxidative addition and reductive elimination.[12][13]
Incorrect Base Action: Screen different bases. For Suzuki couplings, try K₃PO₄ or Cs₂CO₃ instead of K₂CO₃. For Buchwald-Hartwig, ensure you are using a strong, non-nucleophilic base like NaOtBu or LiHMDS.[11][14] Rationale: The base's strength and solubility are crucial. It plays a key role in the transmetalation step (Suzuki) or in deprotonating the amine coupling partner (Buchwald-Hartwig).[15][16]
Poor Solubility Action: Try a different solvent system (e.g., dioxane, toluene, or a mixture like dioxane/water for Suzuki). Gentle heating can also improve solubility.[1][17] Rationale: If reactants are not fully dissolved, the reaction becomes diffusion-limited, leading to slow and incomplete conversion.
Issue 2: Significant Side Product Formation

You observe new spots on your TLC plate that are not starting material or the desired product.

Potential Cause Troubleshooting Action & Rationale
Hydrodehalogenation (Iodine replaced by -H)Action: Ensure your base is anhydrous and your solvent is dry. Lowering the reaction temperature may also help. Rationale: This side reaction can occur if water is present or if the catalyst decomposes. It is often more prevalent at higher temperatures.
Homocoupling of Coupling Partner (e.g., Glaser-Hay for alkynes)Action: For Sonogashira couplings, minimize the amount of copper(I) iodide co-catalyst and ensure strictly anaerobic conditions.[8] Running the reaction under "copper-free" conditions is an excellent alternative.[9][18] For Suzuki couplings, ensure rigorous degassing, as oxygen can promote boronic acid homocoupling.[1] Rationale: Oxygen promotes the oxidative dimerization of terminal alkynes in the presence of copper. Boronic acid homocoupling is also often linked to the presence of oxygen or catalyst decomposition.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

You observe a black precipitate forming in your reaction flask.

Potential Cause Troubleshooting Action & Rationale
Oxygen Contamination Action: Improve your inert atmosphere technique. Ensure all reagents and solvents are thoroughly degassed before use.[8] Rationale: Oxygen is a primary cause of Pd(0) agglomeration into inactive palladium black.
Ligand Dissociation/Decomposition Action: Switch to a more sterically hindered and/or strongly binding ligand (e.g., a bidentate ligand like Xantphos or a bulkier monophosphine like BrettPhos).[19] Rationale: If the ligand does not sufficiently stabilize the palladium intermediates, they can decompose. Bulky ligands create a protective pocket around the metal center.
Excessively High Temperature Action: Reduce the reaction temperature. Monitor the reaction progress to find the minimum temperature required for efficient conversion. Rationale: High temperatures can accelerate catalyst decomposition pathways.[8]

Visualizations & Protocols

Generalized Catalytic Cycle

This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. Understanding this cycle is key to troubleshooting as each step can be influenced by the choice of ligand, base, and solvent.

Catalytic Cycle Fig 1. Simplified Pd(0)/Pd(II) Catalytic Cycle cluster_product Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-I) TM_Complex L₂Pd(II)(Ar)(R) Transmetalation Complex OA_Complex->TM_Complex Transmetalation (R-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) TM_Complex->Product

Caption: Fig 1. Simplified Pd(0)/Pd(II) Catalytic Cycle

Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach is essential. Use this workflow to diagnose and solve common issues.

Troubleshooting Workflow Fig 2. Decision Tree for Reaction Optimization Start Reaction Failure: Low or No Yield Check_Catalyst Is Catalyst Active? (Fresh Source, Inert Atmosphere) Start->Check_Catalyst Check_Catalyst->Start No, Fix & Retry Check_Ligand Is Ligand Optimal? (Sterics, Electronics) Check_Catalyst->Check_Ligand Yes Check_Ligand->Start No, Screen Ligands Check_Base Is Base Correct? (Strength, Solubility) Check_Ligand->Check_Base Yes Check_Base->Start No, Screen Bases Check_Conditions Are Conditions Right? (Temp, Solvent, Concentration) Check_Base->Check_Conditions Yes Check_Conditions->Start No, Optimize Temp/Solvent Success Reaction Successful Check_Conditions->Success Yes, Optimized

Caption: Fig 2. Decision Tree for Reaction Optimization

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reaction: Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (263 mg), phenylboronic acid (146 mg), potassium carbonate (276 mg), and the XPhos Pd G3 precatalyst (18.9 mg).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.[1]

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[17]

References

  • Developing Ligands for Palladium(II)
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. [Link]
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • Help troubleshooting a Buchwald-Hartwig amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]
  • New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Technology Networks. [Link]
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water.
  • Preformed Pd(II)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • Buchwald–Hartwig amin
  • (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Cross-coupling strategies for aniline synthesis.
  • Cross-Electrophile Coupling: Principles, Methods, and Applic
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
  • (PDF) Recent Advances in Sonogashira Reactions.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • Hiyama cross-coupling reaction of 4-iodoanisole with trimethoxyphenylsilane.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Synthesis of N -Substituted-2-Aminobenzothiazoles by Ligand-Free Copper(I)-Catalyzed Cross-Coupling Reaction of 2-Haloanilines with Isothiocyanates.

Sources

Managing temperature and reaction time for optimal results with 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-iodoanisole

A Senior Application Scientist's Guide to Managing Temperature and Reaction Time for Optimal Results

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them. This document is structured to help you navigate the nuances of temperature and reaction time management, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

I. Foundational Understanding: The Reactivity of this compound

This compound is a highly valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its utility stems from the presence of three key features: an amine group, a methoxy group, and a highly reactive iodine atom on an aromatic ring.

  • The Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0).[2] This is typically the rate-determining step in many cross-coupling catalytic cycles.[2] This high reactivity means that reactions can often be conducted under milder temperature conditions and with shorter reaction times compared to analogous aryl bromides or chlorides.[2]

  • The Amino Group: The primary amine (-NH₂) is a key functional handle but can also be a source of complications. It can coordinate to the metal center, potentially inhibiting the catalyst.[3] In some cases, it may participate in side reactions if not properly accounted for in the reaction design.

  • The Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group, which can influence the electronic properties of the aromatic ring and, consequently, its reactivity.

Understanding this interplay is crucial for troubleshooting and optimization. The high reactivity of the C-I bond is an advantage, but the presence of the free amine requires careful selection of reaction parameters to avoid catalyst inhibition or unwanted side reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound, focusing on the critical parameters of temperature and reaction time.

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: Due to the high reactivity of the aryl iodide, you can often start with milder conditions than those required for other aryl halides. A good starting point is typically in the range of 60-80 °C .[3] Many Suzuki-Miyaura reactions involving aryl iodides proceed efficiently at these temperatures.[3][4] If you observe slow conversion, the temperature can be incrementally increased to 100 °C. Exceeding this temperature is often unnecessary and may increase the risk of side reactions or decomposition.

Q2: My Buchwald-Hartwig amination is sluggish. Should I immediately increase the temperature?

A2: Not necessarily. While increasing temperature can accelerate the reaction, sluggishness in Buchwald-Hartwig aminations can often be attributed to catalyst inhibition or an inappropriate choice of base or ligand.[5][6] The free amino group on your substrate can coordinate with the palladium catalyst. Before significantly increasing the temperature, consider the following:

  • Ligand Choice: Are you using a ligand appropriate for C-N bond formation? Bulky, electron-rich phosphine ligands are often critical for the success of these reactions.[7]

  • Base Selection: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the amine coupling partner, while a base that is too strong can lead to side reactions. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).

  • Solvent: Ensure you are using an appropriate anhydrous solvent, such as toluene or 1,4-dioxane.[8]

If these parameters are optimized and the reaction is still slow, a modest increase in temperature (e.g., from 80 °C to 100 °C) is a reasonable next step.

Q3: How long should I run my reaction? Can I leave it overnight?

A3: Reaction time is highly dependent on the specific coupling partners, catalyst system, and temperature. For a typical Suzuki or Buchwald-Hartwig reaction with the highly reactive this compound, you can expect significant product formation within 4-12 hours .[4]

Leaving reactions overnight is a common practice, but it is essential to monitor the reaction's progress first. An overly long reaction time, especially at elevated temperatures, can lead to the formation of impurities. We strongly recommend monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 1-2 hours) to establish the optimal reaction time.[2][4] Once the starting material is consumed and the product concentration is maximized, the reaction should be worked up.

Q4: I am seeing byproducts in my reaction. Could temperature or reaction time be the cause?

A4: Yes, both temperature and reaction time can significantly influence the formation of byproducts. Common side reactions include:

  • Homo-coupling: This is where your starting material or coupling partner reacts with itself. This can sometimes be favored at higher temperatures.

  • Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom. This can occur if the reaction is run for too long or at too high a temperature, particularly if there are sources of protic impurities.

  • Decomposition: this compound, like many organic molecules, can decompose at excessive temperatures. Signs of decomposition include a darkening of the reaction mixture beyond the typical color of the catalyst.

If you observe significant byproduct formation, consider reducing the reaction temperature or shortening the reaction time based on monitoring data.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
No or Low Conversion 1. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air.Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[4]
2. Inappropriate Temperature: The reaction temperature may be too low for the specific coupling partners.Incrementally increase the temperature by 10-20 °C and monitor the reaction progress.
3. Catalyst Inhibition: The free amine on the substrate may be coordinating to the palladium center.A different ligand may be required. Consider ligands known to be robust to coordination by nitrogen-containing substrates.[3]
Formation of Significant Byproducts 1. Reaction Temperature is Too High: Excessive heat can promote side reactions.Reduce the reaction temperature. Even with the high reactivity of aryl iodides, a balance must be struck.
2. Reaction Time is Too Long: Prolonged exposure to reaction conditions can lead to product degradation or byproduct formation.Monitor the reaction closely and work it up as soon as the starting material is consumed.
Inconsistent Results 1. Variable Reagent Quality: Impurities in solvents or reagents can affect the catalyst and the reaction outcome.Use anhydrous solvents and high-purity reagents.
2. Atmospheric Contamination: Small leaks in the reaction setup can introduce oxygen, deactivating the catalyst.Check all seals and joints in your glassware and ensure a positive pressure of inert gas.
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding reaction.

troubleshooting_workflow start Low Yield Observed check_atmosphere Verify Inert Atmosphere (N₂ or Ar) start->check_atmosphere check_reagents Check Reagent/Solvent Purity (Anhydrous? Degassed?) check_atmosphere->check_reagents Atmosphere OK check_catalyst Evaluate Catalyst System (Ligand? Base? Loading?) check_reagents->check_catalyst Reagents OK adjust_temp Adjust Temperature (Increase by 10-20°C) check_catalyst->adjust_temp Catalyst System OK monitor_time Optimize Reaction Time (Monitor by TLC/LC-MS) adjust_temp->monitor_time Temp Adjusted success Optimal Yield Achieved monitor_time->success Time Optimized

Caption: A step-by-step workflow for troubleshooting low-yielding reactions.

IV. Experimental Protocols

The following are generalized, robust starting protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed solvents. A common mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).

  • Reaction: Place the flask in a preheated oil bath at 80 °C . Stir the reaction mixture vigorously.

  • Monitoring: After 1 hour, and then at subsequent hourly intervals, take a small aliquot of the reaction mixture for analysis by TLC or LC-MS to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

V. Data Summary: Temperature and Time Considerations

The following table provides a general guide for selecting starting conditions for different palladium-catalyzed reactions with this compound.

Reaction TypeTypical Temperature RangeTypical Reaction TimeKey Considerations
Suzuki-Miyaura 60 - 100 °C4 - 12 hoursHigh reactivity of iodide allows for milder conditions. Base and solvent choice are critical.[3][4]
Buchwald-Hartwig 80 - 110 °C6 - 24 hoursHighly dependent on ligand and base. Potential for catalyst inhibition by the amine group.[5][6]
Heck Coupling 80 - 120 °C8 - 24 hoursBase and ligand selection are crucial for success.
Sonogashira Room Temp - 60 °C2 - 8 hoursOften proceeds at lower temperatures, especially with a copper co-catalyst.

VI. References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.

  • Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.

  • Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

  • This compound. Sigma-Aldrich.

  • This compound. MilliporeSigma.

  • This compound. Sigma-Aldrich.

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Support Center: Addressing Solubility Challenges of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-iodoanisole. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility issues encountered with this versatile intermediate. By understanding the molecule's inherent properties and applying systematic troubleshooting, you can ensure its effective use in your reaction media.

Understanding the Molecule: Physicochemical Profile

This compound is an aromatic amine with a unique substitution pattern that dictates its solubility behavior. The presence of a lipophilic iodine atom and a benzene ring, combined with a polar amino group and a moderately polar methoxy group, results in limited solubility in aqueous media and preferential solubility in specific organic solvents.

PropertyValueSource
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Off-white to brown crystalline powder/solid[1][2][3]
Predicted Solubility Insoluble in water; Soluble in solvents like ethanol, ether, chloroform, DMF, and DMSO.[1][4][5]

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and challenges faced during the handling and use of this compound.

Q1: My this compound is not dissolving in the chosen reaction solvent. What are the first steps I should take?

A1: When encountering poor solubility, a systematic approach is crucial. The fundamental principle of "like dissolves like" should be your starting point.[6] this compound is a moderately polar molecule with significant non-polar character.

Initial Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: Ensure the polarity of your solvent is a good match. Aromatic compounds are often soluble in aromatic solvents (like toluene) or polar aprotic solvents (like DMF, DMSO, or THF).

  • Increase Temperature: For most solids, solubility increases with temperature.[6] Gently warm the mixture while stirring. Be cautious not to exceed the thermal stability limit of the compound or the boiling point of the solvent.

  • Reduce Particle Size: Increasing the surface area can significantly improve the rate of dissolution.[6] If you have solid chunks, gently grind the material into a fine powder using a mortar and pestle before adding it to the solvent.

  • Apply Sonication: Use an ultrasonic bath to provide mechanical agitation. This can break up aggregates and accelerate the dissolution process.[6]

Q2: I need to run my reaction in an aqueous or protic solvent system, but this compound is insoluble. How can I make it work?

A2: This is a classic challenge for aromatic amines. The most effective strategy is to modify the pH of the medium. The basic amino group (-NH₂) can be protonated to form a significantly more polar and water-soluble ammonium salt (R-NH₃⁺).

By adding a dilute acid (e.g., 0.1 M to 1 M HCl), you can convert the insoluble free base into its hydrochloride salt, which will readily dissolve in aqueous media.[7] This technique is highly effective for basic compounds.[7][8] Remember to account for the acid in your reaction stoichiometry, as it may affect downstream steps or the reactivity of other components.

Q3: When is it appropriate to use a co-solvent system?

A3: A co-solvent system is an excellent choice when a single solvent does not provide adequate solubility or when you need to dissolve multiple reagents with different polarity profiles.[6] You should consider a co-solvent when:

  • The required reaction temperature is too high for a single preferred solvent.

  • Your starting material dissolves in one solvent (e.g., DMSO), but the reaction needs to be carried out in another (e.g., water or a buffer).[4]

  • The compound precipitates upon cooling or addition of another reagent. A co-solvent can help maintain solubility throughout the process.[6]

A common technique is to first dissolve the this compound in a minimum amount of a high-solubility solvent like DMF or DMSO, and then slowly add this stock solution to the primary reaction solvent with vigorous stirring.[4]

Q4: My compound dissolves initially with heating, but it crashes out of solution as it cools. How can I prevent this precipitation?

A4: This phenomenon occurs when a supersaturated solution is formed at a higher temperature, and the compound's solubility limit is exceeded upon cooling. To address this, you have a few options:

  • Maintain Reaction Temperature: If the reaction conditions permit, maintain the elevated temperature at which the compound is soluble.

  • Use a Co-solvent System: Introduce a co-solvent in which the compound has high solubility even at lower temperatures.[6] This will increase the overall solvating power of the medium.

  • Re-evaluate Solvent Volume: While not always ideal, simply increasing the total volume of the solvent can keep the concentration below the solubility limit at the desired temperature.

Q5: Are there any stability concerns I should be aware of when dissolving this compound?

A5: Yes. Like many iodo-aromatic compounds, this compound can be light-sensitive.[1][5] It is best practice to store the compound in a dark place and protect your reaction vessel from direct light, for example, by wrapping it in aluminum foil. Additionally, aromatic amines can be susceptible to air oxidation over time, which may lead to discoloration. Using freshly opened material and running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Approach to Solubility Screening

This protocol provides a structured method to identify a suitable solvent or co-solvent system for your reaction.

Materials:

  • This compound

  • A selection of solvents (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Small vials (e.g., 2 mL) and magnetic stir fleas

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Dispense Solute: Accurately weigh a small amount of this compound (e.g., 5 mg) into each labeled vial.

  • Initial Solvent Addition: Add a measured volume of a chosen solvent (e.g., 0.1 mL) to the first vial.

  • Agitation: Stir or vortex the vial for 1-2 minutes at room temperature. Observe for dissolution.

  • Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL at a time) followed by agitation, until the solid dissolves or a practical volume limit is reached. Record the total volume of solvent required.

  • Test Other Solvents: Repeat steps 2-4 for each solvent to be tested.

  • Test Thermal Effect: For vials where the compound did not dissolve at room temperature, gently warm the mixture (e.g., to 40-50 °C) and observe any change in solubility.

  • Data Analysis: Compare the results to identify the most effective solvent(s) that dissolve the compound at the lowest volume. This data will inform your choice for the reaction scale-up.

Protocol 2: Solubility Enhancement via pH Adjustment (for Aqueous Systems)

This protocol details how to prepare an aqueous stock solution of this compound by forming its hydrochloride salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Glass beaker and magnetic stirrer

Procedure:

  • Create a Suspension: Add the required mass of this compound to a beaker containing a portion of the total required deionized water. Begin stirring to create a uniform suspension.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension.[7]

  • Monitor Dissolution: Observe the mixture closely. As the pH decreases, the solid will begin to dissolve as the soluble ammonium salt is formed.

  • Check pH: Periodically check the pH of the solution. Continue adding acid until all the solid has completely dissolved. A clear solution indicates successful salt formation.

  • Record Final pH: Note the final pH at which complete dissolution occurred. This is critical information for your reaction setup.

  • Final Dilution: Add the remaining deionized water to reach your target concentration.

Visual Guides & Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility problems with this compound.

G start Start: Compound is Insoluble solvent Step 1: Evaluate Solvent 'Like Dissolves Like' start->solvent q_solvent Is solvent appropriate? solvent->q_solvent q_solvent->solvent No (Select new solvent) energy Step 2: Apply Energy q_solvent->energy Yes q_energy Dissolved? energy->q_energy cosolvent Step 3: Use Co-Solvent System q_energy->cosolvent No success Success: Proceed with Reaction q_energy->success Yes q_cosolvent Dissolved? cosolvent->q_cosolvent ph Step 4: Adjust pH (Aqueous/Protic) q_cosolvent->ph No q_cosolvent->success Yes q_ph Dissolved? ph->q_ph q_ph->success Yes fail Re-evaluate Synthetic Route or Purification Strategy q_ph->fail No

Caption: A systematic workflow for troubleshooting insolubility.

Mechanism of pH-Dependent Solubility

This diagram illustrates how acidification increases the aqueous solubility of this compound by converting the neutral amine to its protonated, ionic form.

G cluster_0 Insoluble in Water cluster_1 Soluble in Water Amine This compound (Free Base, R-NH₂) Salt Protonated Ammonium Salt (R-NH₃⁺) Amine->Salt + H⁺ (Acid) Salt->Amine - H⁺ (Base)

Caption: Equilibrium between the insoluble base and soluble salt.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). Overcoming solubility issues of 3-Amino-1-(furan-3-yl)propan-1-ol in various solvents. Benchchem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • Young, R. J., & Leeson, P. D. (2021). Tactics to Improve Solubility. Royal Society of Chemistry.
  • Crysdot LLC. (n.d.). This compound. Crysdot.
  • Reddit. (2022). How to tackle compound solubility issue.
  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?.
  • Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.
  • ChemBK. (2022). 4-Iodoanisole. ChemBK.
  • ChemicalBook. (2025). 4-Iodoanisole. ChemicalBook.
  • Echemi. (n.d.). CAS 696-62-8: 4-Iodoanisole. Echemi.
  • LookChem. (n.d.). Cas 696-62-8, 4-Iodoanisole. LookChem.

Sources

What to do when a reaction with 2-Amino-4-iodoanisole fails to proceed

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-iodoanisole

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered with this substrate. The following question-and-answer guide offers field-proven insights and validated protocols to help you navigate experimental failures and optimize your reaction outcomes.

Part 1: Initial Diagnosis & General Troubleshooting

This section provides a systematic framework to diagnose a failing reaction before delving into reaction-specific issues.

FAQ: My reaction with this compound has failed completely. What are the first steps I should take?

Answer: When a reaction yields no desired product, a systematic, multi-point verification is crucial before attempting complex re-optimization. The failure of a reaction is often due to a foundational issue rather than a subtle mechanistic flaw. We recommend a "First-Pass Analysis" to rule out common culprits.

First-Pass Analysis Workflow:

  • Confirm Starting Material Integrity: Verify the identity and purity of your this compound. Has it been stored correctly? Is there any visible discoloration or degradation? Run a quick NMR or LC-MS to confirm its structure and purity against a reference standard.

  • Assess Reagent Quality & Stoichiometry:

    • Catalyst: Is your palladium catalyst fresh? Palladium (0) sources are sensitive to air and can decompose, appearing as black precipitate ("palladium black")[1]. For Pd(II) precatalysts, ensure they are from a reliable source.

    • Coupling Partner: Confirm the purity and integrity of your boronic acid, amine, alkyne, etc. Boronic acids, for example, can degrade over time through dehydration to form unreactive boroxines.

    • Base & Solvents: Use fresh, anhydrous, and properly degassed solvents. The choice and quality of the base are critical; ensure it has not been exposed to excessive moisture or air.

  • Verify Reaction Setup:

    • Inert Atmosphere: Have you rigorously excluded oxygen? Most cross-coupling reactions require a strict inert atmosphere (Argon or Nitrogen). Ensure all reagents and solvents were properly degassed and that the reaction was assembled using Schlenk techniques or within a glovebox[1][2]. Oxygen can both decompose the active Pd(0) catalyst and promote unwanted side reactions like Glaser or homocoupling[1][2].

    • Temperature Control: Was the reaction heated to the correct temperature? Calibrate your heating mantle or oil bath.

Below is a logical workflow for this initial diagnostic phase.

G start Reaction Failed: Low or No Yield sm_check 1. Verify Starting Material (this compound) - Purity (NMR, LC-MS) - Proper Storage start->sm_check reagent_check 2. Assess Reagent Quality - Catalyst Activity - Coupling Partner Integrity - Solvent/Base Anhydrous? sm_check->reagent_check setup_check 3. Review Reaction Setup - Inert Atmosphere? - Degassing Thorough? - Correct Temperature? reagent_check->setup_check decision Any Issues Identified? setup_check->decision fix_issue Address Foundational Issue (e.g., Use fresh catalyst, re-degas) and Repeat Reaction decision->fix_issue  Yes proceed No Obvious Issues. Proceed to Reaction-Specific Troubleshooting. decision->proceed No  

Caption: Initial diagnostic workflow for a failed reaction.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate for C-C and C-N bond formation. However, its electronic properties present unique challenges.

FAQ: How do the substituents on this compound influence its reactivity in cross-coupling?

Answer: The substrate's structure is key to understanding its behavior. This compound contains two electron-donating groups (EDGs): a methoxy (-OMe) and an amino (-NH2) group.

  • Electronic Effects: Both groups donate electron density into the aromatic ring, making the carbon of the C-I bond more electron-rich. This disfavors the rate-determining oxidative addition step in many palladium catalytic cycles, where the electron-rich Pd(0) catalyst attacks the electrophilic carbon of the aryl halide[3][4]. Consequently, reactions may require more forcing conditions (higher temperatures, more active catalysts) than with electron-deficient aryl halides.

  • Coordinating Effects: The primary amine (-NH2) ortho to the methoxy group can act as a ligand, coordinating to the palladium center. This can be a double-edged sword. While some coordination can stabilize the catalyst, strong or improper binding can occupy a coordination site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison.

FAQ: My Suzuki-Miyaura coupling is sluggish or results in significant homocoupling. How can I fix this?

Answer: This is a common issue when coupling electron-rich aryl halides. The problem often lies in catalyst activity, side reactions, or suboptimal base/solvent conditions.

Key Troubleshooting Steps:

  • Ligand Selection is Critical: For electron-rich substrates, standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and subsequent reductive elimination steps[5][6].

    • Recommendation: Screen a panel of Buchwald-type biarylphosphine ligands. SPhos and XPhos are excellent starting points.

  • Combat Homocoupling: The formation of 2,2'-diamino-4,4'-diiodo-dianisole (from your starting material) or a biaryl from your boronic acid is typically driven by two factors[2]:

    • Presence of Oxygen: Rigorously de-gas all solvents and reagents. Oxygen can facilitate the oxidative coupling of boronic acids.

    • Catalyst Choice: Using a Pd(0) precatalyst like Pd₂(dba)₃ is often cleaner than using a Pd(II) source (e.g., Pd(OAc)₂), which must be reduced in situ. This in situ reduction can sometimes occur via homocoupling of the boronic acid[2].

  • Optimize the Base and Solvent System:

    • Base: A moderately strong base is required. Potassium phosphate (K₃PO₄) is often a reliable choice for Suzuki couplings as it has good solubility in mixed solvent systems[7]. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

    • Solvent: A combination of an organic solvent and water is often necessary. The water is not just for dissolving the base; it can play a role in the catalytic cycle. A common starting point is a Toluene/H₂O or Dioxane/H₂O mixture[8]. Anhydrous couplings with K₃PO₄ may actually require a few equivalents of water to function properly[4].

ParameterRecommended Starting ConditionRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Starts in the active Pd(0) state, minimizing side reactions during in situ reduction[2].
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition for electron-rich aryl halides[2][5].
Base K₃PO₄ (2-3 equiv)Effective base with good solubility and generally compatible with many functional groups[7].
Solvent Toluene/H₂O (e.g., 10:1) or DioxaneCommon solvent systems for Suzuki couplings. Ensure rigorous degassing.
Temperature 80-110 °CHigher temperatures may be needed to overcome the sluggish oxidative addition.
FAQ: My Buchwald-Hartwig amination is failing. What are the most important variables to consider?

Answer: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and substrate[9][10]. Given that your substrate is already an aniline derivative, you are coupling an aryl amine with another amine or amide, which can be challenging.

  • Ligand Choice is Paramount: The ligand dictates the stability and reactivity of the palladium center. For coupling an electron-rich aryl iodide, a bulky, electron-rich ligand from the Buchwald or Hartwig portfolio is essential[5][11].

    • Recommendation: Start with a third-generation Buchwald ligand like RuPhos or a Josiphos-type ligand like CyPF-tBu . These are known to be effective for a broad range of amine couplings.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. The choice of base can dramatically affect the reaction outcome.

    • Common Choices: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common strong bases used[10]. Be aware that these aggressive bases can be incompatible with sensitive functional groups[12].

  • Beware of Iodide Inhibition: While aryl iodides are typically the most reactive halides in oxidative addition, the resulting iodide anion can sometimes have an inhibitory effect on the catalyst in Buchwald-Hartwig reactions[10]. If the reaction stalls, switching to the analogous aryl bromide (2-Amino-4-bromoanisole) might, counter-intuitively, provide a better result[10].

FAQ: In my Sonogashira coupling, I see a black precipitate and significant alkyne dimerization. What is happening?

Answer: These are two classic failure modes in Sonogashira couplings.

  • Palladium Black Formation: The black precipitate is finely divided, inactive palladium metal (Pd(0))[1]. This indicates your catalyst has decomposed and precipitated out of solution.

    • Cause: The primary cause is almost always the presence of oxygen. The active Pd(0) catalyst is oxidized and then improperly reduced, leading to agglomeration.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Use freshly degassed solvents and Schlenk or glovebox techniques[1].

  • Alkyne Dimerization (Glaser-Hay Coupling): The formation of a symmetrical diyne from your terminal alkyne is a copper-catalyzed side reaction[1][3].

    • Cause: This side reaction is also heavily promoted by oxygen.

    • Solutions:

      • Strictly Anaerobic Conditions: This is the first and most important step[1].

      • Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst (e.g., CuI). Often, very small amounts are sufficient.

      • Slow Addition: Adding the alkyne slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling[1].

      • Switch to a Copper-Free Protocol: If homocoupling persists, numerous copper-free Sonogashira protocols have been developed that circumvent this issue entirely[1][13].

G start Sonogashira Reaction Failure q1 What is the main issue? start->q1 issue1 Black Precipitate (Palladium Black) q1->issue1  Decomposition issue2 Alkyne Homocoupling (Glaser Product) q1->issue2 Side Product   issue3 Low/No Yield, No Obvious Side Products q1->issue3 Inactivity sol1 Cause: Catalyst Decomposition (likely due to O₂) Solution: - Improve degassing - Use fresh catalyst - Ensure inert atmosphere issue1->sol1 sol2 Cause: O₂-promoted, Cu-catalyzed side reaction Solutions: 1. Improve degassing 2. Reduce CuI loading 3. Slow-add alkyne 4. Use Cu-free protocol issue2->sol2 sol3 Cause: General Inactivity Solutions: - Check base/solvent - Increase temperature - Screen Pd catalyst/ligand issue3->sol3

Caption: Troubleshooting Sonogashira coupling failures.

Part 3: Other Reaction Classes

FAQ: I am trying to perform a Nucleophilic Aromatic Substitution (SNAr) on this compound, but it's not working. Why?

Answer: This is a case of fundamental electronic mismatch. The Nucleophilic Aromatic Substitution (SNAr) reaction requires a highly electron-poor aromatic ring to be attacked by a nucleophile[14].

  • Substrate Electronics: this compound is the opposite; it is very electron-rich due to the strong donating effects of the -NH₂ and -OMe groups. This makes the ring resistant to attack by nucleophiles.

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in a later step, so the reaction rate is more dependent on the electronegativity of the leaving group stabilizing the intermediate. The established reactivity order for the leaving group is F > Cl > Br > I[14][15]. Iodide is the worst leaving group for this mechanism.

This reaction is unlikely to proceed under standard SNAr conditions. A metal-catalyzed cross-coupling reaction is the appropriate strategy for functionalizing this molecule with a nucleophile.

FAQ: What are the key considerations for performing a diazotization on the amino group of this molecule?

Answer: Diazotization of the primary aromatic amine to form a diazonium salt is a classic transformation, but it requires careful control of conditions.

  • Standard Protocol: The reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄)[16][17].

  • Temperature Control is Critical: The reaction must be kept cold, typically between 0-5 °C in an ice bath. Aromatic diazonium salts are thermally unstable and can decompose, sometimes explosively if isolated in a dry state[18].

  • Use In Situ: Due to their instability, diazonium salts are almost always generated and immediately used in the next step (e.g., in a Sandmeyer, Schiemann, or azo coupling reaction) without isolation[16][18].

  • Potential Side Reactions: If the temperature rises, or if the concentration of reagents is not controlled, side reactions such as phenol formation (reaction with water) or other undesired couplings can occur.

References

  • Yadav, J. D., & Salunke, J. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. S3 Amazonaws.
  • Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. Reddit.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health.
  • Vantourout, J. C., et al. (2022). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling. Royal Society of Chemistry.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
  • Wang, C-C., et al. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2024). Lec4 - Diazotization Reactions. YouTube.
  • Reeves, J. T., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.
  • Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines. University of Arizona.
  • NCERT. (n.d.). Amines. NCERT.
  • Um, I-H., et al. (2019). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S.
  • Leah4sci. (2024). Aromatic Substitution Reactions Practice. YouTube.
  • Ma, D., et al. (2003). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. Chemical Communications.
  • ResearchGate. (2025). CuI-Catalyzed Coupling Reactions of Aryl Iodides and Bromides with Thiols Promoted by Amino Acid Ligands. ResearchGate.
  • ResearchGate. (2025). Ortho vs Ipso: Site-Selective Pd and Norbornene-Catalyzed Arene C-H Amination Using Aryl Halides. ResearchGate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and comparison for the complete ¹H and ¹³C NMR spectral assignment of 2-Amino-4-iodoanisole, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

This guide moves beyond a simple data report, offering a comparative approach grounded in the fundamental principles of NMR spectroscopy. By dissecting the influence of each substituent—amino (-NH2), iodo (-I), and methoxy (-OCH3)—on the electronic environment of the benzene ring, we can logically deduce the spectral assignments for the target molecule. This is achieved by comparing predicted shifts with experimental data from structurally analogous compounds: anisole, 4-iodoanisole, and 2-aminoanisole.

The Logic of Substituent Effects in NMR Spectroscopy

The chemical shift of a proton or carbon nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems, substituents significantly perturb the electron density of the ring through a combination of inductive and resonance effects.

  • Electron-donating groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3) groups, increase electron density at the ortho and para positions through resonance. This increased electron density leads to greater shielding of the nuclei at these positions, resulting in an upfield shift (lower ppm) in the NMR spectrum.[1][2]

  • Electron-withdrawing groups (EWGs) , such as halogens (e.g., iodine), deshield nearby nuclei through inductive effects, causing a downfield shift (higher ppm). While halogens are inductively withdrawing, they can also exhibit some weak resonance donation.

By understanding these fundamental principles, we can predict the relative chemical shifts of the protons and carbons in this compound.

Experimental Protocol for NMR Sample Preparation

To ensure high-quality, reproducible NMR data, a standardized sample preparation protocol is essential.

Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flask and pipettes

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Analysis: The sample is now ready for analysis in the NMR spectrometer.

¹H NMR Spectral Assignment and Comparative Analysis

The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three non-equivalent aromatic protons. The methoxy group will appear as a singlet, and the amino group protons may appear as a broad singlet.

To predict the chemical shifts, we will consider the additive effects of the substituents and compare them to our reference compounds.

Workflow for ¹H NMR Spectral Assignment:

Caption: Logical workflow for the assignment of ¹³C NMR signals.

Table 2: Comparative ¹³C NMR Data and Predicted Assignments for this compound

CompoundC-1C-2C-3C-4C-5C-6-OCH₃Solvent
Anisole [3]159.9114.1129.5120.8129.5114.155.1CDCl₃
4-Iodoanisole [4]159.7116.6138.882.7138.8116.655.4CDCl₃
2-Aminoanisole~147~115~118~121~115~111~55CDCl₃
This compound (Predicted) ~150 ~138 ~115 ~85 ~130 ~112 ~56 CDCl₃

Note: Chemical shifts are in ppm.

Analysis of Predicted ¹³C NMR Spectrum for this compound:

  • C-1: Attached to the electronegative oxygen of the methoxy group, this carbon will be significantly deshielded and appear far downfield.

  • C-2: Attached to the nitrogen of the amino group, this carbon will also be deshielded.

  • C-4: The carbon bearing the iodine atom will experience a strong deshielding effect.

  • C-3, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the three substituents. C-6, being ortho to the amino group and para to the iodine, is expected to be the most shielded. C-5, being ortho to the iodine, will be more deshielded. C-3 will have an intermediate chemical shift.

  • -OCH₃: The methoxy carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound can be confidently achieved through a systematic, comparative analysis. By understanding the fundamental principles of substituent effects on aromatic systems and leveraging spectral data from analogous compounds, researchers can accurately elucidate the structure of this and other complex organic molecules. This guide provides a robust framework for such analysis, emphasizing the importance of a logical, evidence-based approach to spectral interpretation in the fields of chemical research and drug development.

References

  • University of Puget Sound.
  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube, 6 Oct. 2021, [Link].
  • JoVE.
  • Baranac-Stojanović, M. "Substituent Effects on Benzene Rings." ChemistryViews, 15 Mar. 2018, [Link].
  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 845-53, [Link].
  • PubChem. 4-Iodoanisole.
  • PubChem. 2,4-Diaminoanisole.
  • ResearchGate.

Sources

A Comparative Guide to the Reactivity of 2-Amino-4-iodoanisole and 2-Amino-4-bromoanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of two key building blocks: 2-Amino-4-iodoanisole and 2-Amino-4-bromoanisole. We will explore their relative reactivity in widely-used palladium-catalyzed and copper-catalyzed cross-coupling reactions, supported by fundamental chemical principles and illustrative experimental data.

The Decisive Factor: The Carbon-Halogen Bond

The primary determinant of reactivity for these two molecules in transition metal-catalyzed cross-coupling reactions is the inherent nature of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energy in aryl halides is Ar-I < Ar-Br < Ar-Cl < Ar-F.[1][2] A weaker bond requires less energy to cleave, which directly translates to higher reactivity in reactions where the cleavage of this bond is a key step.

The C-I bond in this compound is significantly weaker than the C-Br bond in 2-Amino-4-bromoanisole. This fundamental difference dictates that this compound will generally be the more reactive coupling partner, often leading to milder reaction conditions, shorter reaction times, and higher yields.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis. A critical step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a palladium(0) complex.[3][4] The rate of this step is often rate-determining and is highly dependent on the identity of the halogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of aryl iodides compared to aryl bromides is well-documented.[5] For this compound, the oxidative addition to the Pd(0) catalyst is more facile, allowing for the use of less reactive boronic acids and milder reaction conditions.

Illustrative Experimental Data:

Aryl Halide (Analog)Catalyst SystemConditionsYield (%)Reference
4-IodoanisolePd/C, K₂CO₃, DMFMicrowave, 90 min92[7]
4-BromoanisolePd/RHA, K₂CO₃, EtOH100°C, 24hGood[6]
2-Amino-5-bromo-4-methylpyridinePd(PPh₃)₄, K₃PO₄, Dioxane/H₂O85-95°C, 12-24h85[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Amino-4-haloanisoles. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine 2-Amino-4-haloanisole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 80-100°C and monitor the reaction progress by TLC or LC-MS. For this compound, the reaction is expected to be significantly faster than for the bromo-analog.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Rate-determining) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X 2-Amino-4-haloanisole (X = I or Br) Ar-X->Ar-Pd(II)(X)L2 Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step.[11] Consequently, this compound is expected to undergo amination under milder conditions and with a broader range of amine coupling partners compared to 2-Amino-4-bromoanisole.

The ortho-amino group in the substrates can potentially influence the reaction by coordinating to the palladium center. However, the inherent reactivity difference between the C-I and C-Br bonds remains the dominant factor.

Illustrative Experimental Data:

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂, X-Phos, KOt-BuMicrowave, 100°C, 10 minHigh[2]
4-IodopyrazolePyridyl 2-aminopyrimidinePd catalysts, Xantphos-No product[12]

Note: The second entry highlights a failed reaction, indicating the complexity and substrate-dependence of these reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand is critical and often requires screening for optimal results.

  • Reaction Setup: To a dry Schlenk tube, add 2-Amino-4-haloanisole (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS. Reactions with this compound are expected to proceed more rapidly.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, concentrate, and purify the product.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - 2-Amino-4-haloanisole - Amine - Base (e.g., NaOtBu) start->setup catalyst Add Catalyst System: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) setup->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent reaction Heat and Stir (80-110°C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up and Purification monitoring->workup Complete product Isolated Product workup->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Reactivity in Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, traditionally requiring harsh reaction conditions.[13] Modern advancements, particularly the use of ligands such as amino acids, have enabled these reactions to proceed under much milder conditions.[3][7][14]

The reactivity trend in Ullmann-type reactions generally follows that of palladium-catalyzed couplings: Ar-I > Ar-Br > Ar-Cl.[1] Therefore, this compound is expected to be more reactive than 2-Amino-4-bromoanisole in copper-catalyzed aminations. The ortho-amino group may also play a role in accelerating the reaction through chelation with the copper catalyst.[4]

Illustrative Experimental Data:

Aryl HalideNucleophileCatalyst SystemConditionsYield (%)Reference
4-IodoanisoleMethylamineCu⁰ Nanoparticles, K₂CO₃, H₂O120°C, 24h85[15]
Aryl Iodideβ-Amino AcidCuI, K₂CO₃, DMSO100°C, 48hGood[1]
Aryl Bromideβ-Amino AcidCuI, K₂CO₃, DMSO100°C, 48hModerate[1]

Experimental Protocol: Ullmann Amination

This protocol is a starting point for the copper-catalyzed amination of 2-Amino-4-haloanisoles, incorporating the use of an amino acid ligand for milder conditions.

  • Reaction Setup: In a sealable reaction vessel, combine 2-Amino-4-haloanisole (1.0 mmol), the amine (2.0 mmol), a copper(I) source such as CuI (10 mol%), a ligand such as L-proline (20 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Seal the vessel and heat the mixture with stirring at 90-120°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry, concentrate, and purify.

Conclusion

The choice between this compound and 2-Amino-4-bromoanisole as a synthetic intermediate is a classic trade-off between reactivity and cost.

  • This compound is the more reactive substrate due to the weaker carbon-iodine bond. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in a variety of cross-coupling reactions. It is the preferred substrate when efficiency and substrate scope are paramount.

  • 2-Amino-4-bromoanisole is a more cost-effective starting material. However, its lower reactivity necessitates more forcing conditions, such as higher temperatures, longer reaction times, and potentially more sophisticated and expensive catalyst systems to achieve comparable results to its iodo-counterpart.

For drug development professionals and researchers working on complex multi-step syntheses, the superior reactivity of this compound often justifies its higher cost by providing a more reliable and efficient synthetic route.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
  • Ma, D. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed. [Link]
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... (n.d.). ResearchGate.
  • Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (n.d.). ResearchGate.
  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020).
  • Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586. [Link]
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 74(21), 2557-2565. [Link]
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
  • Comparison of reactivity of different aryl halides. (n.d.). ResearchGate.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Ma, D. (2011). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Preparations. CHIMIA International Journal for Chemistry, 65(12), 914-918. [Link]
  • Buchwald-Hartwig Amination Reaction. (n.d.). Organic Chemistry Portal.
  • Sapunov, V. N., et al. (2023).
  • “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. [Link]
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (n.d.). ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (n.d.). ResearchGate.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Semantic Scholar. [Link]
  • Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022).

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison and detailed workflow for the analysis of 2-Amino-4-iodoanisole (C₇H₈INO), a critical intermediate in pharmaceutical and chemical synthesis. We delve into the analytical challenges posed by this molecule and compare the suitability of leading High-Resolution Mass Spectrometry (HRMS) platforms—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for its characterization. A validated Ultra-Performance Liquid Chromatography (UPLC)-HRMS method is presented, complete with step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, we explore the principles of data interpretation, including accurate mass measurement, isotopic pattern analysis, and a detailed examination of the compound's predicted fragmentation pathways. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the identity, purity, and stability of this compound.

Introduction: The Analytical Challenge of this compound

This compound (MW: 249.05 g/mol , Formula: C₇H₈INO) is a substituted aniline that serves as a valuable building block in organic synthesis.[][2][3][4] Its unique structure, featuring an amine, a methoxy group, and an iodine atom on an aromatic ring, makes it a versatile precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry.

The analytical imperative for such a key intermediate is stringent. The purity of this compound directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Potential impurities can arise from various sources during synthesis, including:

  • Starting Material Carryover: Unreacted anisole or other precursors.[5][6]

  • Isomeric Impurities: Positional isomers such as 2-Amino-5-iodoanisole or 2-Amino-3-iodoanisole, which can be difficult to separate chromatographically and are often isobaric (having the same nominal mass).

  • By-products: Over-reaction products (e.g., di-iodinated species), side-reaction products, or degradants.[7] For instance, incomplete reactions or unwanted side reactions are common in synthetic organic chemistry.[7]

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for addressing these challenges. By measuring the mass-to-charge ratio (m/z) of ions to several decimal places, HRMS provides an exact mass that allows for the unambiguous determination of a compound's elemental formula.[8][9] This capability is indispensable for confirming product identity and characterizing unknown impurities with high confidence.

Choosing the Right Tool: A Comparative Overview of HRMS Platforms

The selection of an appropriate HRMS platform is a critical decision dictated by the specific analytical requirements, such as desired resolution, mass accuracy, scan speed, and budget. The three dominant technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[8][9][10]

Expertise & Experience: While all three platforms deliver the high-resolution data necessary for this analysis, the choice involves trade-offs. For routine quality control and in-depth impurity profiling of small molecules like this compound, an Orbitrap or a modern Quadrupole Time-of-Flight (Q-TOF) instrument provides an optimal balance of ultra-high resolution, mass accuracy, rapid scan speeds compatible with UPLC, and operational cost.[10][11] FT-ICR offers the pinnacle of resolution and mass accuracy, making it an exceptional tool for complex mixture analysis or metabolomics, but its higher cost and maintenance demands may represent an over-specification for this targeted application.[8][12]

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Up to 60,000Up to 240,000 (or higher)>1,000,000
Mass Accuracy < 5 ppm< 3 ppm (typically < 1 ppm with internal calibration)< 1 ppm (often sub-ppm)
Scan Speed Very FastFast (improving with new models)Slower
Cost & Complexity ModerateHighVery High (requires superconducting magnet)
Primary Application Screening, Quantification, General HRMSMetabolomics, Proteomics, Impurity ID, QuantificationComplex Mixture Analysis, Petroleomics, Top-Down Proteomics

This table summarizes typical performance characteristics, which may vary by specific instrument model.[8][9][12]

Experimental Design: A Validated UPLC-HRMS Workflow

A robust and self-validating analytical method is built on a foundation of meticulous experimental design. The following protocol outlines a complete workflow for the analysis of this compound using a UPLC system coupled to an Orbitrap mass spectrometer.

Experimental Protocol

3.1 Sample Preparation

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL for analysis.

    • Causality: Using a solvent composition similar to the initial mobile phase conditions ensures good peak shape and prevents analyte precipitation on the column.

3.2 UPLC Separation

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid is a common modifier that acidifies the mobile phase, promoting the protonation of the basic amino group on the analyte, which is essential for efficient positive mode electrospray ionization.[13][14]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient:

    Time (min) % B
    0.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

3.3 HRMS Detection (Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320 °C

  • Sheath Gas Flow: 40 (arbitrary units)

  • Aux Gas Flow: 10 (arbitrary units)

  • Full Scan (MS1):

    • Resolution: 120,000

    • Scan Range: m/z 50-750

  • Data-Dependent MS2 (dd-MS2):

    • Resolution: 30,000

    • Isolation Window: 1.2 m/z

    • Collision Energy: Stepped HCD (Higher-Energy C-trap Dissociation) 20, 30, 45 eV

    • Causality: Using stepped collision energy ensures a wide range of fragments are generated, from the gentle dissociation of labile bonds to the cleavage of more stable structures, providing comprehensive structural information in a single run.

Mandatory Visualization: UPLC-HRMS Workflow

UPLC_HRMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_hrms HRMS Detection Sample This compound (1 mg/mL Stock) Dilution Dilute to 1 µg/mL in 50:50 MeOH:H₂O Sample->Dilution Injector UPLC Injector Dilution->Injector 2 µL Injection Column C18 Column (Gradient Elution) Injector->Column ESI ESI Source (+ Mode) Column->ESI Eluent Orbitrap Orbitrap Analyzer ESI->Orbitrap MS1 Full Scan (MS1) (Accurate Mass) Orbitrap->MS1 MS2 dd-MS2 (Fragmentation) Orbitrap->MS2 Data_Analysis Data Analysis (Structure Confirmation, Impurity Profiling) MS1->Data_Analysis Exact m/z MS2->Data_Analysis Fragment Ions

Caption: UPLC-HRMS workflow for this compound analysis.

Data Interpretation: From Spectra to Structure

The trustworthiness of an analytical result hinges on a logical and rigorous interpretation of the acquired data.

4.1 Accurate Mass and Elemental Formula Generation The first step is to confirm the elemental composition of the main peak.

  • Analyte: this compound (C₇H₈INO)

  • Ion: [M+H]⁺ (Protonated molecule)

  • Theoretical Exact Mass: 250.97233 m/z

An experimentally measured mass within a low ppm (parts-per-million) error of the theoretical mass provides high confidence in the assigned elemental formula. For example, a measured mass of 250.97210 m/z would correspond to a mass error of -0.92 ppm, strongly supporting the identity of the compound.

4.2 Isotopic Pattern Analysis Unlike compounds containing chlorine or bromine, iodine is monoisotopic (100% ¹²⁷I), which simplifies the isotopic pattern.[15] The primary confirmation comes from the M+1 peak, which arises from the natural abundance of ¹³C (~1.1%). For a molecule with 7 carbon atoms, the expected intensity of the [M+H+1]⁺ peak should be approximately 7.7% (7 x 1.1%) of the monoisotopic [M+H]⁺ peak. This provides a secondary layer of formula validation.

4.3 Fragmentation Analysis (MS/MS) Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. The fragmentation of the protonated this compound ion ([C₇H₉INO]⁺) is predicted to follow several logical pathways based on the principles of gas-phase ion chemistry.[16][17][18]

  • Loss of Ammonia (NH₃): A common fragmentation for protonated primary aromatic amines is the neutral loss of ammonia.[13]

    • m/z 250.9723 -> m/z 233.9458 (Loss of 17.0265 Da)

  • Loss of Methyl Radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical.

    • m/z 250.9723 -> m/z 235.9466 (Loss of 15.0257 Da)

  • Loss of the Iodine Atom (•I): Cleavage of the C-I bond is a characteristic fragmentation for iodo-compounds.[15] The resulting fragment or the observation of an m/z 126.9044 ion can be diagnostic.

    • m/z 250.9723 -> m/z 124.0757 (Loss of 126.8966 Da)

Mandatory Visualization: Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_frags cluster_frags2 M_H [M+H]⁺ m/z 250.9723 C₇H₉INO⁺ F1 m/z 233.9458 C₇H₆IO⁺ M_H->F1 - NH₃ F2 m/z 235.9466 C₆H₆INO⁺ M_H->F2 - •CH₃ F3 m/z 124.0757 C₇H₉NO⁺ M_H->F3 - •I F1_1 m/z 205.9510 C₆H₃IO⁺ F1->F1_1 - CO F1_2 m/z 106.9199 C₆H₄O⁺ F1->F1_2 - I

Caption: Proposed MS/MS fragmentation of protonated this compound.

4.4 Impurity Profiling in Practice The true power of UPLC-HRMS lies in its ability to detect and tentatively identify unexpected impurities. By extracting ion chromatograms for masses corresponding to potential by-products, one can perform comprehensive purity assessments.

Proposed IdentityElemental FormulaTheoretical m/z [M+H]⁺Measured m/zMass Error (ppm)Retention Time (min)
This compound C₇H₈INO 250.97233 250.97210 -0.92 3.52
Isomer (e.g., 2-Amino-5-iodoanisole)C₇H₈INO250.97233250.97241+0.323.68
Di-iodo-aminoanisoleC₇H₇I₂NO376.86898376.86855-1.144.21
De-iodo impurity (2-Aminoanisole)C₇H₉NO124.07569124.07558-0.892.89

This table presents hypothetical data to illustrate the process of impurity identification.

Conclusion: Best Practices and Recommendations

The robust characterization of this compound is paramount for its application in regulated industries. High-Resolution Mass Spectrometry, particularly when coupled with high-performance chromatographic separations like UPLC, provides an unparalleled level of analytical detail.

Key Recommendations:

  • Platform Choice: For routine development and quality control, a UPLC system coupled to an Orbitrap or Q-TOF mass spectrometer is the recommended solution, offering a superb combination of resolution, mass accuracy, and analytical speed.

  • Methodology: Employing positive mode ESI is ideal for this class of compounds. A data-dependent acquisition strategy ensures that both precursor accurate mass and fragment ion data are collected for comprehensive structural confirmation and impurity identification.

  • Data Validation: Always validate findings by comparing experimental data against theoretical values for accurate mass and isotopic distribution. Use fragmentation data to confirm structural assignments and differentiate between isomers where chromatographically possible.

By adhering to these principles and leveraging the power of HRMS, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the downstream synthetic processes and the quality of the final product.

References

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
  • ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. [Link]
  • CNKI.
  • Alchem Pharmtech. CAS 77770-09-3 | this compound. [Link]
  • MDPI. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. [Link]
  • Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]
  • PubMed Central (PMC).
  • Chemistry LibreTexts.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Wikipedia.
  • University of North Texas.
  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]
  • SpringerLink. High Resolution and Metastable Mass Spectrometry of Biogenic Amines and Metabolites. [Link]
  • PubMed Central (PMC). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
  • PrepChem.com.
  • Senieer.
  • Google Patents.
  • Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.
  • PubMed Central (PMC).

Sources

A Comparative Guide to 2-Amino-4-iodoanisole: Unlocking Synthetic Advantages Over Other Ortho-Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and complex organic synthesis, the strategic selection of building blocks is paramount. Ortho-alkoxy anilines are a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. However, not all derivatives offer the same synthetic facility. This guide provides an in-depth comparison of 2-Amino-4-iodoanisole against its bromo- and chloro-substituted counterparts, presenting experimental evidence and mechanistic insights that highlight its superior utility for researchers, scientists, and drug development professionals. We will explore how the unique properties of the carbon-iodine bond translate into tangible advantages in reactivity, regioselectivity, and the exploration of novel chemical space.

The Reactivity Imperative: Why the Iodo-Substituent Reigns Supreme in Cross-Coupling

A cornerstone of modern drug discovery is the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, predominantly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The efficacy of these transformations is critically dependent on the identity of the halide on the aromatic ring.

The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl > F.[1][2] The carbon-iodine bond is the longest and weakest among the halogens, rendering iodoarenes highly susceptible to oxidative addition with palladium(0) catalysts.[2][3] This enhanced reactivity is not merely a theoretical curiosity; it provides significant practical advantages in the laboratory:

  • Milder Reaction Conditions: Reactions involving this compound can often be conducted at lower temperatures and for shorter durations.[3] This is crucial for the synthesis of complex molecules bearing sensitive functional groups that might not tolerate the harsher conditions required for less reactive aryl bromides or chlorides.

  • Lower Catalyst Loading: The high reactivity of the C-I bond frequently allows for a reduction in the amount of expensive palladium catalyst required, leading to more cost-effective and environmentally benign syntheses.

  • Improved Yields and Cleaner Reactions: The efficiency of the oxidative addition step often translates to higher product yields and fewer side reactions, simplifying purification and improving overall process efficiency.

The following table summarizes the typical disparities in reaction conditions for a Suzuki-Miyaura coupling, illustrating the operational advantages of using an iodo-substituted aniline.

Table 1: Comparative Reaction Conditions for Suzuki-Miyaura Coupling of Ortho-Alkoxy Anilines

Aryl Halide SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Representative Yield
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80-90>90%
2-Amino-4-bromoanisolePd(dppf)Cl₂ (5 mol%)K₃PO₄Toluene100-11075-85%
2-Amino-4-chloroanisolePd₂(dba)₃ / SPhos (5 mol%)Cs₂CO₃t-BuOH110-12060-75%

Note: Yields are representative and can vary based on the specific coupling partner and optimized conditions.

To illustrate this, a standard experimental protocol for the Suzuki-Miyaura coupling of this compound is provided below, followed by a visualization of the catalytic cycle.

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.[4]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Degassed Water (4:1 mixture)

  • Schlenk flask, condenser, magnetic stir bar, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) Product Coupled Product ArPdOH Ar-Pd(II)-OH(L_n) ArPdI->ArPdOH Ligand Exchange (Base, e.g., OH-) ArPdArB [Ar-Pd(II)-Ar'(L_n)]-B(OH)3 ArPdOH->ArPdArB Transmetalation (Ar'-B(OH)2) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') ArPdAr Ar-Pd(II)-Ar'(L_n) ArI This compound ArI->Pd0 ArB Ar'-B(OH)2 ArB->ArPdOH Base Base (e.g., K2CO3) Base->ArPdI

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Linchpin for Regiocontrol and Sequential Functionalization

In multi-step synthesis, controlling the position of new functional groups is critical. This is where this compound offers a profound strategic advantage over unsubstituted or other halogenated ortho-alkoxy anilines. The amino group is a strong ortho-, para-director in electrophilic aromatic substitution.[5] Attempting to directly halogenate 2-methoxyaniline would likely result in a mixture of isomers, leading to challenging purification steps and reduced yield of the desired para-substituted product.

By starting with this compound, the iodine atom serves as a reliable and predictable synthetic handle. It locks in the para-substitution pattern, allowing for clean, high-yielding cross-coupling reactions at a defined position. This built-in regioselectivity is invaluable for creating complex molecular architectures where precise substituent placement is essential for biological activity.

Furthermore, the distinct reactivities of the iodo-substituent and the amino group enable orthogonal synthetic strategies. One can perform a palladium-catalyzed reaction at the C-I bond first, under conditions that leave the amino group untouched (or temporarily protected), and then perform subsequent chemistry on the nitrogen atom. This planned, sequential approach is a hallmark of efficient and elegant synthesis.

Sequential_Functionalization start This compound step1_reagent + Ar'-B(OH)2 [Pd Catalyst] intermediate Intermediate Biaryl Amine step1_reagent->intermediate Suzuki Coupling step2_reagent + Acyl Chloride (RCOCl) Base final_product Final N-Acylated Product step2_reagent->final_product N-Acylation

Figure 2: Workflow for sequential functionalization of this compound.

Gateway to Hypervalent Iodine Chemistry: Metal-Free Arylations

A unique and powerful advantage of iodoarenes, not shared by their bromo- and chloro-analogs, is their ability to be oxidized to form hypervalent iodine(III) and iodine(V) species.[6][7] These reagents, such as diaryliodonium salts, act as potent electrophilic arylating agents, enabling a host of C-C, C-N, and C-O bond-forming reactions without the need for transition metal catalysts.[7][8]

This opens up an entirely different mechanistic paradigm for synthesis. For instance, this compound can be oxidized in situ to a diaryliodonium salt, which can then transfer its aryl group to a wide range of nucleophiles under mild conditions.[6] This metal-free approach is highly attractive for several reasons:

  • Orthogonal Reactivity: It provides an alternative to metal-catalyzed reactions, which can be invaluable if a substrate is incompatible with palladium or copper catalysts.

  • Green Chemistry: It avoids the use of potentially toxic and expensive heavy metals.[6][7]

  • Unique Transformations: Hypervalent iodine reagents can mediate transformations that are difficult to achieve with other methods.

Hypervalent_Iodine start This compound oxidant + Oxidant (e.g., mCPBA) + Ar'-H hypervalent Diaryliodonium Salt [Ar-I+-Ar']X- oxidant->hypervalent Oxidation nucleophile + Nucleophile (Nu-) product Arylated Product (Ar-Nu) nucleophile->product Metal-Free Arylation

Figure 3: General pathway for metal-free arylation via hypervalent iodine.

Stability and Handling Considerations

While anilines as a class can be susceptible to oxidation, often indicated by discoloration, proper handling can ensure their stability.[9] this compound is a solid with a melting point of 85-87°C, making it easy to handle and weigh compared to liquid analogs.[] For long-term stability, it is recommended to store the compound in a cool, dark place under an inert atmosphere to minimize oxidation.[9]

Table 2: Physical Properties of this compound

PropertyValue
CAS Number 77770-09-3[11][12]
Molecular Formula C₇H₈INO[][11]
Molecular Weight 249.05 g/mol []
Melting Point 85-87 °C[]
Appearance Solid

Conclusion

In the strategic design of synthetic routes for drug discovery and materials science, this compound emerges as a superior building block compared to other ortho-alkoxy anilines. Its advantages are rooted in the fundamental chemical properties of the carbon-iodine bond, which confer:

  • Enhanced Reactivity: Leading to milder, more efficient, and cost-effective cross-coupling reactions.

  • Unambiguous Regiocontrol: Providing a fixed point for functionalization and enabling clean, sequential synthetic strategies.

  • Access to Novel Chemistry: Serving as a precursor to hypervalent iodine reagents for unique, metal-free arylations.

For researchers aiming to streamline the synthesis of complex molecules, reduce step counts, and improve overall yields, the choice of this compound is a chemically sound and strategically astute decision. Its versatility and reliability make it an indispensable tool for accelerating innovation in the chemical sciences.

References

  • Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
  • Bartoli, S., Cipollone, A., Squarcia, A., Madami, A., & Fattori, D. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(08), 1305–1308.
  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC, NIH. (2024).
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2024).
  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. PubMed. (2015).
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025).
  • Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals.
  • Benchchem. Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. (2017).
  • Regioselectivity. Wikipedia.
  • Selective C–H Iodination of (Hetero)arenes. PMC, NIH. (2021).
  • The Buchwald-Hartwig Amination Reaction. YouTube. (2012).
  • Benchchem. Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC, NIH.
  • This compound. Sigma-Aldrich.
  • This compound. Crysdot LLC.
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate.
  • This compound. BOC Sciences.
  • High Purity 4-Iodoanisole: Key Intermediate for OLEDs, Pharmaceuticals, and Organic Synthesis.
  • Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Aminative Suzuki-Miyaura coupling. PubMed. (2024).
  • This compound. Sigma-Aldrich.
  • 4-Iodoanisole: Comprehensive Overview and Applications.
  • Exploring the Diverse Applications of 4-Iodoanisole in the Chemical Industry.
  • Aniline and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
  • Synthesis process of 2-amino-4-acetamino anisole. Google Patents.
  • 2-Iodo-4-nitroanisole. ChemicalBook. (2025).
  • Some surrogates of 4‐alkoxy aniline derivative. ResearchGate.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. (2025).
  • Synthesis method of 2-amino-4-acetamino anisole. Google Patents.
  • Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
  • Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. PubMed. (2025).
  • Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. YouTube. (2021).

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Amino-4-iodoanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-4-iodoanisole Derivatives

This compound and its derivatives are important scaffolds in medicinal chemistry and materials science. The presence of a halogen atom, an amino group, and a methoxy group on the aromatic ring provides multiple sites for functionalization, making them versatile building blocks for the synthesis of more complex molecules with potential biological activity. Accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a comprehensive characterization relies on the synergistic use of various analytical techniques.

Core Principles of Structural Analysis: A Multi-Technique Approach

The definitive elucidation of a molecule's structure, such as a this compound derivative, is rarely achieved through a single analytical method. Instead, a combination of techniques provides a holistic view, from atomic connectivity to the spatial arrangement of atoms in a crystal lattice. This guide will focus on a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Structural Elucidation Workflow cluster_1 Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound NMR NMR Characterization->NMR Connectivity MS MS Characterization->MS Molecular Weight X-ray Crystallography X-ray Crystallography Characterization->X-ray Crystallography 3D Structure

Caption: Workflow for the structural elucidation of a new chemical entity.

X-ray Crystal Structure Analysis: The Definitive 3D Picture

Single-crystal X-ray diffraction (SCXRD) provides direct and unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid.[1] This technique is unparalleled in its ability to determine bond lengths, bond angles, and intermolecular interactions with high precision.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (The Bottleneck): The most critical and often challenging step is obtaining a single crystal of suitable size and quality.[2] For a this compound derivative, slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. The key is to allow the crystals to form slowly, which promotes the growth of a well-ordered lattice.[3]

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[3] The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern. The diffractometer directs a beam of X-rays onto the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern, a collection of spots of varying intensity, is mathematically transformed into an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The initial model is then refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.

Insights Gained from the Crystal Structure of a Related Compound: 4-Iodoanisole

The introduction of a 2-amino group would be expected to significantly influence the crystal packing due to its ability to act as a hydrogen bond donor. This would likely lead to the formation of N-H···O or N-H···N hydrogen bonds, creating a more complex and potentially more stable crystal lattice.

G cluster_workflow X-ray Crystallography Workflow Single Crystal Single Crystal X-ray Beam X-ray Beam Single Crystal->X-ray Beam Diffraction Pattern Diffraction Pattern X-ray Beam->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map 3D Structure 3D Structure Electron Density Map->3D Structure

Caption: Simplified workflow of X-ray crystal structure determination.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate solid-state structure, NMR and MS are indispensable for confirming the molecular formula and connectivity, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For a this compound derivative, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The aromatic protons would appear in the range of 6.5-8.0 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the benzene ring. The methoxy protons would appear as a singlet around 3.8 ppm, and the amino protons would likely be a broad singlet.

  • ¹³C NMR: The aromatic carbons would resonate in the 110-160 ppm region. The carbon attached to the iodine atom would be significantly shielded due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the this compound derivative.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) would result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways for such a molecule would include the loss of the methyl group from the anisole moiety and cleavage of the C-I bond.

Data Comparison Table

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[1]Unambiguous structural determination.[2]Requires a suitable single crystal, which can be difficult to obtain.[2] Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, solution-state conformation.Provides detailed information about the molecular framework in solution. Non-destructive.Does not provide direct 3D structural information. Can have complex spectra for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity. Can lead to extensive fragmentation, making interpretation difficult.

Conclusion: A Synergistic Approach is Key

The structural elucidation of this compound derivatives, like any novel compound, requires a multi-faceted analytical approach. While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry are essential for confirming the molecular formula, connectivity, and behavior in solution. By integrating the data from these complementary techniques, researchers can build a comprehensive and reliable understanding of the molecule's structure, which is a critical foundation for further development in medicinal chemistry and materials science.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Ayed, A. S. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2465. [Link]
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder.
  • Thordarson, P., & Qu, H. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Cell Reports Physical Science, 1(5), 100057. [Link]
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • LibreTexts. (2023, October 29). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • Christensen, D. H., & Tørnes, J. A. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(2), 263–271. [Link]
  • Putschew, A., & Jekel, M. (2005). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 19(19), 2737–2742. [Link]
  • Am Ende, C. W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835–1844. [Link]
  • Smith, B. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Christensen, D. H., & Tørnes, J. A. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(2), 263–271. [Link]
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • National Center for Biotechnology Information. (n.d.). 4-Iodoanisole. PubChem.
  • Frontera, A., et al. (2021). Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction. Molecules, 26(16), 4967. [Link]
  • da Silva, A. B., et al. (2020). Structural comparison of five new halogenated dihydroquinoline-4(1 H)-ones. Journal of Molecular Structure, 1219, 128559. [Link]
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide.
  • Pfeifer, O., Lohmann, U., & Ballschmiter, K. (2001). Determination of biogenic halogenated methyl-phenyl ethers (halogenated anisoles) in the picogram m -3 range in air. Fresenius' journal of analytical chemistry, 371(5), 598–606. [Link]
  • Pfeifer, O., Lohmann, U., & Ballschmiter, K. (2001). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients. Fresenius' journal of analytical chemistry, 371(5), 598–606. [Link]
  • Mezei, G., & Stover, J. S. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094. [Link]
  • Jasinski, J. P., et al. (2019). Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran 1,4-dioxane monosolvate and 2-amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran.
  • ResearchGate. (n.d.). X‐ray crystal structure of compound 4a.
  • Clardy, J., & Walsh, C. (2004). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 8(6), 633–639. [Link]
  • Dyachenko, I. V., et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds, 59(1-2), 48-54. [Link]
  • Jasinski, J. P. (2007). X-Ray Crystallography of Chemical Compounds.
  • Dyachenko, I. V., et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds, 59(1-2), 48-54. [Link]
  • SpectraBase. (n.d.). 2-Iodoanisole - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353. [Link]
  • Google Patents. (n.d.). CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.
  • SpectraBase. (n.d.). 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole - Optional[1H NMR] - Spectrum.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions with 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the palladium catalyst is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and overall yield. This is particularly true when dealing with challenging substrates such as 2-amino-4-iodoanisole, an electron-rich and potentially coordinating aniline derivative.

This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of this compound. Drawing upon established principles and data from analogous systems, we will explore the nuances of catalyst selection, from traditional phosphine-ligated systems to modern, highly active pre-catalysts. Our objective is to furnish researchers with the foundational knowledge and practical protocols to navigate the complexities of this vital transformation.

The Challenge: Coupling this compound

The Suzuki coupling of this compound presents a unique set of challenges. The electron-donating nature of the amino and methoxy groups can influence the electronic properties of the aryl iodide, potentially affecting the rate-determining oxidative addition step. Furthermore, the primary amine functionality can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. The selection of an appropriate catalyst system—comprising a palladium precursor and a supporting ligand—is therefore critical to overcoming these hurdles and achieving high-yielding, efficient coupling.

Comparative Performance of Palladium Catalyst Systems

While direct head-to-head comparative studies on this compound with a wide array of catalysts are not extensively documented in a single source, we can extrapolate performance based on extensive data for structurally similar electron-rich and sterically hindered anilines and aryl iodides.[1][2][3] The following table summarizes the expected performance of several common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Catalyst SystemLigandTypical Loading (mol%)Expected YieldKey Considerations
Pd(PPh₃)₄Triphenylphosphine2-5Moderate to GoodAir-sensitive; may require higher temperatures and longer reaction times. Can be effective for less demanding couplings.[3]
Pd(dppf)Cl₂dppf1-3Good to ExcellentRobust and versatile catalyst. The bidentate dppf ligand provides good catalyst stability. Often a reliable choice for a broad range of substrates.[4][5]
Pd₂(dba)₃ / SPhosSPhos0.5-2ExcellentBuchwald ligand system. Highly active for challenging substrates, including electron-rich and sterically hindered partners. Allows for lower catalyst loadings and milder reaction conditions.[6]
XPhos Pd G3XPhos0.5-2ExcellentThird-generation Buchwald precatalyst. Air- and moisture-stable, offering ease of handling. Highly efficient for a wide array of Suzuki couplings.[2]

Note: The expected yields are illustrative and can vary significantly based on the specific boronic acid partner, base, solvent, and reaction temperature.

Delving into the Catalytic Cycle: A Mechanistic Overview

The efficacy of a given palladium catalyst is intrinsically linked to its ability to efficiently navigate the catalytic cycle of the Suzuki-Miyaura reaction. Understanding this mechanism provides the rationale behind catalyst and ligand selection.

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-I(L)₂) A->B + Ar-I C Transmetalation (Ar-Pd(II)-Ar'(L)₂) B->C + [Ar'B(OH)₃]⁻ D Reductive Elimination C->D D->A Product 2-Amino-4-biarylanisole D->Product Ar-Ar' ArI This compound ArB Ar'B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the active Pd(0) species undergoing oxidative addition with the aryl iodide. The choice of a bulky, electron-rich ligand, such as those in the Buchwald systems, can facilitate this often rate-limiting step, especially with electron-rich aryl halides.[6] The subsequent transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center, is promoted by the presence of a base. Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Experimental Protocols: A Guide to Catalyst Screening

To empower researchers to identify the optimal catalyst for their specific needs, we provide a detailed, step-by-step methodology for a comparative catalyst screen.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, SPhos, XPhos Pd G3

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃

  • Solvents: 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF

  • Anhydrous solvents and inert atmosphere setup (Schlenk line or glovebox)

General Procedure for Catalyst Screening:
  • Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.24 mmol, 1.2 equiv.), and the selected base (0.4 mmol, 2.0 equiv.).

  • Catalyst Addition: To each vial, add the respective palladium catalyst/ligand system. For in-situ generated catalysts (e.g., Pd₂(dba)₃/SPhos), add the palladium source and the ligand in the appropriate stoichiometric ratio.

  • Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture (2 mL) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield of the desired biaryl product.

Experimental_Workflow start Start: Catalyst Screening setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup catalyst Catalyst Addition: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - Buchwald Systems setup->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up and Product Isolation monitor->workup analysis Analyze Results (NMR) workup->analysis end End: Identify Optimal Catalyst analysis->end

Figure 2: A generalized workflow for the comparative screening of palladium catalysts.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound is a synthetically valuable transformation that requires careful consideration of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern Buchwald-type ligands and precatalysts often provide superior activity, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope, particularly for challenging substrates.[5][6]

The provided experimental protocol for catalyst screening offers a robust framework for researchers to identify the optimal conditions for their specific synthetic targets. As the field of catalysis continues to evolve, the development of even more active, stable, and cost-effective palladium catalysts will undoubtedly further expand the horizons of cross-coupling chemistry, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.

References

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using....
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • SciSpace. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands.
  • ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • MDPI. (n.d.). Pd-catalyzed Synthesis of β-Biarylacryl Ferrocenes via Suzuki Cross-coupling.
  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

A Senior Application Scientist's Guide to Product Validation: A Comparative Analysis of LC-MS for Reactions Involving 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Analytical Validation in Modern Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities is the foundational step. Versatile building blocks like 2-Amino-4-iodoanisole are indispensable starting materials, frequently employed in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3][4][5][6] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures found in many therapeutic agents.[7]

However, the success of a synthesis is not merely defined by the formation of the desired product. It is critically dependent on the rigorous, unambiguous validation of that product's identity and purity.[8] The presence of unreacted starting materials, isomers, or unforeseen byproducts can have profound implications for downstream applications, affecting biological activity, toxicity, and overall process efficiency.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tool for validating product formation in reactions with this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare LC-MS with alternative analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate validation strategy.

The Chemistry of this compound: A Framework for Analysis

This compound is a trifunctional molecule, presenting a primary aromatic amine, a methoxy group, and an iodo substituent. This unique combination dictates its reactivity and provides distinct handles for analytical detection. The primary amine is basic and readily protonated, while the iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Two common and powerful transformations involving this substrate are:

  • Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron species (e.g., a phenylboronic acid) to form a substituted 2-amino-4-phenylanisole derivative.[3][4]

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine, yielding a substituted diarylamine.[1][9][10]

The challenge in validating these reactions lies in definitively confirming the formation of the new C-C or C-N bond while ensuring the absence of side products, such as homocoupled species or products of reductive dehalogenation.

LC-MS: The Lynchpin of Reaction Product Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[11][12][13] This synergy makes it exceptionally well-suited for the analysis of complex reaction mixtures.

The Causality of Choosing LC-MS:

  • Unparalleled Sensitivity: LC-MS can detect compounds at picogram to femtogram levels, making it ideal for identifying trace impurities and byproducts that could be missed by other techniques.[14]

  • Definitive Molecular Weight Information: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds. This data is a direct measure of the molecular weight, offering the most critical piece of evidence for confirming that the desired chemical transformation has occurred.

  • Structural Elucidation via Fragmentation: Tandem mass spectrometry (LC-MS/MS) allows for the fragmentation of a selected parent ion into smaller product ions.[14][15] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information to confirm connectivity or identify unknown impurities.

  • Superior Selectivity: The combination of chromatographic separation and mass-based detection provides exceptional selectivity, allowing for the differentiation of compounds with very similar structures but different molecular weights, and in some cases, even isomers.[16]

Experimental Protocol: A Self-Validating LC-MS Workflow

This protocol provides a robust starting point for the analysis of a typical Buchwald-Hartwig or Suzuki coupling reaction mixture involving this compound.

1. Sample Preparation:

  • Quench the reaction mixture as per the synthetic protocol.
  • Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
  • Dilute the aliquot significantly with a solvent compatible with the mobile phase (e.g., 1 mL of 50:50 acetonitrile/water). This high dilution factor is crucial to avoid saturating the detector and contaminating the MS instrument.
  • Vortex the sample to ensure homogeneity.
  • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.

2. LC Method Development:

  • System: ACQUITY UPLC I-Class System or equivalent.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point due to its versatility in separating compounds of moderate polarity.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for ensuring the protonation of the amine functional groups, which leads to better peak shape and enhanced ionization efficiency in positive mode ESI.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical scouting gradient would be a linear ramp from 5% B to 95% B over 5-10 minutes. This allows for the elution of compounds with a wide range of polarities, from polar starting materials to nonpolar products.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
  • Injection Volume: 1-5 µL.

3. MS Method Development:

  • System: Xevo TQ-S micro Mass Spectrometer or equivalent.
  • Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for the moderately polar, non-volatile products expected from these reactions.
  • Polarity: Positive Ion Mode. The primary and secondary amine functionalities in the starting material and expected products are basic and will readily accept a proton to form positive ions ([M+H]+).
  • Acquisition Mode: Full Scan. For initial product validation, a full scan (e.g., m/z 100-800) is essential to detect all ionizable species in the mixture, allowing for the identification of the product, remaining starting materials, and any unexpected byproducts.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V. This can be optimized to maximize the parent ion signal.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.

4. Data Analysis and Interpretation:

  • Extract Ion Chromatograms (XICs): Generate XICs for the expected m/z of the starting material (this compound, [M+H]+ = 264.0) and the desired product. For example, in a Suzuki coupling with phenylboronic acid, the product (2-amino-4-phenylanisole) would have an expected [M+H]+ of 214.1.
  • Confirm Product Formation: The presence of a significant peak in the chromatogram at the expected m/z of the product confirms its formation. The mass spectrum of this peak should show a clear isotopic pattern corresponding to the product's elemental formula.
  • Assess Purity: Compare the peak area of the product to the peak areas of the starting material and any identified impurities to get a semi-quantitative assessment of the reaction's progress and cleanliness.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Aliquot of Crude Reaction Mixture p2 Dilute with ACN/Water p1->p2 p3 Filter (0.22 µm) p2->p3 a1 Inject into LC System p3->a1 a2 Separation on C18 Column a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (Full Scan) a3->a4 d1 Total Ion Chromatogram (TIC) a4->d1 d2 Extract Ion Chromatograms (XIC) (Product & SM) d1->d2 d3 Analyze Mass Spectra d2->d3 d4 Confirm Product MW & Assess Purity d3->d4

Comparative Guide: LC-MS vs. Alternative Analytical Techniques

The optimal analytical technique is dictated by the specific question being asked. While LC-MS is a powerful tool for reaction monitoring and initial validation, other techniques offer unique advantages for different stages of the research and development process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with a stationary phase, with detection based on the absorbance of UV light by the analytes. Aromatic compounds like this compound and its derivatives are excellent chromophores.

  • Strengths:

    • Robustness and Accessibility: HPLC-UV systems are workhorses in most chemistry labs, known for their reliability and ease of use.

    • Quantitative Accuracy: When a reference standard is available, HPLC-UV provides excellent quantitative data for purity assessment and yield calculations.

  • Limitations:

    • Lack of Definitive Identification: A peak in an HPLC-UV chromatogram only indicates the presence of a UV-active compound at a specific retention time. It provides no molecular weight or structural information, making the identification of unknown peaks impossible without further analysis.

    • Co-elution Risk: If a byproduct or impurity has the same retention time as the product, it will not be resolved, leading to inaccurate purity assessments.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.[17][18][19]

  • Strengths:

    • High Resolution: GC offers exceptional chromatographic resolution for volatile compounds.

    • Standardized Libraries: Electron Ionization (EI) used in GC-MS generates reproducible fragmentation patterns that can be searched against extensive spectral libraries for identification.

  • Limitations:

    • Volatility Requirement: The likely products of Suzuki and Buchwald-Hartwig reactions with this compound are often large, polar molecules with low volatility, making them unsuitable for direct GC-MS analysis.[20]

    • Derivatization: To make these compounds volatile, a chemical derivatization step is often required. This adds complexity, time, and the potential to introduce artifacts into the analysis.

    • Thermal Degradation: The high temperatures of the GC inlet can cause degradation of sensitive molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the chemical structure of a molecule by observing the magnetic properties of its atomic nuclei (typically ¹H and ¹³C).

  • Strengths:

    • Gold Standard for Structure Elucidation: NMR is the most powerful technique for unambiguously determining the complete chemical structure of a purified compound.[21][22][23][24] It confirms the precise connectivity of atoms, which is something MS cannot do alone.

    • Non-destructive: The sample can be recovered after analysis.

    • Quantitative Capability (qNMR): Quantitative NMR can determine the purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.[25]

  • Limitations:

    • Low Sensitivity: NMR is significantly less sensitive than MS. It is generally unsuitable for analyzing crude reaction mixtures where impurities may be present at levels below 1-2%.

    • Complexity in Mixtures: The NMR spectrum of a mixture is a superposition of the spectra of all its components, which can be very difficult to interpret without complex, multi-dimensional experiments. It is best used on isolated, purified products.

Performance Comparison Summary
FeatureLC-MSHPLC-UVGC-MSNMR Spectroscopy
Primary Information Molecular Weight & Retention TimeRetention Time & UV AbsorbanceMolecular Weight & Retention TimeComplete Chemical Structure
Sensitivity Very High (pg-ng)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Selectivity Very HighModerateHighVery High
Suitability for Crude Mixtures ExcellentGoodPoor (often requires derivatization)Poor
Identification of Unknowns Good (provides MW & formula)NoGood (if in spectral library)Excellent (on purified sample)
Quantitative Accuracy Good (requires standard)Excellent (requires standard)Good (requires standard)Excellent (qNMR)
Throughput HighHighModerateLow

Decision_Tree

Conclusion: An Integrated Approach to Analytical Validation

For researchers working with this compound and its derivatives, LC-MS stands out as the most effective and efficient tool for the initial and primary validation of product formation directly from the crude reaction mixture. Its superior sensitivity, selectivity, and ability to provide definitive molecular weight information allow for rapid and confident confirmation of reaction success and a preliminary assessment of the impurity profile.

However, a comprehensive validation strategy often relies on a multi-technique approach. While LC-MS is ideal for monitoring the reaction's progress, HPLC-UV may be employed for routine, high-throughput purity checks of the final product once a reference standard is established. Ultimately, for the unambiguous structural confirmation of a novel compound, especially for regulatory submissions or publication, NMR spectroscopy remains the indispensable gold standard.

By understanding the strengths and limitations of each technique, researchers can design a logical, efficient, and self-validating workflow that ensures the scientific integrity of their work, accelerating the journey from chemical synthesis to impactful discovery.

References

  • National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. J Chromatogr B Analyt Technol Biomed Life Sci.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • IUPAC. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
  • PubMed. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. J Pharm Biomed Anal.
  • ResearchGate. (n.d.). HPLC/TOF-MS: An Alternative to LC/MS/MS for Sensitive and Selective Determination of Polar Organic Contaminants in the Aquatic Environment.
  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • ResearchGate. (n.d.). Using NMR to identify and characterize natural products.
  • LCGC International. (2015). Nonconventional Alternatives to LC–MS.
  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms.
  • LCGC International. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
  • Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health (NIH). (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • ResearchGate. (n.d.). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • LabRulez GCMS. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF.
  • ACS Organic & Inorganic Au. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using....
  • ResearchGate. (n.d.). Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS.
  • Reddit. (n.d.). Reaction Product Verification.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PrepChem.com. (n.d.). Preparation of 4-iodoanisole.
  • Google Patents. (n.d.). CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
  • Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine.
  • YouTube. (2020). 8.8 How to Predict the Products of Alkene Addition Reactions.
  • Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
  • ResearchGate. (2022). Cutting edge LC‐MS/MS applications in clinical mass spectrometry ‐Focusing on analysis of drugs and metabolites.
  • Google Patents. (n.d.). US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
  • Google Patents. (n.d.). CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.

Sources

A Researcher's Guide to 2-Amino-4-iodoanisole: Unpacking the Influence of the Methoxy Group on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen countless projects hinge on the subtle yet profound influence of a single functional group. The methoxy group (-OCH₃) in 2-Amino-4-iodoanisole is a prime example of such a powerful modulator. It doesn't just occupy space; it actively dictates the molecule's electronic landscape and steric profile, thereby controlling its behavior in complex synthetic routes. This guide provides an in-depth comparison of how the methoxy group in this valuable building block affects its reactivity, supported by mechanistic principles and practical experimental data. We will explore its dual electronic nature, its steric implications, and its performance in key synthetic transformations compared to a simpler analogue, 4-iodoaniline.

The Dual Nature of the Methoxy Group: An Electronic Tug-of-War

The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. The methoxy group is a classic example of a substituent that exerts two opposing electronic forces: a powerful, electron-donating mesomeric effect (+M) and a weaker, electron-withdrawing inductive effect (-I).[1][2]

  • Mesomeric Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the benzene ring's π-system.[1] This resonance effect significantly increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. This makes the ring more nucleophilic and thus highly activated towards electrophilic attack.[3][4]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma (σ) bond.[1][5]

In the case of the methoxy group, the electron-donating resonance effect is far more dominant than the inductive effect.[2] This net electron donation is what classifies it as a strong activating group in electrophilic aromatic substitution.[3]

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences of Methoxy Group mol Aromatic Ring mesomeric +M Effect (Resonance) Strongly Activating mesomeric->mol Increases e⁻ density at ortho/para positions inductive -I Effect (Inductive) Weakly Deactivating inductive->mol Withdraws e⁻ density via σ-bond

Caption: Dominant electronic effects of the methoxy group.

Steric Considerations: The Ortho Effect

The placement of the methoxy group at the C2 position, ortho to the amino group, introduces significant steric considerations, often referred to as the "ortho effect".[6][7] This proximity can:

  • Hinder Reagent Approach: The physical bulk of the methoxy group can sterically block or slow the approach of reagents to the adjacent amino group (C2) and the C3 position of the ring.

  • Influence Conformation: It can force the amino group to twist out of the plane of the benzene ring, potentially disrupting π-conjugation between the amino lone pair and the ring. This can slightly diminish the amino group's own activating effect.[7]

  • Direct Substitution: In electrophilic substitution reactions, this steric hindrance often leads to a strong preference for substitution at the less hindered C6 position, which is para to the powerful directing amino group and ortho to the methoxy group.

Comparative Reactivity Analysis

To truly appreciate the methoxy group's influence, we must compare the reactivity of this compound with a structurally similar molecule that lacks it: 4-iodoaniline . This comparison isolates the impact of the -OCH₃ group.

Case Study 1: Electrophilic Aromatic Substitution (EAS)

In EAS reactions like bromination or nitration, the activating groups on the ring control both the reaction rate and the regioselectivity. The methoxy group is a powerful activating group, making anisole react much faster than benzene in EAS reactions. Combined with the strongly activating amino group, this compound is highly susceptible to electrophilic attack.

FeatureThis compound4-Iodoaniline (for comparison)Rationale for Difference
Relative Rate of EAS Very FastFastThe additional electron-donating methoxy group in this compound further activates the ring, leading to a faster reaction rate compared to 4-iodoaniline.[3]
Predicted Major Product Substitution at C6Substitution at C2 (ortho to -NH₂)In this compound, the C2 and C4 positions are blocked. The C6 position is strongly activated by both the para-amino and ortho-methoxy groups, making it the primary site of attack. In 4-iodoaniline, the C2 position is activated by the ortho-amino group.
Reaction Conditions Milder conditions required (e.g., lower temp, no strong Lewis acid)Standard conditionsThe highly activated nature of the ring requires milder conditions to prevent over-reaction (e.g., poly-substitution) or side reactions.[8]
Case Study 2: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is a prime site for forming new carbon-carbon or carbon-nitrogen bonds via Pd-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. Here, the electronic nature of the ring significantly impacts the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent.[9][10] The rate-determining step is often the oxidative addition of the aryl iodide to the Pd(0) catalyst. Electron-rich aryl halides generally react slower in this step than electron-poor ones.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between the aryl iodide and an amine.[11][12] Similar to the Suzuki coupling, the oxidative addition step is critical and is influenced by the ring's electron density.

ReactionThis compound4-Iodoaniline (for comparison)Rationale for Difference
Suzuki Coupling Yield Good to ExcellentExcellentThe electron-rich nature of this compound may slightly slow the oxidative addition step compared to 4-iodoaniline. However, modern catalyst systems are highly efficient, often leading to comparable, high yields, though potentially requiring longer reaction times or higher catalyst loading.[10]
Buchwald-Hartwig Yield Good to ExcellentExcellentSimilar to the Suzuki coupling, the increased electron density from the methoxy group can slightly disfavor the initial oxidative addition. The steric bulk ortho to the amino group is irrelevant here as the reaction occurs at the C4-Iodo position.[13]

Best Practices and Experimental Protocols

The trustworthiness of any synthetic protocol lies in its reproducibility and the clear rationale behind each step. Below is a robust, self-validating protocol for a Suzuki-Miyaura coupling reaction with this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This procedure is designed to be performed under an inert atmosphere to protect the palladium catalyst from oxygen.

Materials & Equipment:

  • Substrates: this compound (1.0 eq), Phenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvents: 1,4-Dioxane and Degassed Deionized Water (4:1 ratio)

  • Glassware: Schlenk flask, condenser, magnetic stir bar, inert gas line (Argon or Nitrogen)

suzuki_workflow start Setup reagents Add Reagents to Schlenk Flask: 1. This compound 2. Phenylboronic Acid 3. K₂CO₃ 4. Pd(PPh₃)₄ start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Degassed Solvents: 1,4-Dioxane & Water inert->solvents heat Heat to Reflux (e.g., 90 °C) Monitor by TLC solvents->heat workup Aqueous Workup: Cool, Dilute with EtOAc, Wash with Water & Brine heat->workup purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Flask Preparation (Causality: Catalyst Protection): To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol). The base is crucial for the transmetalation step of the catalytic cycle.[10]

  • Inert Atmosphere (Causality: Catalyst Protection): Seal the flask, and evacuate and backfill it with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed, which can otherwise oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition (Causality: Reagent Solubility & Reaction Medium): Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation.

  • Reaction (Causality: Thermal Energy for Activation): Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. The heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Monitoring (Causality: Determining Reaction Completion): Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide spot is consumed (typically 4-12 hours).

  • Work-up (Causality: Product Isolation & Quenching): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and wash the organic layer with water and then brine. This removes the inorganic base and other water-soluble impurities.

  • Purification (Causality: Achieving High Purity): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex  + Ar-I transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) pd2_complex->ar_pd_ar  + Ar'B(OH)₂  Base ar_pd_ar->pd0  - Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_iodide Ar-I boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The methoxy group in this compound is far from a passive spectator. Through its potent electron-donating resonance effect, it significantly activates the aromatic ring, accelerating electrophilic substitution reactions and necessitating milder reaction conditions compared to its non-methoxylated counterpart, 4-iodoaniline. While this same electron-rich character can slightly temper the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, modern catalysts readily overcome this, enabling efficient synthesis of complex scaffolds. Furthermore, its ortho position relative to the amino group introduces steric factors that are critical for predicting regioselectivity. A thorough understanding of these electronic and steric principles is paramount for any researcher aiming to leverage this versatile building block in drug discovery and materials science.

References

  • Wikipedia. Methoxy group. [Link]
  • Chemistry Stack Exchange.
  • ResearchGate.
  • Chemistry LibreTexts. 26.
  • Wikipedia.
  • ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]
  • YouTube.
  • Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
  • Quora. What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?. [Link]
  • Chemistry LibreTexts. 16.
  • Problem Set #3 – Solutions Q1, 3, 5, 7. [Link]
  • MDPI. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. [Link]
  • YouTube. Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. 16.
  • Prezi.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • YouTube.
  • Reddit.
  • PubMed Central.
  • Chemistry LibreTexts.
  • Wikipedia. Ortho effect. [Link]
  • PubChem. o-Iodoanisole. [Link]
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NIST. 2-Iodoanisole. [Link]
  • PubChem. 4-Iodoanisole. [Link]
  • MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]
  • SciELO México.
  • PrepChem.com.
  • Quora. Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. [Link]
  • Google Patents. Preparation process of 2-amino-4-acetyl aminoanisole.

Sources

A Senior Application Scientist's Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of 2-Amino-4-iodoanisole in Foundational Named Reactions

Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of this compound's performance across several cornerstone named reactions in organic synthesis. Moving beyond a simple recitation of facts, we will explore the causality behind its reactivity, offering field-proven insights into its application and comparison with viable alternatives.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound featuring three key substituents: an amine (-NH₂), an iodo (-I), and a methoxy (-OCH₃) group. This unique arrangement makes it a powerful and versatile building block in medicinal chemistry and materials science for the synthesis of complex molecules and bioactive compounds.[1][2][3]

The strategic value of this molecule lies in the distinct and predictable reactivity of its functional groups:

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The energy barrier for the rate-determining oxidative addition step follows the trend C-I < C-Br < C-Cl, making the iodo-position the primary site for selective functionalization.[4]

  • The Amino and Methoxy Groups: Both are strong electron-donating groups that activate the aromatic ring. This electronic enrichment influences the rate and efficiency of the oxidative addition at the C-I bond. The ortho-amino group can also play a coordinating role with the metal catalyst, potentially influencing the reaction's outcome.[5]

This guide will dissect the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions, providing the data and mechanistic understanding necessary to leverage this substrate to its full potential.

sub This compound suzuki Suzuki-Miyaura (C-C) sub->suzuki Arylboronic Acids buchwald Buchwald-Hartwig (C-N) sub->buchwald Amines sonogashira Sonogashira (C-C, sp) sub->sonogashira Terminal Alkynes ullmann Ullmann (C-N, C-O) sub->ullmann Amines, Alcohols

Caption: Reaction pathways for this compound.

Suzuki-Miyaura Coupling: Efficient C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] For a substrate like this compound, the high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. The electron-donating amino and methoxy groups further facilitate the oxidative addition step, often leading to high yields.

Performance Analysis: Compared to its bromo- and chloro-analogs, this compound exhibits significantly higher reactivity, often requiring lower catalyst loadings and shorter reaction times. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can further enhance reaction efficiency, especially with challenging boronic acids.[6][7] The primary challenge with this substrate is not reactivity, but ensuring chemoselectivity if other reactive sites are present in the coupling partner.

Comparative Performance Data: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemTypical ConditionsYield (%)Key Observations
This compound Pd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 80-100 °C~90-98% High reactivity due to C-I bond and electron-donating groups.
2-Amino-4-bromo anisolePd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100-110 °C~85-95%Requires slightly higher temperatures or longer reaction times than the iodo analog.[6]
4-IodoanisolePd/CK₂CO₃, DMF, Microwave, 90 min~92%Lacks the accelerating effect of the amino group but remains highly reactive.[8]
4-BromoanisolePd(0)/HPSNaOH, EtOH/H₂O, 70 °CModerate-HighDemonstrates the need for optimized catalyst systems for less reactive bromides.[9]

Data is representative and synthesized from typical outcomes for analogous substrates described in the literature.[6][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid using a modern catalyst system.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene and water (e.g., in a 10:1 ratio).

  • Reaction: Stir the mixture vigorously at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 A Setup (Reactants, Base) B Add Catalyst (Pd(OAc)₂, SPhos) A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Solvents (Toluene/H₂O) C->D E Heat & Stir (80-100 °C) D->E F Workup & Purify E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] Using this compound as a substrate in this reaction allows for the introduction of a second nitrogen-containing substituent, leading to valuable diamine structures. The substrate's inherent reactivity (C-I bond) is advantageous, though the presence of the primary amine can sometimes lead to self-coupling or catalyst inhibition if not managed properly.

Performance Analysis: The performance of this compound is generally excellent. Modern Buchwald-Hartwig catalyst systems, often employing bulky phosphine ligands like XPhos or Josiphos, effectively promote the coupling of a wide range of primary and secondary amines.[11][12] Compared to the analogous Ullmann condensation, Buchwald-Hartwig amination proceeds under significantly milder conditions and with much broader functional group tolerance.[13] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical and must be optimized for the specific amine coupling partner. In some cases, the ortho-amino group of the substrate can assist in the catalytic cycle, a phenomenon noted in related heterocyclic systems.[14]

Comparative Performance Data: C-N Coupling Reactions

ReactionSubstrateCatalyst SystemTypical ConditionsYield (%)Key Observations
Buchwald-Hartwig This compound Pd(OAc)₂ / XPhosNaOt-Bu, Toluene, 100 °C~85-95% Highly efficient under modern conditions; wide amine scope.[10][12]
Buchwald-Hartwig2-Amino-4-bromo anisolePd₂(dba)₃ / BINAPNaOt-Bu, Toluene, 110 °C~80-90%Less reactive than the iodo-analog, may require more forcing conditions.
Ullmann Condensation4-IodoanisoleCuI / LigandK₂CO₃, DMF, 120-140 °C~70-85%Copper-catalyzed alternative; requires higher temperatures and is less general.[13][15]
Ullmann Condensation4-Chloro nitrobenzeneStoichiometric CuHigh Temp (>200 °C)ModerateClassic Ullmann conditions are harsh and often limited to activated substrates.[13]

Data is representative and synthesized from typical outcomes for analogous substrates described in the literature.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound with a secondary amine.

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 eq) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete as judged by LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the resulting residue by flash column chromatography to yield the desired N-arylated product.

Sonogashira and Ullmann Couplings: A Brief Comparison

Sonogashira Coupling

This palladium- and copper-catalyzed reaction is the premier method for coupling terminal alkynes with aryl halides. This compound is an excellent substrate due to the C-I bond's high reactivity. The reaction typically proceeds rapidly at mild temperatures, offering high yields of the corresponding arylalkyne.[16][17] Compared to bromo- or chloro-analogs, the iodo-substrate allows for much more facile reaction conditions, often avoiding the need for high temperatures that can lead to side reactions.[18]

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds.[13][19] While it has seen a resurgence with the development of new ligand systems, it generally requires harsher conditions (higher temperatures, polar aprotic solvents) than the analogous palladium-catalyzed Buchwald-Hartwig amination.[20] For a substrate like this compound, an Ullmann amination is feasible but would typically be a secondary choice to the milder, more versatile Buchwald-Hartwig protocol unless specific catalyst- or cost-related constraints are a factor.[15]

start Desired Bond? cc_bond C-C Bond start->cc_bond  Yes cn_bond C-N Bond start->cn_bond  No sp2_sp2 C(sp²)-C(sp²) cc_bond->sp2_sp2 sp² Hybrid? sp2_sp C(sp²)-C(sp) cc_bond->sp2_sp sp Hybrid? buchwald Use Buchwald-Hartwig (Milder Conditions) cn_bond->buchwald ullmann Consider Ullmann (Harsher Conditions) cn_bond->ullmann suzuki Use Suzuki-Miyaura sp2_sp2->suzuki sonogashira Use Sonogashira sp2_sp->sonogashira

Caption: Decision guide for selecting a named reaction.

Conclusion: An Expert Recommendation

This compound is a superior substrate for modern palladium-catalyzed cross-coupling reactions. Its performance is characterized by high reactivity, which translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- and chloro- counterparts.

  • For C-C bond formation with boronic acids , the Suzuki-Miyaura reaction is the method of choice, with modern phosphine ligand systems providing near-quantitative yields.

  • For C-N bond formation , the Buchwald-Hartwig amination offers unparalleled scope, efficiency, and mildness, making it the preferred route over the harsher Ullmann condensation.

  • For C-C triple bond synthesis , the Sonogashira coupling provides a reliable and high-yielding pathway.

The predictable, high-yielding performance of this compound in these key transformations solidifies its role as a valuable and versatile tool for the efficient construction of complex molecular architectures in pharmaceutical and materials science research.

References

  • Wikipedia.
  • Shafiei, M., et al. (2021).
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. [Link]
  • Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Sut, T., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Martins, N., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Dalmás, D. C., et al. (2018).
  • ResearchGate. (2020). 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. [Link]
  • Mondal, S., et al. (2018). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a).
  • ResearchGate. (2018).
  • National Institutes of Health. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. [Link]
  • National Center for Biotechnology Information. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
  • National Center for Biotechnology Information. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. [Link]
  • MDPI. (2022).
  • CORE. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • MDPI. (2022).
  • Wikipedia.
  • MDPI. (2022).
  • TechConnect Briefs. (2016). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. [Link]
  • ResearchGate. (2025). Introduction of Structural Diversity at the C2 Position of Unsaturated Iminosugars through Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
  • National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. [Link]
  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
  • National Institutes of Health. (2014). Palladium-Catalyzed Oxidation of β-C(sp3)
  • ResearchGate. (2021).
  • New Journal of Chemistry. (2021).
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • National Institutes of Health. (2022).
  • National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2023).

Sources

A Comparative Guide to the Stability of 2-Amino-4-iodoanisole: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and advanced material science, the stability of a chemical building block is not merely a matter of shelf-life; it is a critical determinant of reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product. 2-Amino-4-iodoanisole, a versatile substituted aniline, is a key intermediate whose utility is fundamentally linked to its robustness under various processing and storage conditions. This guide provides a comprehensive framework for benchmarking the stability of this compound against structurally similar compounds, grounding our analysis in established methodologies and mechanistic insights.

Our objective is to move beyond a simple data sheet to a functional guide for the practicing researcher. We will dissect the "why" behind experimental choices, offering a self-validating system of protocols that ensures reliable and reproducible stability assessment.

The Rationale for Comparison: Understanding Structure-Stability Relationships

To truly understand the stability profile of this compound, we must evaluate it in the context of its constituent parts. The stability of the molecule is a synergistic product of its three key functional groups on the benzene ring: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the bulky, labile iodo (-I) group.

We have selected the following compounds for a comparative analysis to isolate and understand the contribution of each functional group to the overall stability:

  • 4-Iodoanisole: Serves as a baseline to evaluate the influence of the ortho-amino group.

  • 2-Aminoanisole: Allows for the assessment of the C-I bond's impact on stability relative to a C-H bond.

  • 4-Iodoaniline: Helps elucidate the role of the methoxy group versus a simple hydrogen atom.

This multi-faceted comparison will allow us to build a predictive understanding of how subtle structural modifications can dramatically alter a molecule's resilience to thermal, photo, and chemical degradation.

Methodologies for Stability Benchmarking

A robust stability assessment requires challenging the molecules under a range of stress conditions that mimic potential manufacturing, formulation, and storage environments.[1] The following protocols are designed to provide a comprehensive and comparative dataset.

Thermal Stability Assessment: TGA and DSC

Thermal degradation analysis reveals the temperature thresholds at which a compound begins to decompose, providing critical data for process safety and determining maximum drying or reaction temperatures.[2]

Experimental Protocol: Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[2]

    • Record the mass loss as a function of temperature. The onset temperature of decomposition (T_onset) is a key stability indicator.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 30 °C to a temperature just beyond its melting point or initial decomposition, at a heating rate of 10 °C/min.

    • Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition).[3]

Causality Behind Choices: Using an inert nitrogen atmosphere in TGA prevents oxidative degradation, isolating the effect of heat alone.[4] The 10 °C/min ramp rate is a standard condition that provides a good balance between resolution and experimental time. DSC complements TGA by detecting thermal events that do not involve mass loss, such as phase transitions or the onset of exothermic decomposition, which can indicate a potential runaway reaction risk.[2]

G

Photostability Assessment: ICH Q1B Guideline

Photostability testing is essential for any compound that may be exposed to light during its lifecycle. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol for this purpose.[5][6]

Experimental Protocol: Photostability Testing

  • Sample Preparation:

    • Spread a thin layer (not more than 3 mm deep) of each compound in a chemically inert, transparent container (e.g., quartz dish).

    • Prepare a "dark control" for each compound by wrapping an identical sample container completely in aluminum foil to shield it from light.[7]

  • Exposure Conditions:

    • Place both the test and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B Option 1 (e.g., a xenon arc lamp) or Option 2 (cool white fluorescent and near-UV lamps).[8]

    • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV radiation.[7]

  • Analysis:

    • After exposure, visually inspect all samples for any changes in appearance (e.g., color change).

    • Assay the content of the parent compound and any degradation products in both the exposed and dark control samples using a validated, stability-indicating HPLC-UV method.

    • Calculate the percentage of degradation by comparing the exposed sample to the dark control. The dark control accounts for any degradation not caused by light (e.g., thermal).[7]

Causality Behind Choices: The ICH Q1B guideline is the regulatory standard for pharmaceutical photostability, lending significant authority to the results.[9] Using a dark control is a critical self-validating step; it allows for the unambiguous attribution of degradation to photochemical processes by factoring out any thermal degradation that might occur in the chamber.[7] HPLC-UV is the analytical method of choice due to its ability to separate the parent compound from its photodegradants and quantify them accurately.

G

Chemical Stability in Solution: pH and Oxidative Stress

Assessing stability in aqueous solution across a pH range and under oxidative stress is crucial for predicting behavior in formulations and biological systems.[10]

Experimental Protocol: Solution Stability

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • pH Stability:

    • Dilute the stock solution into aqueous buffers to a final concentration of ~10 µg/mL. Use standard buffers representing acidic (pH 2, HCl/KCl), neutral (pH 7, phosphate), and basic (pH 9, borate) conditions.[10]

    • Incubate the solutions at a controlled temperature (e.g., 40 °C) for a set period (e.g., 24, 48, 72 hours).

  • Oxidative Stability:

    • Dilute the stock solution into a neutral buffer (pH 7) containing a controlled concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate under the same temperature and time conditions as the pH stability study.

  • Analysis:

    • At each time point, take an aliquot of the sample and quench any reaction if necessary (e.g., by dilution with mobile phase).

    • Analyze by HPLC-MS to determine the percentage of the parent compound remaining and to identify major degradation products. The use of LC-MS is recommended over simple UV detection to avoid inaccuracies if degradation products co-elute with the parent compound.[10]

Causality Behind Choices: Testing at pH 2, 7, and 9 covers the range typically encountered in pharmaceutical processing and physiological environments. Hydrogen peroxide is a common and effective agent for inducing oxidative stress, simulating potential degradation pathways involving reactive oxygen species.[11] An elevated temperature of 40 °C is used to accelerate degradation, allowing for the observation of stability differences within a practical timeframe.[1]

Comparative Stability Data and Mechanistic Interpretation

The following tables summarize the expected stability data based on established chemical principles governing the influence of the tested functional groups.

Table 1: Comparative Thermal Stability Data

CompoundT_onset (°C) (TGA)Melting Point (°C) (DSC)Notes on Decomposition
This compound ~210 - 230~75 - 80Initial decomposition likely involves the amino group and potential deiodination.
4-Iodoanisole ~230 - 25050 - 53[12]More thermally stable; decomposition initiated by C-I bond cleavage.
2-Aminoanisole ~240 - 260~30 - 33Highest thermal stability; lacks the labile C-I bond.
4-Iodoaniline ~190 - 210~60 - 63Least stable; electron donation from -NH₂ may weaken the C-I bond more effectively.

Table 2: Comparative Photostability and Chemical Stability Data (% Remaining after 24h)

CompoundPhotostability (% Exposed)pH 2 StabilitypH 9 StabilityOxidative Stability (H₂O₂)
This compound 85%98%90%70%
4-Iodoanisole 95%>99%>99%98%
2-Aminoanisole 92%99%94%80%
4-Iodoaniline 80%97%88%65%
Mechanistic Discussion
  • Thermal Stability: The data suggest that the C-I bond is the primary point of thermal lability. 4-Iodoaniline is expected to be the least stable, as the strong para-electron-donating amino group can weaken the trans C-I bond, facilitating homolytic cleavage. This compound is slightly stabilized by the additional methoxy group, while 4-Iodoanisole, lacking the powerful amino-group activation, is more stable. 2-Aminoanisole, without the iodo substituent, is the most thermally robust.

  • Photostability: Aryl iodides are known to be susceptible to photodegradation via homolytic cleavage of the C-I bond to form an aryl radical.[13] This process is often the primary degradation pathway. Compounds with electron-donating groups like -NH₂ (anilines) are often more light-sensitive. Therefore, 4-Iodoaniline and this compound are expected to show the most significant photodegradation. 4-Iodoanisole, being less activated, demonstrates higher photostability.[14]

  • Chemical Stability:

    • pH Effects: In acidic solution, the amino group will be protonated (-NH₃⁺), which deactivates the ring and can increase stability towards some degradation pathways. In basic conditions, the free amino group is more susceptible to oxidation.

    • Oxidative Degradation: The primary and secondary amines are known to be susceptible to oxidation.[11] The presence of the amino group in this compound, 2-Aminoanisole, and 4-Iodoaniline makes them significantly more vulnerable to oxidative degradation than 4-Iodoanisole. The electron-rich aromatic ring is activated towards electrophilic attack by oxidizing agents. Deiodination can also be a consequence of metabolic oxidation processes.[15]

G

Conclusion and Practical Recommendations

This comparative analysis reveals that the stability of this compound is a nuanced interplay of its functional groups.

  • Relative Stability: this compound exhibits moderate stability. It is less thermally stable than its non-iodinated or non-aminated counterparts (2-Aminoanisole and 4-Iodoanisole) but more stable than 4-Iodoaniline. Its primary liabilities are photodegradation and oxidative degradation, both stemming from the combination of a labile C-I bond and an activating, oxidizable amino group.

  • Handling and Storage Recommendations:

    • Protect from Light: The compound should be stored in amber or opaque containers to prevent photodegradation.[7]

    • Inert Atmosphere: For long-term storage or high-temperature processing, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation of the amino group.

    • Control Temperature: Avoid excessive heat during processing and storage to minimize the risk of thermal decomposition and deiodination.

By employing the systematic benchmarking protocols outlined in this guide, researchers and drug development professionals can generate robust, comparable stability data, leading to more informed decisions in process development, formulation, and risk assessment.

References

  • Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions.
  • ICH guideline for photostability testing: Aspects and directions for use.
  • Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography.
  • 4-Iodoanisole Formula. Echemi.
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investig
  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube.
  • ICH guideline for photostability testing: aspects and directions for use. PubMed.
  • Photostability testing: Shedding light on a not well understood guideline.
  • A Technical Guide to the Thermal Degradation Analysis of Disperse Orange 30. Benchchem.
  • Chemical Stability Assay. Enamine.
  • Photostability testing theory and practice. Q1 Scientific.
  • 4-Iodoanisole 98 696-62-8. Sigma-Aldrich.
  • Stability Testing of Pharmaceutical Products. [Source publication not specified, likely a journal or academic repository].
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investig
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As professionals in research and development, our responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and the environment. The handling of specialized reagents like 2-Amino-4-iodoanisole, a halogenated aromatic amine, demands a meticulous and informed approach, particularly concerning its disposal. This guide is structured to provide not just a protocol, but a procedural framework grounded in scientific principles, ensuring that your waste management practices are both safe and compliant.

Core Principles: Understanding the Hazard Profile

Before any disposal procedure is initiated, it is imperative to understand the inherent risks associated with this compound. This compound belongs to two chemical classes that warrant significant caution: aromatic amines and halogenated organics.

  • Aromatic Amines: This class of compounds is associated with significant health hazards. Many aromatic amines are known to be toxic and are readily absorbed through the skin, posing risks that can include carcinogenicity and mutagenicity.[1] Safe handling and proper waste disposal are critical to minimize these risks.[1][2]

  • Halogenated Compounds: Organic compounds containing halogens (like iodine in this case) must be segregated from non-halogenated waste.[3] The rationale is twofold: they require specific high-temperature incineration conditions to prevent the formation of toxic byproducts like dioxins, and their presence can disrupt solvent recycling processes.

Therefore, the foundational principle for disposing of this compound is to treat it as a segregated, hazardous chemical waste . In-lab neutralization is not recommended due to the lack of validated procedures and the potential for creating equally or more hazardous byproducts.

Table 1: Hazard Profile Summary
Hazard AspectDescriptionRationale & Recommended Action
Chemical Class Halogenated Aromatic AmineHigh potential for toxicity and environmental harm. Requires stringent handling and disposal protocols.
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[4]Always handle with appropriate Personal Protective Equipment (PPE). Avoid creating dust or aerosols.[4]
Chronic Toxicity Suspected of causing cancer. Many primary aromatic amines are lipid-soluble and readily absorbed.[1]Minimize exposure at all times. All work should be conducted in a certified chemical fume hood.
Environmental Hazard Harmful to aquatic life with long-lasting effects. Product should not be allowed to enter drains or waterways.[4][5][6]All waste, including dilute rinsates, must be collected as hazardous waste.

Operational Protocol: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe collection and disposal of this compound and its associated waste streams. Adherence to this workflow is critical for maintaining laboratory safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn. The goal is to create a complete barrier to prevent any route of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][7]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[8] For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Step-by-Step Waste Collection and Segregation

Step 1: Designate a Waste Container

  • Select a container made of compatible material (e.g., polyethylene) that can be securely sealed.[8]

  • This container must be designated exclusively for halogenated organic waste .[3][8] Never mix with non-halogenated waste.

Step 2: Proper Labeling

  • Immediately label the container. The label must be clear, legible, and permanently affixed.

  • Required information includes:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "This compound " and any other halogenated solvents or solutes in the container.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Segregate and Collect All Waste Streams

  • Solid Waste: Carefully sweep or scoop any unused solid this compound or contaminated solids (e.g., spill cleanup material) and place it directly into the designated hazardous waste container.[7][9]

  • Liquid Waste (Rinsate): Any solvent (e.g., acetone, ethanol) used to rinse glassware contaminated with this compound must be collected in the same halogenated waste container.[3] Do not dispose of this rinsate down the drain. [8]

  • Contaminated Disposables: Items such as used gloves, weigh paper, and contaminated paper towels should be collected in a separate, clearly labeled plastic bag or container for solid hazardous waste disposal.

Step 4: Temporary On-Site Storage

  • Keep the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a cool, well-ventilated space, away from incompatible materials such as strong oxidizing agents.[10] Store the container in secondary containment to prevent spills.

Step 5: Arrange for Final Disposal

  • The final and most critical step is to transfer the waste to the professionals. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3]

  • Final disposal must be carried out by a licensed waste disposal company, typically via high-temperature incineration in a facility equipped to handle halogenated compounds.[5][6]

Visualized Disposal Workflow

The following diagram illustrates the mandatory workflow for the proper disposal of this compound. Following this logical progression ensures safety and compliance at every stage.

G cluster_0 Step 1: Generation & Preparation cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage & Final Disposal A Waste Generation (Solid, Liquid, Contaminated PPE) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Select Designated HALOGENATED Waste Container B->C Proceed to Collection D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Collect All Waste Streams (Solids, Rinsates, PPE) D->E F Store Sealed Container in Secondary Containment E->F Once Full or Task is Complete G Arrange Pickup with Environmental Health & Safety (EHS) F->G H Final Disposal via Licensed Waste Management Facility G->H

Sources

Mastering the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 2-Amino-4-iodoanisole present unique challenges that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a deep, experience-driven framework for understanding the why behind each procedural step, ensuring that your safety protocols are not just followed, but are also robust, intuitive, and self-validating. Our commitment is to empower you, the researcher, with the knowledge to build a culture of safety that goes beyond the product, fostering a secure and productive laboratory environment.

The Risk Profile of this compound: An Expert Assessment

This compound is an aromatic amine containing an iodine substituent. This combination necessitates a careful evaluation of its potential hazards. While comprehensive toxicological data for this specific compound may be limited, we can infer its risk profile from its structural motifs and available safety data sheets (SDS).

The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Poses a risk of serious eye damage.

  • Potential for Respiratory Irritation: Aromatic amines can cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Oral toxicity is a concern.[1]

Furthermore, the presence of iodine introduces the potential for the release of irritating vapors and the possibility of thyroid-related health effects with prolonged exposure.[3][4] The amino group on the aromatic ring suggests that, like many aromatic amines, there may be concerns about long-term health effects, and it is prudent to handle it as a substance with potential chronic toxicity until proven otherwise.[5][6][7]

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards is not about a single piece of equipment, but a holistic system of controls. For this compound, this involves a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, providing a detailed operational plan for PPE selection and use.

Engineering Controls as the First Line of Defense

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place. All handling of this compound powder or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE) Protocol for this compound

The following is a step-by-step guide to the selection and use of PPE when handling this compound. This protocol is designed to be a self-validating system, where each step reinforces the overall safety objective.

I. Hand Protection: The Critical Barrier

Aromatic amines can permeate through standard laboratory gloves.[5][6] Therefore, selecting the appropriate glove material and using a double-gloving technique is paramount.

  • Primary Glove (Inner): A nitrile glove provides a good initial barrier and dexterity.

  • Secondary Glove (Outer): A thicker, chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the nitrile glove. For short-duration tasks with minimal risk of splash, a second pair of nitrile gloves may be acceptable, but breakthrough times should be carefully considered.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: When removing gloves, use a technique that avoids contact between the outer contaminated surface and your skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]

II. Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound can cause serious eye damage, robust eye and face protection is non-negotiable.

  • Safety Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required.[9] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[9]

  • Face Shield: When handling larger quantities (>10g) of the solid or when there is a significant risk of splashing (e.g., during reaction quenching or extractions), a full-face shield should be worn in addition to safety goggles.[10]

III. Body Protection: Preventing Skin Contact

A standard cotton lab coat is not sufficient to protect against chemical splashes.

  • Chemical-Resistant Lab Coat: A lab coat made of a material with known resistance to chemicals, such as polyester or a poly-cotton blend, should be worn. Ensure the coat has long sleeves and is fully buttoned.

  • Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[9][10] Do not wear porous shoes, sandals, or open-toed shoes in the laboratory.

IV. Respiratory Protection: Guarding Against Inhalation

While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.

  • Weighing Solid Compound: When weighing out the powdered form of this compound, even within a fume hood, there is a risk of generating airborne dust. In this scenario, a NIOSH-approved N95 respirator is recommended to minimize inhalation of particulates.[1]

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with a combination organic vapor/acid gas/particulate cartridge (e.g., ABEK-P3) should be used.[3][4] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

A seamless integration of safety into your workflow is crucial. The following plans provide procedural guidance for the entire lifecycle of handling this compound in your laboratory.

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table below.

  • Execution:

    • Conduct all manipulations of the compound within the fume hood.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[11][12]

TaskMinimum Required PPE
Weighing Solid (<10g) Double nitrile gloves, chemical splash goggles, chemical-resistant lab coat, N95 respirator.
Reaction Setup/Workup Double gloves (nitrile inner, butyl rubber outer), chemical splash goggles, face shield, chemical-resistant lab coat, chemical-resistant apron.
Small Spill Cleanup (<5g) Double gloves (nitrile inner, butyl rubber outer), chemical splash goggles, face shield, chemical-resistant lab coat, N95 respirator.
Large Spill Cleanup (>5g) Full-face respirator with appropriate cartridges, chemical-resistant suit, double gloves (nitrile inner, butyl rubber outer), chemical-resistant boots.[13]
Spill Response Plan

In the event of a spill, a calm and methodical response is essential.

For a Minor Spill (<5g) inside a Fume Hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE for small spill cleanup.

  • Contain the spill with an inert absorbent material such as vermiculite or sand.[14][15] Do not use combustible materials like paper towels.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a Major Spill (>5g) or any spill outside of a Fume Hood:

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional safety officer.

  • If the spill is flammable, turn off all ignition sources.

  • Prevent the spill from entering drains.

  • Only personnel trained in hazardous spill response and equipped with the appropriate PPE should attempt to clean up a major spill.[14]

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.

  • Container Decontamination: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[16]

Visualizing the Path to Safety

To aid in the decision-making process for PPE selection, the following workflow diagram illustrates the key considerations.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound CheckTask What is the task? Start->CheckTask Weighing Weighing Solid CheckTask->Weighing Weighing Reaction Reaction/Workup CheckTask->Reaction Reaction/ Workup Spill Spill Cleanup CheckTask->Spill Spill PPE_Weighing Double Nitrile Gloves Chemical Goggles Resistant Lab Coat N95 Respirator Weighing->PPE_Weighing PPE_Reaction Double Gloves (Nitrile/Butyl) Chemical Goggles & Face Shield Resistant Lab Coat & Apron Reaction->PPE_Reaction PPE_Spill Assess Spill Size (Minor vs. Major) Refer to Spill Response Plan Spill->PPE_Spill Proceed Proceed with Caution PPE_Weighing->Proceed PPE_Reaction->Proceed PPE_Spill->Proceed

Caption: PPE Selection Workflow for this compound.

This comprehensive guide provides the foundational knowledge for the safe handling of this compound. By understanding the rationale behind each safety measure, you are better equipped to protect yourself and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • University of Southampton. (2024). Spill Procedures.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.
  • Taylor & Francis Online. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Ali Unal. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments I2 (iodine).
  • Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube.
  • Centers for Disease Control and Prevention. (2019). Iodine - NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-iodoanisole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-iodoanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.